2-(Hydroxymethyl)-6-methylpyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-methylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-3,9-10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGTXDLKXRBHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194931 | |
| Record name | 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>20.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26658708 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
42097-42-7 | |
| Record name | 3-Hydroxy-6-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42097-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042097427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2-hydroxymethyl-6-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.580 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXY-2-HYDROXYMETHYL-6-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53GWV75WPC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(Hydroxymethyl)-6-methylpyridin-3-ol, a pyridine derivative with potential significance in various research domains, including medicinal chemistry and drug development. This document collates available data on its chemical and physical characteristics, provides insights into its synthesis and analysis, and explores its potential biological relevance as a Vitamin B6 analog. The information is presented to support further investigation and application of this compound in scientific research.
Core Chemical and Physical Properties
This compound, also known by its IUPAC name, is a heterocyclic organic compound. Its core structure consists of a pyridine ring substituted with a hydroxymethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 42097-42-7 | PubChem[1] |
| Molecular Formula | C₇H₉NO₂ | PubChem[1] |
| Molecular Weight | 139.15 g/mol | PubChem[1] |
| Canonical SMILES | CC1=NC(=C(C=C1)O)CO | PubChem[1] |
| InChI Key | PAGTXDLKXRBHFL-UHFFFAOYSA-N | PubChem[1] |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 158 °C | Stenutz |
| Boiling Point | No experimental data available. | - |
| Solubility | >20.9 µg/mL (at pH 7.4) | PubChem[1] |
| pKa | No experimental data available. | - |
Synthesis and Purification
General Synthesis Workflow:
Caption: General workflow for the synthesis of a related picolinaldehyde.
Purification:
Purification of the final product would typically involve standard laboratory techniques such as:
-
Recrystallization: The choice of solvent would depend on the polarity of the compound and impurities. Common solvents for recrystallization of polar compounds include ethanol, methanol, water, or mixtures thereof.
-
Column Chromatography: Silica gel chromatography using a solvent system with a gradient of polarity (e.g., ethyl acetate/hexanes or dichloromethane/methanol) would be a suitable method for purification.
Analytical Characterization
The structural elucidation and purity assessment of this compound would be achieved through a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H-NMR spectroscopy would provide information on the number and connectivity of protons in the molecule. Expected signals would include those for the methyl group, the hydroxymethyl protons, the aromatic protons on the pyridine ring, and the hydroxyl protons.
-
¹³C-NMR spectroscopy would reveal the number of unique carbon environments in the molecule.
-
-
Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular ion peak [M]⁺ would be expected at an m/z corresponding to the molecular weight (139.15).
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method could be developed for purity analysis. A C18 column with a mobile phase consisting of a mixture of water (with a buffer like ammonium acetate) and an organic solvent (like methanol or acetonitrile) would be a typical starting point.
Biological Activity and Signaling Pathways
The biological activity of this compound has not been extensively studied. However, its structural similarity to Vitamin B6 vitamers, such as pyridoxine, suggests that it may interact with biological pathways involving this essential nutrient.
The Vitamin B6 Salvage Pathway:
Vitamin B6 is crucial for a vast array of metabolic processes, primarily in its coenzymatic form, pyridoxal 5'-phosphate (PLP). In humans and other animals, PLP is synthesized from dietary Vitamin B6 vitamers through the salvage pathway.[2] This pathway involves two key enzymes: pyridoxal kinase and pyridoxine 5'-phosphate oxidase.[2]
Caption: The Vitamin B6 salvage pathway.
Given its structure, this compound could potentially act as:
-
A Substrate for Pyridoxal Kinase: The presence of a hydroxymethyl group makes it a candidate for phosphorylation by pyridoxal kinase, a key entry point into the salvage pathway. Studies on other alkyl-substituted Vitamin B6 analogs have shown that modifications at the 2- and 6-positions of the pyridine ring can influence their affinity for and phosphorylation by pyridoxal kinase.[3]
-
An Inhibitor of the Salvage Pathway: The compound might also act as a competitive or non-competitive inhibitor of pyridoxal kinase or pyridoxine 5'-phosphate oxidase, thereby disrupting Vitamin B6 metabolism.
Further research is required to elucidate the specific interactions, if any, of this compound with the enzymes of the Vitamin B6 salvage pathway and its overall effect on cellular metabolism.
Safety and Handling
Based on aggregated GHS data, this compound is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Hazard Statement | Classification |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Conclusion
This compound is a pyridine derivative with defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis are not widely published, its structural relationship to Vitamin B6 suggests a potential for biological activity within related metabolic pathways. This technical guide provides a foundational understanding of the compound, intended to facilitate further research into its properties and potential applications in drug discovery and development. Future studies are warranted to fully characterize its biological role and therapeutic potential.
References
- 1. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibition of pyridoxal kinase by 2- and 6-alkyl substituted vitamin B6 analogues and by pyridoxal oximes] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol (CAS 42097-42-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-6-methylpyridin-3-ol, with the CAS registry number 42097-42-7, is a substituted pyridine derivative. This class of organic compounds is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the pyridine scaffold in a wide array of biologically active molecules.[1] This technical guide provides a comprehensive overview of the available scientific data on this compound, focusing on its chemical properties, synthesis, and potential applications as a chemical intermediate. While extensive biological data for this specific compound is limited in publicly accessible literature, this document will also discuss the known biological activities of structurally related compounds to provide context for its potential utility in drug development programs.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 42097-42-7 | [2] |
| Molecular Formula | C₇H₉NO₂ | [2] |
| Molecular Weight | 139.15 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,6-Lutidine-α²,3-diol, 3-Hydroxy-6-methyl-2-pyridinemethanol | [3] |
| Appearance | White to Off-White Solid | [4] |
| Melting Point | >152°C (decomposition) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [4] |
| InChI Key | PAGTXDLKXRBHFL-UHFFFAOYSA-N | [2] |
| SMILES | CC1=NC(=C(C=C1)O)CO | [3] |
Synthesis and Manufacturing
While a detailed, step-by-step experimental protocol for the synthesis of this compound is not extensively documented in readily available scientific literature, a general synthetic approach involves the Minisci reaction, which is a radical substitution on a heteroaromatic base.[3]
A plausible synthetic pathway is illustrated below. This workflow highlights the role of this compound as a chemical intermediate.
Caption: Synthetic workflow illustrating the role of this compound.
Spectroscopic Data
Spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While raw spectral data is not available in the cited sources, the existence of NMR and IR spectra is noted. Researchers should refer to spectral databases for detailed information.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy Both ¹H and ¹³C NMR data are available for this compound, which are fundamental for structural elucidation.[5][6][7]
4.2. Infrared (IR) Spectroscopy IR spectroscopy can provide information about the functional groups present in the molecule. The IR spectrum for this compound is available and would be expected to show characteristic absorptions for the hydroxyl (-OH) groups and the pyridine ring.[2][8][9][10]
4.3. Mass Spectrometry (MS) Mass spectrometry data is used to determine the molecular weight and fragmentation pattern of the compound. While specific data is not detailed in the search results, it is a standard characterization technique for a molecule of this nature.
Biological Activity and Drug Development Applications
There is limited direct evidence of the biological activity of this compound itself in the reviewed literature. However, its structural motifs are present in pharmacologically active molecules, suggesting its potential as a valuable building block in drug discovery.
5.1. Role as a Chemical Intermediate The primary application of this compound appears to be as a key intermediate in the synthesis of more complex molecules with therapeutic potential.[11] A notable example is its relation to the structure of Pirbuterol, a bronchodilator.[4][12][13] The core pyridine structure of this compound is a precursor to the final active pharmaceutical ingredient.
The logical relationship of this compound as a building block in drug development is depicted in the following diagram:
Caption: Logical flow from a core chemical scaffold to a final drug product.
5.2. Biological Activity of a Structural Isomer It is noteworthy that a structural isomer, 6-(hydroxymethyl)pyridin-3-ol (CAS 40222-77-3), has been reported to exhibit cytotoxic activity against the human lung carcinoma cell line A549 and also possesses antioxidant properties through the modulation of reactive oxygen species.[14] While these activities cannot be directly attributed to this compound, they provide a rationale for investigating the biological profile of this compound and its derivatives.
Experimental Protocols
Detailed experimental protocols for the synthesis or biological evaluation of this compound are not available in the public domain based on the conducted literature search. Researchers interested in working with this compound would need to develop or adapt protocols from related pyridine chemistry. A general procedure for a reaction involving a similar pyridine derivative is provided for context.
General Experimental Procedure for the Demethylation of a Methoxy-Pyridine (for illustrative purposes only): To a solution of the starting methoxypyridine (1.00 mmol) in anhydrous tetrahydrofuran (THF) (7.0 mL) under an argon atmosphere, L-selectride (1 M in THF, 3.0 mL, 3.00 mmol) is added. The reaction mixture is refluxed and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with methanol and the solvent is removed in vacuo. The resulting residue is then purified by silica gel column chromatography to yield the desired hydroxyl-pyridine product.[15]
Note: This is a general procedure for a related transformation and would require optimization for the specific synthesis of this compound.
Safety Information
According to available safety data, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound is a valuable chemical intermediate, particularly for the synthesis of pharmacologically active compounds containing a substituted pyridine core. While direct biological data on this specific molecule is scarce, the known activities of its structural isomer and its use as a precursor for drugs like Pirbuterol underscore its importance in medicinal chemistry. Further research into the biological properties of this compound and its novel derivatives may unveil new therapeutic opportunities. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (42097-42-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 错误页 [amp.chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000898) [hmdb.ca]
- 8. 2-Hydroxy-6-methylpyridine-3-carboxylic acid(38116-61-9) IR Spectrum [chemicalbook.com]
- 9. 2-Hydroxy-6-methylpyridine(3279-76-3) IR Spectrum [chemicalbook.com]
- 10. 2-Hydroxy-6-methylpyridine(3279-76-3) 1H NMR [m.chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. 错误页 [amp.chemicalbook.com]
- 13. 2-(HYDROXYMETHYL)-6-(1-HYDROXY-2-TERT-BUTYLAMINO-ETHYL)-PYRIDIN-3-OL | 65652-44-0 [chemicalbook.com]
- 14. 6-(hydroxymethyl)pyridin-3-ol | 40222-77-3 | QBA22277 [biosynth.com]
- 15. 3-Hydroxy-6-methylpyridine synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molecular Structure and Chemical Identity
2-(Hydroxymethyl)-6-methylpyridin-3-ol is a substituted pyridine ring possessing a hydroxymethyl group at the 2-position, a methyl group at the 6-position, and a hydroxyl group at the 3-position. Its chemical structure and key identifiers are summarized below.
| Identifier | Value | Citation |
| IUPAC Name | This compound | [1] |
| CAS Number | 42097-42-7 | [1] |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [2][3] |
| InChI Key | PAGTXDLKXRBHFL-UHFFFAOYSA-N | [1][2] |
| SMILES | Cc1ccc(O)c(CO)n1 | [2][4] |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and potential application in various experimental settings.
| Property | Value | Citation |
| Melting Point | 158 °C | [3] |
| Solubility | >20.9 µg/mL (at pH 7.4) | |
| Appearance | White to off-white solid | |
| GHS Classification | Warning: Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335) | [1] |
Spectroscopic Data
| Spectroscopic Technique | Expected/Reported Data | Source |
| ¹H NMR | Data not explicitly detailed in search results. Expected signals would correspond to the methyl, hydroxymethyl, and aromatic protons. | PubChem |
| ¹³C NMR | Data not explicitly detailed in search results. Expected signals would correspond to the seven carbon atoms in their unique chemical environments. | PubChem |
| Infrared (IR) Spectroscopy | KBr wafer technique has been used. Expected peaks for O-H, C-H, C=C, and C-N functional groups. | PubChem |
| UV-Vis Spectroscopy | UV-Vis spectra are available. | PubChem |
| Mass Spectrometry | Data not explicitly detailed in search results. Expected molecular ion peak corresponding to the molecular weight. |
Experimental Protocols
A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not currently available in the public scientific literature. However, a plausible synthetic route can be conceptualized based on established pyridine chemistry.
Hypothetical Synthesis Workflow
A potential synthetic approach could involve the hydroxymethylation of a suitable 3-hydroxy-6-methylpyridine precursor. The following diagram illustrates a generalized workflow for such a synthesis and subsequent purification.
Caption: A generalized workflow for the synthesis and purification of this compound.
Molecular Structure and Functional Groups
The molecular structure of this compound contains several key functional groups that dictate its chemical reactivity and potential biological interactions.
Caption: Key functional groups present in the this compound molecule.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific data in the public domain regarding the biological activity and involvement in signaling pathways of this compound. However, structurally related pyridine derivatives have been investigated for various therapeutic applications. For instance, pirbuterol, a more complex derivative, acts as a bronchodilator.[5]
Given the absence of specific biological data, a general workflow for the initial biological screening of a novel compound like this is proposed below.
References
- 1. 2-Hydroxy-6-methylpyridine(3279-76-3) 1H NMR [m.chemicalbook.com]
- 2. This compound (42097-42-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. 2-hydroxymethyl-6-methylpyridin-3-ol [stenutz.eu]
- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000296) [hmdb.ca]
- 5. 2-(HYDROXYMETHYL)-6-(1-HYDROXY-2-TERT-BUTYLAMINO-ETHYL)-PYRIDIN-3-OL CAS#: 65652-44-0 [amp.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a potential synthetic pathway for 2-(Hydroxymethyl)-6-methylpyridin-3-ol, a valuable pyridinol derivative. The synthesis involves a two-step process commencing with the commercially available 2-amino-6-methylpyridine. The core of this synthesis is the diazotization of the amino group to a hydroxyl group, followed by a regioselective hydroxymethylation.
Synthesis Pathway Overview
The synthesis proceeds in two key stages:
-
Formation of 6-methylpyridin-3-ol: This intermediate is synthesized from 2-amino-6-methylpyridine via a diazotization reaction, followed by hydrolysis of the diazonium salt.
-
Hydroxymethylation of 6-methylpyridin-3-ol: The target compound, this compound, is obtained through the reaction of 6-methylpyridin-3-ol with formaldehyde in the presence of a base.
The logical flow of this synthesis is illustrated in the diagram below.
Figure 1: Proposed synthesis pathway for this compound.
Experimental Protocols
The following are detailed experimental methodologies for the key steps in the synthesis.
Step 1: Synthesis of 6-methylpyridin-3-ol
This procedure is adapted from standard diazotization reactions of aminopyridines.
Materials:
-
2-Amino-6-methylpyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add 2-amino-6-methylpyridine to a solution of concentrated sulfuric acid in water. Maintain the temperature below 10 °C.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution to the acidic solution of 2-amino-6-methylpyridine, keeping the temperature between 0 and 5 °C. Stir the mixture for 1-2 hours at this temperature.
-
After the reaction is complete, cautiously heat the mixture to hydrolyze the diazonium salt. The temperature and duration will need to be optimized, but a gentle reflux is often effective.
-
Cool the reaction mixture and neutralize it with a base such as sodium hydroxide or sodium bicarbonate until the pH is neutral to slightly basic.
-
Extract the aqueous solution multiple times with a suitable organic solvent like dichloromethane.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 6-methylpyridin-3-ol.
-
The crude product can be purified by recrystallization or column chromatography.
Step 2: Synthesis of this compound
This protocol is based on the hydroxymethylation of 3-hydroxypyridine.
Materials:
-
6-methylpyridin-3-ol
-
Formaldehyde solution (e.g., 37% in water)
-
Sodium Hydroxide (NaOH)
-
Deionized Water
-
Acetic Acid
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
Dissolve 6-methylpyridin-3-ol in water in a reaction flask.
-
Add a solution of sodium hydroxide to the flask.
-
To this basic solution, add the formaldehyde solution.
-
Heat the reaction mixture at approximately 100 °C (373 K) for 12 hours.
-
After cooling to room temperature, neutralize the reaction mixture by adding acetic acid.
-
Remove the water under reduced pressure to obtain a solid residue.
-
Stir the solid residue with acetone to extract the product.
-
Filter the acetone extract and concentrate it.
-
Purify the resulting crude product by silica gel column chromatography to obtain this compound as colorless crystals.
Data Presentation
The following table summarizes the expected inputs and outputs for this synthetic pathway. Please note that yields are estimates and will depend on the specific reaction conditions and purification efficiency.
| Step | Reactant(s) | Reagents | Product | Expected Yield (%) |
| 1 | 2-Amino-6-methylpyridine | 1. NaNO₂, H₂SO₄2. H₂O, Heat | 6-methylpyridin-3-ol | 60-80 |
| 2 | 6-methylpyridin-3-ol | Formaldehyde, NaOH | This compound | ~20[1] |
Note: The yield for the second step is based on a similar reaction with 3-hydroxypyridine and may require optimization for the 6-methyl substituted analog.[1]
This guide provides a comprehensive overview of a feasible synthetic route to this compound. Researchers should perform their own optimization of the reaction conditions to achieve the best possible yields and purity. Standard laboratory safety precautions should be followed at all times.
References
An In-depth Technical Guide to 2-(Hydroxymethyl)-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical characterization of 2-(Hydroxymethyl)-6-methylpyridin-3-ol (CAS No. 42097-42-7), a pyridine derivative of interest in synthetic chemistry and potentially in drug discovery. This document collates available data on its physicochemical properties, spectral information, and safety and handling guidelines. Due to the absence of published specific biological activity or signaling pathway involvement for this compound, this guide also presents a generalized experimental workflow for its chemical characterization.
Chemical Identity and Physical Properties
This compound, also known by synonyms such as 3-Hydroxy-6-methyl-2-pyridinemethanol and 2,6-Lutidine-α²,3-diol, is a heterocyclic organic compound.[1] Its core structure is a pyridine ring substituted with a methyl group, a hydroxyl group, and a hydroxymethyl group.
Table 1: Chemical Identifiers and Computed Properties
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 42097-42-7[2] |
| Molecular Formula | C₇H₉NO₂[2][3] |
| Molecular Weight | 139.15 g/mol [2] |
| Canonical SMILES | CC1=NC(=C(C=C1)O)CO[2] |
| InChI Key | PAGTXDLKXRBHFL-UHFFFAOYSA-N[2][3] |
Table 2: Physicochemical Properties
| Property | Value |
| Physical Form | Powder[1] |
| Melting Point | 157-159 °C[1] |
| Boiling Point | 367.1 °C at 760 mmHg |
| Density | 1.251 g/cm³ |
| Solubility | >20.9 µg/mL at pH 7.4[2] |
Spectroscopic Characterization
Table 3: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on the pyridine ring, the methyl protons, the methylene protons of the hydroxymethyl group, and the hydroxyl protons. |
| ¹³C NMR | Resonances for the seven distinct carbon atoms, including those of the pyridine ring, the methyl group, and the hydroxymethyl group. |
| IR Spectroscopy | Characteristic absorption bands for O-H stretching (from the alcohol and phenol groups), C-H stretching (aromatic and aliphatic), C=C and C=N stretching of the pyridine ring, and C-O stretching. |
| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns. |
Synthesis and Reactivity
Detailed, step-by-step synthesis protocols for this compound are not prominently available in peer-reviewed literature. However, its use as a starting material in the synthesis of other compounds, such as (3-hydroxy-6-methylpyridin-2-yl)methyl pivaloate and (3-(allyloxy)-6-methylpyridin-2-yl)methanol, has been documented.[1] It also reacts with dimethyl-, diethyl-, and dibutyltin (IV) oxide to form organotin (IV) complexes.[1]
A generalized approach to its synthesis could involve the hydroxymethylation of a suitable 6-methylpyridin-3-ol precursor. The hydroxymethylation of aromatic compounds can often be achieved using formaldehyde in a basic medium.
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation
-
H335: May cause respiratory irritation
Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Biological Activity
As of the date of this document, there is no specific published data on the biological activity or pharmacological profile of this compound. A structurally related, but more complex molecule, Pirbuterol, which contains the 2-(hydroxymethyl)-pyridin-3-ol core, is known to act as a bronchodilator.[4] Additionally, an isomer, 6-(hydroxymethyl)pyridin-3-ol, has been reported to have cytotoxic and antioxidant properties.[5] These findings may suggest potential areas for biological screening of the title compound, but do not constitute direct evidence of its activity.
Experimental Workflows
Given the absence of a defined signaling pathway for this compound, the following diagrams illustrate a logical workflow for its synthesis and characterization, and a general workflow for screening for biological activity.
Conclusion
This compound is a well-characterized small molecule with established physical and chemical properties. Its primary documented utility is as an intermediate in organic synthesis. While its structural similarity to components of biologically active molecules suggests it could be a valuable scaffold for medicinal chemistry, its own pharmacological profile has not yet been reported. The workflows presented in this guide offer a systematic approach for any future research into the synthesis, characterization, and potential biological activities of this compound.
References
- 1. 2,6-Lutidine-a2,3-diol 99 42097-42-7 [sigmaaldrich.com]
- 2. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-hydroxymethyl-6-methylpyridin-3-ol [stenutz.eu]
- 4. 2-(HYDROXYMETHYL)-6-(1-HYDROXY-2-TERT-BUTYLAMINO-ETHYL)-PYRIDIN-3-OL CAS#: 65652-44-0 [amp.chemicalbook.com]
- 5. 2-[(phenylmethyl)amino]oxane-3,4,5-triol, CasNo.42097-42-7 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]
Spectroscopic Profile of 2-(Hydroxymethyl)-6-methylpyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 2-(Hydroxymethyl)-6-methylpyridin-3-ol, a pyridine derivative of interest in various chemical and pharmaceutical research fields. This document compiles available spectroscopic data, outlines the experimental methodologies for obtaining such data, and presents a generalized workflow for spectroscopic analysis.
Core Spectroscopic Data
The structural characterization of this compound relies on several key spectroscopic techniques. The data compiled from various sources is summarized below.
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₉NO₂ | [1][2] |
| Molecular Weight | 139.15 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 42097-42-7 | [2] |
Table 2: ¹H NMR Spectroscopic Data
| Parameter | Value |
| Instrument | Varian A-60 |
| Source of Sample | Aldrich Chemical Company, Inc., Milwaukee, Wisconsin |
Specific chemical shift data (ppm), coupling constants (Hz), and multiplicity for the proton signals are essential for complete characterization but were not fully detailed in the readily available public data. Researchers should refer to primary literature or acquire new data for unambiguous assignments.
Table 3: Infrared (IR) Spectroscopic Data
| Parameter | Value |
| Technique | ATR-IR |
| Source of Sample | Aldrich |
| Catalog Number | 144428 |
| Copyright | Copyright © 2018-2025 Sigma-Aldrich Co. LLC. |
Characteristic absorption bands in the IR spectrum would correspond to the O-H (hydroxyl), C-H (aromatic and methyl/methylene), C=C and C=N (pyridine ring), and C-O functional groups present in the molecule.
Experimental Protocols
The acquisition of reliable spectroscopic data is contingent on standardized experimental procedures. The following are generalized protocols for the key spectroscopic techniques mentioned.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A few milligrams of this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube. The choice of solvent is critical and can influence the chemical shifts of labile protons (e.g., -OH).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a specific proton frequency (e.g., 300, 400, or 500 MHz) is used.
-
Data Acquisition: For ¹H NMR, standard pulse sequences are used to acquire the spectrum. Key parameters to set include the number of scans, relaxation delay, and spectral width. For ¹³C NMR, longer acquisition times or a greater number of scans are typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum to a known standard (e.g., Tetramethylsilane - TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (ATR-IR): A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium). The pressure arm is engaged to ensure good contact between the sample and the crystal.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is commonly used.
-
Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Subsequently, the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam, which is then mathematically converted to an IR spectrum.
-
Data Processing: The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum.
Visualizing the Experimental Workflow
The logical flow of spectroscopic analysis, from sample preparation to data interpretation, can be visualized to provide a clear overview of the process.
Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.
References
An In-depth Technical Guide on 2-(Hydroxymethyl)-6-methylpyridin-3-ol as a Pyridoxine Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridoxine (Vitamin B6) and its derivatives are crucial cofactors for a multitude of enzymatic reactions essential for human health. Synthetic analogs of pyridoxine offer a valuable avenue for investigating the structure-activity relationships of pyridoxal 5'-phosphate (PLP)-dependent enzymes and for the development of novel therapeutic agents. This technical guide focuses on the pyridoxine analog 2-(Hydroxymethyl)-6-methylpyridin-3-ol . Despite its structural similarity to pyridoxine, detailed biological and quantitative data for this specific analog are not extensively available in current scientific literature. This document, therefore, serves as a comprehensive guide for researchers, providing a plausible synthesis protocol, standardized methodologies for its biological evaluation, and a framework for future investigation. The guide outlines the necessary experimental protocols to characterize its potential as a modulator of PLP-dependent enzymes and summarizes the current understanding of pyridoxine's role in key metabolic pathways.
Introduction
Vitamin B6 is a collective term for a group of related compounds, including pyridoxine, pyridoxal, and pyridoxamine, which are metabolized to the active coenzyme, pyridoxal 5'-phosphate (PLP). PLP is a critical cofactor for over 140 distinct enzymatic reactions, primarily in the realm of amino acid metabolism.[1][2] These reactions include transamination, decarboxylation, racemization, and side-chain cleavage, highlighting the central role of PLP in cellular biochemistry.[3]
The structural modification of the pyridoxine scaffold has been a strategy to develop specific enzyme inhibitors or modulators. The compound This compound represents a structural analog of pyridoxine. Its core pyridine ring is substituted with a hydroxymethyl group at the 2-position and a methyl group at the 6-position, in addition to the hydroxyl group at the 3-position. This substitution pattern, differing from pyridoxine's 4,5-bis(hydroxymethyl) structure, suggests that it may interact differently with the enzymes of the vitamin B6 salvage pathway, namely pyridoxal kinase and pyridoxine-5'-phosphate oxidase, and subsequently with PLP-dependent enzymes.
This guide provides a foundational resource for the scientific community to explore the synthesis and biological properties of this specific pyridoxine analog.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | [4] |
| Molecular Weight | 139.15 g/mol | [4] |
| CAS Number | 42097-42-7 | [4] |
| Appearance | Solid | N/A |
| Solubility | >20.9 µg/mL in aqueous solution at pH 7.4 | N/A |
| IUPAC Name | This compound | [4] |
Note: "N/A" indicates that specific experimental data was not found in the searched literature.
Data Presentation: A Framework for Quantitative Analysis
To facilitate a direct comparison of the biological activity of this compound with pyridoxine and other analogs, all quantitative data should be meticulously organized. As specific experimental data for the target compound is not yet available in the literature, the following tables are presented as a template for future studies.
Table 2: Enzyme Inhibition/Activation Data
| Enzyme | Substrate | Inhibitor/Activator | Kᵢ (µM) | IC₅₀ (µM) | Kₐ (µM) | EC₅₀ (µM) |
| Pyridoxal Kinase | Pyridoxal | This compound | Data not available | Data not available | Data not available | Data not available |
| Pyridoxine-5'-Phosphate Oxidase | Pyridoxine-5'-Phosphate | This compound | Data not available | Data not available | Data not available | Data not available |
| Alanine Aminotransferase | L-Alanine, α-Ketoglutarate | This compound | Data not available | Data not available | Data not available | Data not available |
| GABA Transaminase | GABA, α-Ketoglutarate | This compound | Data not available | Data not available | Data not available | Data not available |
Table 3: Receptor Binding Affinity
| Receptor | Radioligand | Compound | K𝘥 (nM) | Bₘₐₓ (fmol/mg protein) |
| Specify Receptor | Specify Radioligand | This compound | Data not available | Data not available |
Table 4: In Vivo Efficacy
| Animal Model | Disease Model | Compound | Dose (mg/kg) | Route of Administration | Endpoint | Result |
| Specify Model | Specify Disease | This compound | Data not available | Data not available | Specify Endpoint | Data not available |
Experimental Protocols
The following section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
The following protocol is adapted from the synthesis of the closely related compound, 2-(hydroxymethyl)pyridin-3-ol.
Materials:
-
3-Hydroxy-6-methylpyridine
-
Formaldehyde solution (37% in water)
-
Sodium hydroxide (NaOH)
-
Glacial acetic acid
-
Acetone
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
To a solution of 3-hydroxy-6-methylpyridine in water, add formaldehyde solution and sodium hydroxide.
-
Heat the reaction mixture at 100°C for 12 hours.
-
Allow the mixture to cool to room temperature.
-
Neutralize the reaction by adding glacial acetic acid.
-
Remove the water in vacuo to obtain a solid residue.
-
Stir the solid residue with acetone.
-
Filter the mixture and concentrate the acetone extract.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound.
Characterization: The structure and purity of the synthesized compound should be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
Biological Assays
Principle: This assay measures the ability of the test compound to inhibit the phosphorylation of pyridoxal to pyridoxal 5'-phosphate (PLP) by pyridoxal kinase. The amount of PLP produced can be quantified using a PLP-dependent enzyme assay or by HPLC.
Materials:
-
Recombinant human pyridoxal kinase
-
Pyridoxal
-
ATP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Test compound (this compound)
-
PLP quantitation kit or HPLC system
Procedure:
-
Prepare a reaction mixture containing assay buffer, pyridoxal, and ATP.
-
Add varying concentrations of the test compound to the reaction mixture.
-
Initiate the reaction by adding pyridoxal kinase.
-
Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding trichloroacetic acid).
-
Quantify the amount of PLP formed.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Principle: This assay measures the activity of GABA-T, a PLP-dependent enzyme, by monitoring the conversion of GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The production of glutamate can be coupled to a dehydrogenase reaction that results in a colorimetric or fluorometric readout.
Materials:
-
Purified GABA-T or tissue homogenate containing the enzyme
-
GABA
-
α-Ketoglutarate
-
PLP (as a cofactor)
-
Assay buffer (e.g., 100 mM potassium pyrophosphate, pH 8.6)
-
Glutamate dehydrogenase
-
NAD⁺ or NADP⁺
-
Test compound (this compound)
-
Spectrophotometer or fluorometer
Procedure:
-
Pre-incubate the enzyme with varying concentrations of the test compound in the assay buffer containing PLP.
-
Initiate the reaction by adding GABA and α-ketoglutarate.
-
Add glutamate dehydrogenase and NAD⁺/NADP⁺ to the reaction mixture.
-
Monitor the increase in absorbance or fluorescence resulting from the reduction of NAD⁺/NADP⁺ at the appropriate wavelength.
-
Determine the initial reaction rates and calculate the inhibitory effect of the test compound.
Visualizations: Workflows and Pathways
Proposed Research Workflow
The following diagram outlines a logical workflow for the comprehensive evaluation of this compound as a pyridoxine analog.
Caption: A proposed workflow for the synthesis, characterization, and biological evaluation of this compound.
Pyridoxine Salvage Pathway
This diagram illustrates the key enzymatic steps in the conversion of dietary vitamin B6 forms to the active coenzyme PLP. The potential points of interaction for the analog are highlighted.
Caption: The Vitamin B6 salvage pathway and potential interaction points for this compound.
Conclusion
While This compound presents an interesting structural variation of the pyridoxine molecule, a thorough investigation into its biological activities is currently lacking in the public domain. This technical guide provides the necessary framework for initiating such research. The outlined synthesis protocol, adapted from a reliable source for a similar compound, offers a clear path to obtaining the molecule for study. The detailed experimental methodologies for key enzyme assays provide a solid foundation for its biological characterization. By following the proposed research workflow, scientists can systematically evaluate the potential of this pyridoxine analog as a modulator of PLP-dependent enzymes, contributing valuable data to the fields of enzymology, medicinal chemistry, and drug development. The lack of existing data underscores the opportunity for novel discoveries in this area.
References
Unveiling the Biological Potential of 2-(Hydroxymethyl)-6-methylpyridin-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-6-methylpyridin-3-ol, a pyridoxine (Vitamin B6) analog, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural similarity to Vitamin B6 suggests a potential to interact with biological systems, making it a candidate for investigation into various therapeutic applications. This technical guide provides a comprehensive overview of the currently available data on the biological activities of this compound and its derivatives, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK-- |
| Molecular Weight | 139.15 g/mol | --INVALID-LINK-- |
| CAS Number | 42097-42-7 | --INVALID-LINK-- |
| Synonyms | 3-Hydroxy-6-methyl-2-pyridinemethanol, 2,6-Lutidine-α²,3-diol | --INVALID-LINK-- |
| Melting Point | 157-159 °C | --INVALID-LINK-- |
| Solubility | >20.9 µg/mL in aqueous solution at pH 7.4 | --INVALID-LINK-- |
Potential Biological Activities
While direct studies on the biological activity of this compound are limited, research on its derivatives and related pyridoxine analogs provides valuable insights into its potential therapeutic applications. The primary areas of investigation include antimicrobial and cytotoxic activities.
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A study by Reddy PC, et al. focused on N-substituted N′-[6-methyl-2-oxido-1,3,2-dioxaphosphinino(5,4,-b)pyridine-2-yl] ureas, which are derivatives of the core compound. While the full text of this study is not widely available, it is cited as demonstrating antimicrobial activity.
Further supporting the potential for antimicrobial action, a study on other pyridoxine derivatives, specifically quaternary ammonium salts, has shown significant efficacy against both planktonic and biofilm-embedded Staphylococcus aureus and Staphylococcus epidermidis.[1][2]
Table 1: Antimicrobial Activity of a Pyridoxine Derivative
| Compound | Organism | MIC (µg/mL) - Planktonic | Eradication Concentration (µg/mL) - Biofilm |
| N,N-dimethyl-N-((2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methyl)octadecan-1-aminium chloride | S. aureus | 2 | 64 |
| N,N-dimethyl-N-((2,2,8-trimethyl-4H-dioxino[4,5-c]pyridin-5-yl)methyl)octadecan-1-aminium chloride | S. epidermidis | 2 | 16 |
Source: New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells[1][2]
Cytotoxic Activity
The cytotoxicity of diorganotin (IV) complexes of this compound has been investigated. While specific quantitative data from this study is not readily accessible, the research suggests that complexation with organotin moieties can impart cytotoxic properties to the parent molecule.
Furthermore, studies on other Vitamin B6-based metal complexes have demonstrated cytotoxic potential against various cancer cell lines. For instance, a copper(II) complex of a ligand synthesized from pyridoxal hydrochloride (a form of Vitamin B6) showed an IC₅₀ of 25.0 ± 0.45 µM against HepG2 (hepatocarcinoma) cells.[3] Another study on Platinum(II) complexes derived from a Vitamin B6 ligand showed dose-dependent reduction in cell proliferation of a thyroid cancer cell line (FTC).[4] These findings suggest that this compound could serve as a scaffold for the development of novel anticancer agents.
Experimental Protocols
Antimicrobial Susceptibility Testing (Based on analogous pyridoxine derivatives)
Workflow for Minimum Inhibitory Concentration (MIC) and Biofilm Eradication Assays
Caption: Workflow for antimicrobial activity testing.
1. Minimum Inhibitory Concentration (MIC) against Planktonic Cells:
-
Method: Broth microdilution method in 96-well microtiter plates.
-
Procedure:
-
Two-fold serial dilutions of the test compound are prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well is inoculated with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
2. Biofilm Eradication Assay:
-
Method: Crystal violet staining or colony-forming unit (CFU) counting.
-
Procedure:
-
Biofilms are grown in the wells of a microtiter plate by inoculating with a bacterial suspension and incubating for a specified period (e.g., 24-48 hours).
-
The planktonic cells are removed by washing the wells with a sterile buffer (e.g., phosphate-buffered saline).
-
Fresh medium containing serial dilutions of the test compound is added to the biofilm-containing wells.
-
After incubation (e.g., 24 hours), the wells are washed again.
-
To quantify the remaining viable bacteria, the biofilm can be disrupted by sonication, and the resulting suspension can be serially diluted and plated on agar plates for CFU counting. Alternatively, the biofilm biomass can be stained with crystal violet and quantified spectrophotometrically.
-
In Vitro Cytotoxicity Assay (General Protocol)
Workflow for MTT Assay
Caption: Workflow for in vitro cytotoxicity (MTT) assay.
-
Method: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a defined period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT.
-
The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.
-
A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Signaling Pathways and Mechanisms of Action
The exact signaling pathways and mechanisms of action for this compound are not yet elucidated. However, based on the activities of its analogs, some potential mechanisms can be proposed.
Proposed Mechanisms of Action
Caption: Proposed mechanisms of biological activity.
-
Antimicrobial Action: For cationic derivatives, a likely mechanism is the disruption of the bacterial cell membrane integrity, leading to leakage of cellular contents and cell death. Inhibition of essential bacterial enzymes is another plausible mechanism. The ability of some derivatives to eradicate biofilms suggests interference with the extracellular polymeric substance (EPS) matrix or quorum sensing pathways.
-
Cytotoxic Action: In the context of cancer therapy, pyridoxine-derived metal complexes have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest.[3][4] The mechanism often involves interaction with DNA, leading to its damage and the activation of apoptotic pathways. The p53 signaling pathway has been implicated in the cytotoxic effects of some Vitamin B6-derived platinum complexes.[4]
Conclusion and Future Directions
This compound presents a promising scaffold for the development of novel therapeutic agents. While research directly on this compound is sparse, studies on its derivatives and other pyridoxine analogs have demonstrated significant potential in the areas of antimicrobial and cytotoxic activities. Future research should focus on:
-
Systematic biological evaluation of this compound itself to establish its intrinsic activity.
-
Synthesis and screening of a focused library of derivatives to establish structure-activity relationships (SAR) for both antimicrobial and cytotoxic effects.
-
In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways involved in its biological activities.
-
In vivo studies to evaluate the efficacy, pharmacokinetics, and safety of promising lead compounds in animal models.
The versatility of the pyridoxine core structure, combined with the initial promising results from its analogs, warrants further investigation into this compound as a valuable building block in drug discovery.
References
- 1. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Derivatives of Pyridoxine Exhibit High Antibacterial Activity against Biofilm-Embedded Staphylococcus Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metal complexes containing vitamin B6-based scaffold as potential DNA/BSA-binding agents inducing apoptosis in hepatocarcinoma (HepG2) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitamin B6 based Pt(II) complexes: biomolecule derived potential cytotoxic agents for thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and Isolation of Novel Methylpyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, agrochemicals, and functional materials. Among its derivatives, methylpyridines (also known as picolines) and their substituted analogues represent a critical class of compounds with diverse biological activities. The strategic introduction of methyl and other functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, significantly impacting its target affinity, selectivity, and pharmacokinetic profile. This technical guide provides a comprehensive overview of contemporary strategies for the discovery, synthesis, and isolation of novel methylpyridines. It includes detailed experimental protocols for key synthetic methodologies and separation techniques, presents quantitative data for a range of methylpyridine derivatives, and visualizes relevant biological signaling pathways to aid in drug development efforts.
I. Synthesis of Novel Methylpyridines
The synthesis of substituted pyridines has evolved from classical condensation reactions to highly efficient modern catalytic methods. This section details several key experimental protocols for the synthesis of novel methylpyridine derivatives.
Flow Synthesis of 2-Methylpyridines via α-Methylation
Continuous flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. This protocol describes a green and efficient flow synthesis of 2-methylpyridines.[1]
Experimental Protocol:
-
System Setup: A continuous flow system is assembled using a pump (e.g., Waters 515 or Vapourtec R2) to deliver a solution through a stainless steel column (e.g., 150 × 4.6 mm) packed with Raney® nickel (approximately 5.5 g). The column is heated to over 180 °C using a sand bath or a column heater.[1]
-
Catalyst Preparation: The Raney® nickel catalyst is washed with ethanol prior to being packed into the column.
-
Reaction Procedure:
-
A 0.05 M solution of the starting pyridine derivative is prepared in 1-propanol.
-
1-propanol is pumped through the heated column at a flow rate of 0.3 mL/min for 30 minutes to equilibrate the system.
-
The flow rate is then adjusted to 0.1 mL/min, and the pyridine solution is introduced into the stream via a sample loop.
-
The output from the column is collected.
-
The solvent (1-propanol) is removed under reduced pressure to yield the 2-methylated pyridine product. This method often provides products of sufficient purity without the need for further purification.[1]
-
Multicomponent Synthesis of Highly Substituted Pyridines
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from simple starting materials in a single step. This protocol describes a microwave-assisted, one-pot, four-component synthesis of 3-cyanopyridine derivatives.[2]
Experimental Protocol:
-
Reactants:
-
Aldehyde (e.g., 4-formylphenyl-4-methylbenzenesulfonate) (1 mmol)
-
Ethyl cyanoacetate (2 mmol)
-
An acetophenone derivative (e.g., acetophenone, 4-methylacetophenone) (1 mmol)
-
Ammonium acetate (excess)
-
-
Procedure (Microwave Irradiation):
-
A mixture of the aldehyde, ethyl cyanoacetate, the acetophenone derivative, and ammonium acetate is prepared in ethanol in a microwave-safe vessel.
-
The reaction mixture is subjected to microwave irradiation for 2-7 minutes.
-
After cooling, the product typically precipitates from the solution and can be collected by filtration. This method offers high yields (82-94%) and short reaction times.[2]
-
-
Procedure (Conventional Heating):
-
The same reaction mixture is refluxed in ethanol for 6-9 hours.
-
After cooling, the product is isolated by filtration. This method generally results in lower yields (71-88%) compared to the microwave-assisted procedure.[2]
-
Copper-Catalyzed Synthesis of Substituted Pyridines
Transition metal-catalyzed cross-coupling reactions provide a versatile route to functionalized pyridines. This protocol details a copper-catalyzed cascade reaction for the synthesis of highly substituted pyridines from α,β-unsaturated ketoxime O-pentafluorobenzoates and alkenylboronic acids.[3]
Experimental Protocol:
-
Reactants:
-
α,β-Unsaturated ketoxime O-pentafluorobenzoate (1 equivalent)
-
Alkenylboronic acid (1.5 equivalents)
-
Cu(OAc)₂ (10 mol %)
-
4Å molecular sieves
-
-
Procedure:
-
To a solution of the α,β-unsaturated ketoxime O-pentafluorobenzoate in DMF, add the alkenylboronic acid, Cu(OAc)₂, and 4Å molecular sieves.
-
The reaction mixture is stirred at 50 °C for 2 hours in a vessel open to the air.
-
The temperature is then increased to 90 °C and the reaction is stirred for an additional 3-5 hours.
-
Upon completion, the reaction is cooled, and the product is isolated and purified by standard chromatographic techniques. This method provides moderate to excellent yields (43-91%) of highly substituted pyridines.[3]
-
II. Isolation and Purification of Methylpyridine Isomers
The separation of methylpyridine isomers (2-picoline, 3-picoline, and 4-picoline) is a significant challenge in industrial chemistry due to their very similar boiling points. This section outlines key experimental techniques for their effective separation.
Separation via Oxalate Salt Crystallization
This method leverages the differential solubility of the oxalate salts of picoline isomers. Specifically, 4-picoline forms a substantially insoluble oxalate salt under conditions where the salts of 3-picoline and 2,6-lutidine remain in solution.[4]
Experimental Protocol:
-
Initial Preparation:
-
Start with a mixture of picoline isomers (e.g., a beta-gamma picoline fraction).
-
Render the mixture anhydrous by distilling off approximately 10% of the material.
-
-
Salt Formation and Crystallization:
-
In a reaction vessel, add anhydrous oxalic acid in an amount molecularly equivalent to the 4-picoline content of the mixture.
-
Gently heat the mixture to dissolve the oxalic acid.
-
Slowly cool the solution over 1.5 to 3 hours to a temperature between 20°C and 30°C to selectively crystallize the 4-picoline oxalate salt.[4]
-
-
Isolation and Liberation of 4-Picoline:
-
Separate the precipitated crystals from the mother liquor by centrifugation or vacuum filtration.
-
Decompose the isolated oxalate salt by dry distillation at a bath temperature of 150°C to 200°C. The 4-picoline will distill off.
-
The collected 4-picoline distillate is then stirred with a concentrated aqueous sodium hydroxide solution to remove any acidic byproducts, followed by drying over solid sodium hydroxide.[4]
-
Separation by Host-Guest Chemistry
Supramolecular chemistry offers a highly selective method for separating isomers. Host molecules can be designed to selectively encapsulate a specific guest isomer, allowing for its separation from a mixture through crystallization. The host compound (4R,5R)-bis(diphenylhydroxymethyl)-2,2-dimethyl-1,3-dioxolane (TADDOL) and its derivatives have shown excellent capabilities in separating picoline isomers.[5]
Experimental Protocol (General Procedure):
-
Complex Formation:
-
A host compound, such as a TADDOL derivative (e.g., TADDOL6), is dissolved in a mixture of the methylpyridine isomers.
-
The solution is allowed to slowly evaporate or is cooled to induce crystallization of the host-guest inclusion complex.
-
-
Analysis and Guest Identification:
-
The resulting crystals are isolated by filtration.
-
The composition of the guest molecules within the crystalline complex is determined by ¹H-NMR spectroscopy.
-
-
Guest Liberation:
-
The guest molecules can be liberated from the host-guest complex by heating (thermal decomposition) or by dissolving the complex in a solvent that displaces the guest.
-
For example, TADDOL6 has been shown to be highly selective for 3-methylpyridine (3MP). In a mixture of 3MP and 4MP, even at a 20% concentration of 3MP, the resulting crystals contained 82.7% 3MP. At higher concentrations of 3MP (60% and 80%), the crystals contained 100% 3MP.[5]
III. Data Presentation
Physicochemical Properties of Methylpyridine Isomers
| Property | 2-Methylpyridine (α-Picoline) | 3-Methylpyridine (β-Picoline) | 4-Methylpyridine (γ-Picoline) |
| Molecular Formula | C₆H₇N | C₆H₇N | C₆H₇N |
| Molar Mass | 93.13 g/mol | 93.13 g/mol | 93.13 g/mol |
| Appearance | Colorless liquid | Colorless liquid | Colorless liquid |
| Boiling Point | 128-129 °C | 144 °C | 145 °C |
| Melting Point | -70 °C | -18 °C | 3.6 °C |
| Density | 0.944 g/mL | 0.957 g/mL | 0.957 g/mL |
| pKa of conjugate acid | 5.97 | 5.68 | 6.02 |
| Solubility in water | Miscible | Miscible | Miscible |
Quantitative Data for Novel Substituted Pyridine Derivatives
The following table summarizes data for a selection of recently synthesized novel pyridine derivatives, highlighting their structural diversity and key characterization data.
| Compound | Structure | Yield (%) | M.p. (°C) | Key Spectral Data |
| 4-[3-Cyano-6-(1-Naphtyl)-2-oxo-1,2-dihydropyridin-4-yl]phenyl-4-toluenesulfonate | 82-94 | 326-328 | ¹H NMR (DMSO-d₆): δ 12.78 (s, 1H, NH), 8.57–7.02 (m, 15H, Ar-H), 2.44 (s, 3H, CH₃). IR (cm⁻¹): 3156 (NH), 2228 (CN), 1645 (C=O).[2] | |
| 2-Methyl-4-phenylpyridine | 97 | N/A | Synthesized via flow chemistry.[1] | |
| 5-n-Butyl-2,4-diphenylpyridine | 82 | N/A | Synthesized via Cu-catalyzed cascade reaction.[3] | |
| 3-Amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide | N/A | N/A | IR (cm⁻¹): 3292 (NH), 2216 (C≡N), 1662 (C=O) for precursor.[6] | |
| 4′-(4,5-Dimethylfuran-2-yl)-2,2′:6′,2″-terpyridine | 48 | N/A | ¹H-NMR (CDCl₃): δ 8.72-7.34 (m, aromatic H), 2.36 (s, 6H, CH₃).[7] |
IV. Signaling Pathways and Biological Relevance
Novel methylpyridine derivatives often exert their biological effects by modulating specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
JAK-STAT Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, differentiation, and apoptosis.[8] Dysregulation of this pathway is implicated in various diseases, including inflammatory disorders and cancer.[9]
References
- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Extremely effective separations of pyridine/picoline mixtures through supramolecular chemistry strategies employing (4 R ,5 R )-bis(diphenylhydroxymet ... - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00111K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. JAK-STAT signaling in inflammation and stress-related diseases: implications for therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of Hydroxymethyl Methylpyridinols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of hydroxymethyl methylpyridinols. These compounds, structural analogs of pyridoxine (Vitamin B6), are of significant interest in medicinal chemistry and drug development due to their potential to interact with biological systems that utilize pyridoxal 5'-phosphate (PLP) as a cofactor. Understanding their physicochemical characteristics is paramount for predicting their absorption, distribution, metabolism, and excretion (ADME) properties, as well as for designing novel therapeutic agents.
Quantitative Physicochemical Data
The following tables summarize the available quantitative data for key hydroxymethyl methylpyridinols. It is important to note that experimental data for this class of compounds is limited in the public domain, and some of the listed values are computational predictions.
Table 1: General Physicochemical Properties of Hydroxymethyl Methylpyridinols
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride (Pyridoxine HCl) | C8H12ClNO3 | 205.64 | Not Available | Not Available |
| 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol | C9H13NO3 | 183.21 | 205-207[1] | 316.88 (rough estimate)[1] |
| 6-(hydroxymethyl)-2-methylpyridin-3-ol | C7H9NO2 | 139.15 | Not Available | 380.1 at 760 mmHg |
| 2-(hydroxymethyl)-6-methylpyridin-3-ol | C7H9NO2 | 139.15 | Not Available | Not Available |
Table 2: Lipophilicity and Acidity of Hydroxymethyl Methylpyridinols
| Compound Name | XLogP3 | pKa |
| 4,5-Bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride (Pyridoxine HCl) | Not Available | Not Available |
| 5-(hydroxymethyl)-4-(methoxymethyl)-2-methylpyridin-3-ol | -0.68[1] | Not Available |
| 6-(hydroxymethyl)-2-methylpyridin-3-ol | 0.5879 | Not Available |
| This compound | Not Available | Not Available |
Experimental Protocols
Detailed experimental protocols for the accurate determination of key physicochemical parameters are crucial for drug development. The following sections outline standard methodologies applicable to hydroxymethyl methylpyridinols.
Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry
The pKa of a compound can be determined by monitoring changes in its UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds containing a chromophore whose electronic environment is altered upon ionization.[2][3][4][5][6]
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength are prepared.
-
Sample Preparation: A stock solution of the hydroxymethyl methylpyridinol is prepared in a suitable solvent (e.g., methanol or water). Aliquots of the stock solution are then diluted into each buffer solution to a final concentration that gives an optimal absorbance reading (typically between 0.3 and 1.0).
-
Spectrophotometric Measurement: The UV-Vis spectrum of the compound in each buffer solution is recorded over a relevant wavelength range.
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance difference between the fully protonated and deprotonated species.
-
Plot absorbance at these selected wavelengths against pH.
-
The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, which corresponds to the inflection point of the sigmoid curve.[5]
-
Alternatively, the data can be fitted to the Henderson-Hasselbalch equation to determine the pKa.
-
Determination of the Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method
The shake-flask method is the traditional and most reliable method for determining the logP value, which is a measure of a compound's lipophilicity.[7][8][9]
Methodology:
-
Solvent Preparation: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known amount of the hydroxymethyl methylpyridinol is dissolved in one of the phases (usually the one in which it is more soluble).
-
Partitioning: A measured volume of the solution is added to a measured volume of the other phase in a separatory funnel or vial. The mixture is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.
-
Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Equilibrium Solubility
Equilibrium solubility is the maximum concentration of a compound that can dissolve in a particular solvent at a specific temperature to form a saturated solution.[10][11][12][13]
Methodology:
-
Sample Preparation: An excess amount of the solid hydroxymethyl methylpyridinol is added to a known volume of the solvent (e.g., water, buffer of a specific pH) in a sealed vial.
-
Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration. Care must be taken to avoid precipitation of the dissolved compound during this step.
-
Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined by a suitable analytical method (e.g., HPLC, LC-MS/MS).
-
Solubility Value: The determined concentration represents the equilibrium solubility of the compound in that solvent at that temperature.
Biological Signaling Pathways
As analogues of Vitamin B6, hydroxymethyl methylpyridinols are expected to interact with the metabolic pathways of this essential vitamin. The two primary pathways of interest are the Vitamin B6 Salvage Pathway and the Transsulfuration Pathway.
Vitamin B6 Salvage Pathway
This pathway is responsible for the interconversion of various forms of vitamin B6 (vitamers) to the biologically active form, pyridoxal 5'-phosphate (PLP).[14][15][16][17][18] The key enzymes in this pathway are Pyridoxal Kinase and Pyridoxine 5'-phosphate Oxidase.[14][15] Hydroxymethyl methylpyridinols may act as substrates or inhibitors of these enzymes.[19][20][21][22][23]
Caption: Vitamin B6 Salvage Pathway.
Transsulfuration Pathway
The transsulfuration pathway is a critical metabolic route for the conversion of homocysteine to cysteine, and it is dependent on the PLP cofactor.[24][25][26][27][28] The key enzymes in this pathway are Cystathionine β-synthase (CBS) and Cystathionine γ-lyase (CGL).[25][28] By modulating the availability of PLP, hydroxymethyl methylpyridinols could indirectly affect the flux through this pathway.
Caption: The PLP-dependent Transsulfuration Pathway.
Conclusion
The physicochemical properties of hydroxymethyl methylpyridinols are fundamental to their potential as therapeutic agents. While the currently available data provides a preliminary understanding, further experimental determination of key parameters such as pKa and logP is essential for the rational design and development of new drug candidates. Their structural similarity to Vitamin B6 suggests that their biological effects may be mediated through interactions with the Vitamin B6 salvage and transsulfuration pathways. The experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers in this field.
References
- 1. echemi.com [echemi.com]
- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 4. prezi.com [prezi.com]
- 5. ishigirl.tripod.com [ishigirl.tripod.com]
- 6. scribd.com [scribd.com]
- 7. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. enamine.net [enamine.net]
- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. researchgate.net [researchgate.net]
- 14. Vitamin B(6) salvage enzymes: mechanism, structure and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Genes of the de novo and Salvage Biosynthesis Pathways of Vitamin B6 are Regulated under Oxidative Stress in the Plant Pathogen Rhizoctonia solani [frontiersin.org]
- 19. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. [Inhibition of pyridoxal kinase by 2- and 6-alkyl substituted vitamin B6 analogues and by pyridoxal oximes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of pyridoxal kinase by methylxanthines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Mechanisms of the inhibition of human erythrocyte pyridoxal kinase by drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The enzymes of the transsulfuration pathways: active-site characterizations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Vitamin B6 Nutritional Status and Cellular Availability of Pyridoxal 5’-Phosphate Govern the Function of the Transsulfuration Pathway’s Canonical Reactions and Hydrogen Sulfide Production via Side Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 27. mdpi.com [mdpi.com]
- 28. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Synthesis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol: A Detailed Guide for Researchers
For Immediate Release
This application note provides a comprehensive overview of the synthesis of "2-(Hydroxymethyl)-6-methylpyridin-3-ol," a valuable pyridine derivative for research and development in the pharmaceutical and chemical industries. This document offers detailed protocols, data presentation, and visual diagrams to support researchers, scientists, and drug development professionals in their synthetic efforts.
Introduction
This compound is a substituted pyridine molecule of interest in medicinal chemistry and materials science due to its unique structural features. As a derivative of pyridoxine (Vitamin B6), it holds potential for biological activity and serves as a versatile building block in the synthesis of more complex molecules. This guide outlines a proposed synthetic pathway and provides the necessary details for its preparation and characterization.
Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that due to the limited availability of published data for a specific detailed protocol, some values are based on general principles of similar reactions and should be considered theoretical.
| Parameter | Value | Source |
| Starting Material | 2-Methyl-3-pyridinol | Commercially Available |
| Reagent | Formaldehyde (37% in H₂O) | Commercially Available |
| Product | This compound | Synthesized |
| Molecular Formula | C₇H₉NO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 139.15 g/mol | --INVALID-LINK--[1] |
| Theoretical Yield | To be determined experimentally | - |
| Actual Yield | To be determined experimentally | - |
| Purity | >95% (target) | - |
| Appearance | Off-white to pale yellow solid (expected) | - |
| ¹H NMR | Expected peaks to be confirmed | - |
| ¹³C NMR | Available | --INVALID-LINK--[1] |
| Mass Spectrometry | m/z = 140.06 [M+H]⁺ (expected) | - |
Reaction Pathway and Logic
The synthesis of this compound is proposed to proceed via an electrophilic aromatic substitution reaction, specifically a hydroxymethylation. The electron-rich pyridine ring of 2-methyl-3-pyridinol is activated towards electrophilic attack. Formaldehyde, in the presence of a base, acts as the electrophile. The reaction is directed to the position ortho to the hydroxyl group, which is a strongly activating group.
Caption: Proposed synthesis of this compound.
Experimental Protocol
Materials:
-
2-Methyl-3-pyridinol (1.0 eq)
-
Formaldehyde (37 wt. % in H₂O, 1.2 eq)
-
Sodium Hydroxide (NaOH) (1.5 eq)
-
Deionized Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
pH paper or pH meter
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methyl-3-pyridinol in deionized water.
-
Addition of Base: To the stirring solution, add sodium hydroxide pellets and stir until fully dissolved. The solution may warm up.
-
Addition of Formaldehyde: Slowly add the formaldehyde solution dropwise to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with 1M HCl to a pH of approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Caption: Step-by-step experimental workflow for the synthesis.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Formaldehyde is a known carcinogen and sensitizer; handle with extreme care.
-
Sodium hydroxide is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents in a fume hood and away from ignition sources.
This detailed guide provides a strong foundation for the successful synthesis of this compound. Researchers are encouraged to adapt and optimize the proposed protocol to suit their specific laboratory conditions and requirements.
References
Application Notes & Protocols: Analytical Methods for 2-(Hydroxymethyl)-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol. The methods described herein are essential for purity assessment, metabolite identification, and pharmacokinetic studies in drug discovery and development. The protocols are based on established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Compound Information
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₇H₉NO₂ | [1] |
| Molecular Weight | 139.15 g/mol | [1] |
| CAS Number | 42097-42-7 | [1] |
| SMILES | CC1=NC(=C(C=C1)O)CO | [1][2] |
| InChI | InChI=1S/C7H9NO2/c1-5-2-3-7(10)6(4-9)8-5/h2-3,9-10H,4H2,1H3 | [1] |
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) for Quantification
Reverse-phase HPLC with UV detection is a robust method for the quantification of this compound in various matrices, including bulk substance and biological fluids. The following protocol is a general guideline and may require optimization based on the specific sample matrix and instrumentation. A similar approach has been successfully used for the analysis of other hydroxymethyl-pyridyl metabolites[3].
Protocol: HPLC Analysis
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a phosphate buffer (pH 2-3)[4] |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 239 nm[4] |
| Internal Standard | Phenacetin or a structurally similar compound[4] |
Sample Preparation (for biological fluids):
-
Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the identification of this compound, especially for confirming its presence in complex mixtures or as a metabolite. Due to the polar nature and low volatility of the analyte, derivatization is typically required.[5]
Protocol: GC-MS Analysis
| Parameter | Recommended Condition |
| GC Column | HP-1 methyl siloxane capillary column (30.0 m x 320 µm x 1.00 µm) or similar[6] |
| Carrier Gas | Helium at a constant flow of 2.0 mL/min[6] |
| Inlet Temperature | 250 °C[6] |
| Injection Mode | Splitless[6] |
| Oven Program | Start at 70 °C for 2 min, then ramp to 270 °C at 20 °C/min[6] |
| MS Detector | Mass selective detector |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-500[6] |
Derivatization (Trimethylsilylation):
-
Drying: Evaporate the sample extract to complete dryness.
-
Methoximation: Add 100 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30 °C for 90 minutes.[7]
-
Silylation: Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate at 37 °C for 30 minutes.[7]
-
Injection: Inject the derivatized sample into the GC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR are indispensable for the definitive structural confirmation of this compound.
¹H NMR Spectral Data:
¹³C NMR Spectral Data:
-
Source: Aldrich Chemical Company, Inc., Milwaukee, Wisconsin[1]
Note: Specific chemical shifts and coupling constants should be compared against a reference standard.
Visualizations
Caption: General workflow for the analysis of this compound.
Caption: Logical steps for HPLC method development.
References
- 1. 3-Hydroxy-2-hydroxymethyl-6-methylpyridine | C7H9NO2 | CID 135128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound (42097-42-7) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Determination of temelastine and a hydroxymethyl-pyridyl metabolite in biological fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ptfarm.pl [ptfarm.pl]
- 5. emerypharma.com [emerypharma.com]
- 6. marshall.edu [marshall.edu]
- 7. gcms.cz [gcms.cz]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol
Introduction
2-(Hydroxymethyl)-6-methylpyridin-3-ol is a pyridoxine (Vitamin B6) derivative of interest in pharmaceutical research and development due to its potential biological activities. Accurate and reliable quantitative analysis of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The described protocol is tailored for researchers, scientists, and drug development professionals, providing a detailed methodology and expected performance characteristics.
Principle
The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the analyte based on its hydrophobicity. An isocratic mobile phase consisting of a buffered aqueous solution and an organic modifier allows for the elution and separation of this compound from potential impurities. Quantification is performed by comparing the peak area of the analyte in a sample to that of a standard of known concentration.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution and peak shape.[1]
-
Chemicals and Reagents:
2. Preparation of Solutions
-
Mobile Phase: A mixture of 0.015 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid) and methanol in a 70:30 (v/v) ratio.[1] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL.[1]
3. Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Recommended Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm)[1] |
| Mobile Phase | 0.015 M KH2PO4 (pH 3.0) : Methanol (70:30, v/v)[1] |
| Flow Rate | 1.0 mL/min[1][2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | Ambient (or controlled at 25 °C) |
| Detection Wavelength | 290 nm[2] |
| Run Time | Approximately 10 minutes |
4. Sample Preparation
For the analysis of a drug product, a sample preparation procedure similar to the following can be used:
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API).
-
Transfer the powder to a volumetric flask and add a suitable volume of mobile phase.
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Dilute to the mark with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
Method Validation Summary
The performance of the HPLC method should be validated according to ICH guidelines. The following tables summarize the expected quantitative data for key validation parameters.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Linearity
| Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| 1 - 50 | ≥ 0.999[1] |
Table 3: Precision
| Precision Type | % RSD |
| Repeatability (Intra-day, n=6) | ≤ 2.0% |
| Intermediate Precision (Inter-day, n=6) | ≤ 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Concentration Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0 |
| 100% | 98.0 - 102.0 |
| 120% | 98.0 - 102.0 |
Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Estimated Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.3 |
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical workflow of the HPLC analysis of this compound.
Caption: HPLC analysis workflow for this compound.
Signaling Pathway
As this compound is a derivative of pyridoxine (Vitamin B6), its metabolic pathway is expected to be linked to the Vitamin B6 metabolism. The active form of Vitamin B6 is pyridoxal 5'-phosphate (PLP), which acts as a cofactor in numerous enzymatic reactions.
Caption: Potential metabolic relevance of the analyte to Vitamin B6 pathway.
References
Application Note: NMR Spectroscopy of Pyridoxine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyridoxine, a form of Vitamin B6, and its derivatives are crucial cofactors in a vast array of enzymatic reactions essential for human health. The biologically active form, pyridoxal 5'-phosphate (PLP), plays a pivotal role in the metabolism of amino acids, neurotransmitters, and other vital molecules[1]. Consequently, the structural and quantitative analysis of pyridoxine derivatives is of significant interest in pharmaceutical research, drug development, and metabolic studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information on molecular structure, conformation, quantification, and interactions, making it an indispensable tool for studying these compounds[2][3]. This document outlines key applications and detailed protocols for the NMR analysis of pyridoxine derivatives.
Applications of NMR in Pyridoxine Derivative Analysis
NMR spectroscopy offers a versatile platform for the comprehensive analysis of pyridoxine and its derivatives.
-
Structural Elucidation and Conformational Analysis: 1D (¹H, ¹³C, ³¹P) and 2D NMR (e.g., COSY, HSQC, HMBC) experiments are fundamental for confirming the chemical structure of newly synthesized pyridoxine derivatives[4]. Dynamic NMR (DNMR) studies can also be employed to investigate conformational mobility and the energy barriers of molecular rotations, which is critical for understanding their biological activity and interaction with receptors[5][6].
-
Quantitative Analysis (qNMR): Quantitative ¹H-NMR (qNMR) provides a highly accurate and precise method for determining the purity and concentration of pyridoxine derivatives in raw materials and finished products[7]. Unlike chromatographic methods, qNMR does not require an identical standard for each analyte and can be used for simultaneous quantification of multiple components in a mixture, such as melatonin and vitamin B6 in dietary supplements[8][9].
-
Interaction Studies: NMR is highly sensitive to the chemical environment. ³¹P NMR is particularly useful for probing the microenvironment and protonation state of the phosphate group in pyridoxal 5'-phosphate when it is bound to enzymes[10][11]. These studies provide insights into enzyme-cofactor interactions and catalytic mechanisms[12][13].
-
Metabolic and Biosynthetic Pathway Studies: By using ¹³C-labeled substrates, NMR can be used to trace the incorporation of precursors into the pyridoxine scaffold. This has been instrumental in elucidating the biosynthetic pathways of Vitamin B6 in organisms like Escherichia coli[14][15]. Metabolomic studies using NMR can also identify and quantify changes in metabolite profiles resulting from vitamin B6 deficiency[16].
Quantitative Data Presentation
The following tables summarize typical NMR spectral data for pyridoxine and its key derivative, pyridoxal 5'-phosphate. Chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Chemical Shift Data for Pyridoxine Derivatives
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) |
| Pyridoxine [1][17] | D₂O | H-6 | 7.65 |
| CH₂ (C4') | 4.73 | ||
| CH₂ (C5') | 4.74 | ||
| CH₃ (C2') | 2.45 | ||
| Pyridoxine HCl [18] | DMSO-d₆ | H-6 | 8.12 |
| CH₂ (C4') | 4.79 | ||
| CH₂ (C5') | 4.72 | ||
| CH₃ (C2') | 2.62 | ||
| Pyridoxal 5'-Phosphate [19] | H₂O | H-6 | 8.17 |
| CHO (C4') | 10.03 | ||
| CH₂ (C5') | 5.09 | ||
| CH₃ (C2') | 2.68 |
Table 2: ¹³C NMR Chemical Shift Data for Pyridoxine Derivatives
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |
| Pyridoxine [1][20] | D₂O | C-2 | 147.01 |
| C-3 | 163.44 | ||
| C-4 | 141.46 | ||
| C-5 | 138.20 | ||
| C-6 | 127.42 | ||
| C-2' (CH₃) | 18.23 | ||
| C-4' (CH₂OH) | 58.69 | ||
| C-5' (CH₂OH) | 61.49 | ||
| Pyridoxal 5'-Phosphate [12] | H₂O | C-4' (CHO) | 167.7 |
| C-5' (CH₂OP) | 62.7 |
Table 3: ³¹P NMR Chemical Shift Data for Pyridoxal 5'-Phosphate
| Compound | Conditions | Observation | Reference |
| Pyridoxal 5'-Phosphate | Free in solution | pH-dependent chemical shift | [10] |
| Bound to aspartate transaminase | Single, pH-independent signal corresponding to a fully ionized phosphate monoester | [10][11] |
Experimental Protocols
The following are generalized protocols that can be adapted for specific pyridoxine derivatives and instrumentation.
Protocol 1: Standard Sample Preparation for ¹H and ¹³C NMR
-
Sample Weighing: Accurately weigh 5-25 mg of the pyridoxine derivative for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial[21].
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., D₂O, DMSO-d₆, CD₃OD)[21]. D₂O is common for water-soluble derivatives like pyridoxine HCl[22].
-
Dissolution: Add 0.6-0.7 mL of the deuterated solvent to the vial[21]. Vortex or gently warm the mixture if necessary to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Avoid introducing any solid particulates.
-
Referencing: For referencing, rely on the residual solvent peak or add a small amount of an internal standard like DSS or TSP for aqueous samples[3].
Protocol 2: 1D ¹H NMR Experiment for Structural Confirmation
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field using the deuterium signal from the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition Parameters:
-
Pulse Program: Use a standard single-pulse sequence (e.g., 'zg30' or 'zgpr' with water suppression for D₂O samples)[3].
-
Spectral Width: Set a spectral width appropriate for ¹H NMR, typically 10-12 ppm.
-
Acquisition Time (AQ): Set to ~2-4 seconds.
-
Relaxation Delay (D1): Use a delay of 2-5 seconds to allow for sufficient relaxation.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 8 to 64) to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the reference signal.
-
Integrate the peaks to determine relative proton ratios.
-
Protocol 3: Quantitative ¹H NMR (qNMR) for Assay of Pyridoxine HCl
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the pyridoxine HCl sample.
-
Accurately weigh approximately 10 mg of a certified internal standard (IS) (e.g., maleic acid)[22]. The IS should have at least one sharp, well-resolved signal that does not overlap with any analyte signals[8].
-
Dissolve both the sample and the IS together in a known volume of D₂O in a volumetric flask. Transfer an exact volume (e.g., 0.6 mL) to the NMR tube.
-
-
Acquisition Parameters:
-
Crucial for Quantification: The relaxation delay (D1) must be long enough to ensure complete T₁ relaxation for all signals being quantified. Set D1 to at least 5 times the longest T₁ value of the signals of interest (a D1 of 30 seconds is often a safe starting point if T₁ is unknown)[3].
-
Pulse Angle: Use a 90° pulse to maximize signal intensity.
-
Number of Scans (NS): Acquire enough scans (e.g., 16 to 128) for a high signal-to-noise ratio (>150:1) on the peaks of interest.
-
-
Data Processing and Calculation:
-
Carefully process the spectrum (Fourier transform, phasing, baseline correction).
-
Integrate the selected, non-overlapping signal for pyridoxine HCl (e.g., the aromatic H-6 proton at ~8.1 ppm) and a signal from the internal standard[8][22].
-
Calculate the concentration or purity using the following formula: Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS Where: I = Integral value, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the internal standard.
-
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the NMR analysis of pyridoxine derivatives.
Caption: A typical experimental workflow for the NMR analysis of small molecules.
Caption: Metabolic conversion of pyridoxine to its active form, PLP.
References
- 1. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. NMR-spectral and structural characteristics of new pyridoxine derivatives [kpfu.ru]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Dynamic NMR study of cyclic derivatives of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereodynamics of some pyridoxine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 8. mdpi.com [mdpi.com]
- 9. The Application of Quantitative 1H-NMR for the Determination of Melatonin and Vitamin B6 in Commercial Melatonin Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 31P nuclear-magnetic-resonance studies of pyridoxal and pyridoxamine phosphates. Interaction with cytoplasmic aspartate transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (31)P NMR spectroscopy senses the microenvironment of the 5'-phosphate group of enzyme-bound pyridoxal 5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 13C NMR spectroscopy of labeled pyridoxal 5'-phosphate. Model studies, D-serine dehydratase, and L-glutamate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. NMR spectra of exchangeable protons of pyridoxal phosphate-dependent enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The biogenetic anatomy of vitamin B6. A 13C NMR investigation of the biosynthesis of pyridoxol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Vitamin B6 deficiency produces metabolic alterations in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000239) [hmdb.ca]
- 18. Pyridoxine hydrochloride(58-56-0) 1H NMR spectrum [chemicalbook.com]
- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001491) [hmdb.ca]
- 20. Human Metabolome Database: 13C NMR Spectrum (1D, D2O, experimental) (HMDB0000239) [hmdb.ca]
- 21. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 22. ywfx.nifdc.org.cn [ywfx.nifdc.org.cn]
Application Notes and Protocols for the Mass Spectrometric Analysis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the mass spectrometric analysis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol, a substituted pyridine of interest in pharmaceutical and chemical research. The protocols outlined herein are designed for the sensitive and specific detection and quantification of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide includes a predicted fragmentation pathway, optimized instrument parameters, and a comprehensive experimental workflow. While specific experimental data for this exact molecule is not extensively available in public literature, the methodologies presented are based on established principles of mass spectrometry for analogous chemical structures, including pyridines, aromatic alcohols, and phenols.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its characterization, quantification in various matrices, and for metabolic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and selectivity required for these analyses. This application note details a proposed LC-MS/MS method for the analysis of this compound, including a discussion of its predicted fragmentation behavior under electrospray ionization (ESI) conditions.
Predicted Mass Spectral Fragmentation
The fragmentation of this compound in a mass spectrometer is predicted to be influenced by its core pyridine structure and its hydroxyl and hydroxymethyl functional groups. Under positive ion electrospray ionization (ESI+), the molecule is expected to readily protonate to form the molecular ion [M+H]⁺. Subsequent fragmentation via collision-induced dissociation (CID) is likely to proceed through several key pathways.
A primary fragmentation event is anticipated to be the loss of a water molecule (H₂O) from the protonated molecular ion, a common fragmentation for molecules containing a hydroxyl group. Another expected fragmentation is the loss of formaldehyde (CH₂O) from the hydroxymethyl group. Cleavage of the C-C bond adjacent to the pyridine ring is also a plausible fragmentation route.
Table 1: Predicted Key Fragment Ions of this compound
| Precursor Ion (m/z) | Predicted Fragment Ion | Predicted Neutral Loss |
| 140.07 | [M+H-H₂O]⁺ | H₂O |
| 140.07 | [M+H-CH₂O]⁺ | CH₂O |
| 140.07 | [M+H-H₂O-CO]⁺ | H₂O, CO |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol outlines a general method for the analysis of this compound using a triple quadrupole mass spectrometer.
3.1.1. Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol. Serially dilute the stock solution with a 50:50 mixture of methanol and water to prepare working standards of desired concentrations.
-
Biological Matrix (e.g., Plasma): For quantification in a biological matrix, a protein precipitation extraction is recommended. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
3.1.2. LC-MS/MS Parameters
Table 2: Proposed LC-MS/MS Instrument Parameters
| Parameter | Recommended Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Multiple Reaction Monitoring (MRM) Transitions | |
| Q1 (m/z) | 140.1 |
| Q3 (m/z) - Quantifier | To be determined experimentally (predicted: ~122.1) |
| Q3 (m/z) - Qualifier | To be determined experimentally (predicted: ~110.1) |
| Collision Energy | To be optimized (start with 15-25 eV) |
| Cone Voltage | To be optimized (start with 20-30 V) |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound.
Caption: General workflow for LC-MS/MS analysis.
Predicted Fragmentation Pathway
The diagram below depicts the predicted fragmentation pathway for the protonated molecule of this compound.
Caption: Predicted fragmentation of this compound.
Data Presentation
Quantitative results from the analysis should be compiled in a clear tabular format for easy comparison.
Table 3: Example Data Table for Quantitative Analysis
| Sample ID | Analyte Concentration (ng/mL) | Internal Standard Response | Peak Area Ratio (Analyte/IS) |
| Blank | Not Detected | 150,000 | 0.00 |
| Standard 1 | 1.0 | 148,500 | 0.01 |
| Standard 2 | 5.0 | 152,300 | 0.05 |
| Sample 1 | 2.7 | 149,800 | 0.03 |
| Sample 2 | 8.9 | 151,200 | 0.09 |
Conclusion
The methods described in this application note provide a robust framework for the mass spectrometric analysis of this compound. The proposed LC-MS/MS protocol, coupled with the predicted fragmentation patterns, offers a strong starting point for method development and validation. Researchers are encouraged to optimize the suggested parameters to suit their specific instrumentation and analytical requirements. This will ensure the highest quality data for the reliable characterization and quantification of this important molecule.
Application Notes and Protocols: "2-(Hydroxymethyl)-6-methylpyridin-3-ol" as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Hydroxymethyl)-6-methylpyridin-3-ol is a valuable synthetic intermediate, primarily utilized in the synthesis of pharmaceutical compounds. Its bifunctional nature, possessing both a hydroxymethyl group and a phenolic hydroxyl group on a pyridine scaffold, allows for diverse chemical transformations. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of the bronchodilator Pirbuterol. Furthermore, it outlines the pharmacological context of Pirbuterol by detailing its mechanism of action through the β2-adrenergic signaling pathway.
Synthetic Applications
The primary application of this compound is as a key building block in multi-step syntheses. The hydroxyl groups can be selectively protected and deprotected, and the hydroxymethyl group can be oxidized to an aldehyde, providing a reactive handle for the introduction of various side chains.
Synthesis of Pirbuterol
Pirbuterol is a short-acting β2-adrenergic receptor agonist used for the relief of bronchospasm in conditions such as asthma. The synthesis of Pirbuterol can be achieved from this compound via a two-step process involving an initial oxidation followed by a reductive amination.
Reaction Scheme:
This protocol describes the selective oxidation of the primary alcohol in this compound to the corresponding aldehyde. Activated manganese dioxide (MnO₂) is a mild and selective oxidizing agent for this transformation.
Table 1: Reagents for Oxidation Reaction
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| This compound | C₇H₉NO₂ | 139.15 | 10 | 1.39 g |
| Activated Manganese Dioxide (MnO₂) | MnO₂ | 86.94 | 100 | 8.69 g |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 100 mL |
Procedure:
-
To a stirred suspension of activated manganese dioxide (8.69 g, 100 mmol) in dichloromethane (100 mL) at room temperature, add this compound (1.39 g, 10 mmol).
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1).
-
Upon completion of the reaction (disappearance of the starting material), filter the mixture through a pad of Celite® to remove the manganese dioxide.
-
Wash the Celite® pad with additional dichloromethane (3 x 20 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-Hydroxy-6-methyl-2-pyridinecarboxaldehyde.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Expected Yield: 75-85%
This protocol details the coupling of 3-Hydroxy-6-methyl-2-pyridinecarboxaldehyde with 2-(tert-butylamino)ethanol, followed by reduction of the intermediate imine to afford Pirbuterol.
Table 2: Reagents for Reductive Amination
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 3-Hydroxy-6-methyl-2-pyridinecarboxaldehyde | C₇H₇NO₂ | 137.14 | 5 | 0.686 g |
| 2-(tert-Butylamino)ethanol | C₆H₁₅NO | 117.19 | 5.5 | 0.645 g |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 7.5 | 1.59 g |
| Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 50 mL |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | - | 0.3 mL |
Procedure:
-
Dissolve 3-Hydroxy-6-methyl-2-pyridinecarboxaldehyde (0.686 g, 5 mmol) and 2-(tert-butylamino)ethanol (0.645 g, 5.5 mmol) in dichloroethane (50 mL).
-
Add a catalytic amount of glacial acetic acid (0.3 mL).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mobile phase of dichloromethane/methanol (9:1) to yield Pirbuterol.
Expected Yield: 60-70%
Pharmacological Significance: Pirbuterol and the β2-Adrenergic Signaling Pathway
Pirbuterol functions as a selective agonist for β2-adrenergic receptors, which are predominantly found on the smooth muscle cells of the airways.
Mechanism of Action
Activation of β2-adrenergic receptors by Pirbuterol initiates a cascade of intracellular events leading to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway
Pathway Description:
-
Binding: Pirbuterol, an agonist, binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding event causes a conformational change in the receptor, leading to the activation of a stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated α-subunit of the Gs protein (Gα-GTP) dissociates and activates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A Activation: The increase in intracellular cAMP levels activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, ultimately leading to a decrease in intracellular calcium levels and the relaxation of the airway smooth muscle, resulting in bronchodilation.
Experimental Workflows
Synthetic Workflow for Pirbuterol
Caption: Synthetic Workflow for Pirbuterol
Conclusion
This compound serves as a critical intermediate in the synthesis of the clinically important bronchodilator, Pirbuterol. The synthetic route, involving a key oxidation and subsequent reductive amination, highlights the versatility of this starting material. Understanding the synthetic protocols and the pharmacological mechanism of the final product is essential for researchers in medicinal chemistry and drug development. The provided protocols and diagrams offer a comprehensive guide for the practical application and conceptual understanding of this synthetic intermediate.
Application Notes and Protocols for 2-(Hydroxymethyl)-6-methylpyridin-3-ol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-6-methylpyridin-3-ol is a pyridinol derivative with potential applications in medicinal chemistry. The pyridin-3-ol scaffold is a recognized "privileged structure" in drug discovery, known to interact with a variety of biological targets. While specific research on this compound is limited, its structural similarity to known bioactive molecules suggests several potential therapeutic applications. These include roles as an antioxidant, a modulator of adrenergic receptors, and as a scaffold for the development of kinase inhibitors.
This document provides an overview of the potential applications of this compound, along with detailed protocols for its synthesis and biological evaluation. The information is compiled from studies on analogous compounds and general practices in medicinal chemistry.
Potential Therapeutic Applications
The medicinal chemistry relevance of this compound can be inferred from the activities of structurally related compounds.
-
Antioxidant Properties: The pyridin-3-ol moiety is a key feature of the antioxidant drug Emoxypine (2-ethyl-6-methylpyridin-3-ol). This suggests that this compound may also possess radical scavenging and membrane-protective properties, making it a candidate for conditions associated with oxidative stress.
-
Cardiovascular and Anti-Arrhythmic Effects: Emoxypine is also classified as an anti-arrhythmia agent.[1][2] The structural similarity suggests that this compound could be investigated for similar cardiovascular applications.
-
Bronchodilatory Activity: The compound shares a core structure with Pirbuterol, a known bronchodilator used for treating asthma.[3] Pirbuterol is a more substituted derivative, but the shared pyridinol core suggests that this compound could serve as a starting point for the development of new respiratory drugs.
-
Kinase Inhibition: Pyridinone and pyridin-3-ol derivatives are common scaffolds for the development of kinase inhibitors, which are crucial in oncology and inflammation research.[4][5] The hydrogen bonding capabilities of the hydroxyl and pyridyl nitrogen atoms make it a suitable candidate for binding to the hinge region of various kinases.
Quantitative Data of Structurally Related Compounds
Due to the lack of specific data for this compound, the following tables summarize quantitative data for structurally related and commercially available drugs to provide a comparative context for potential research.
Table 1: Biological Activity of Pirbuterol Acetate (Bronchodilator)
| Parameter | Value | Species | Assay Type | Reference |
| Potency | Bronchodilator | Human | Inhalation | [3] |
Table 2: Pharmacological Classification of Emoxypine (2-ethyl-6-methylpyridin-3-ol)
| Pharmacological Class | Mechanism of Action | Therapeutic Use | Reference |
| Antioxidant | Inhibits or retards oxidation reactions | Counteracts damaging effects of oxidation | [1][2] |
| Anti-Arrhythmia Agent | Affects polarization-repolarization phase of cardiac action potential | Treatment or prevention of cardiac arrhythmias | [1][2] |
Experimental Protocols
The following are detailed protocols for the synthesis and potential biological evaluation of this compound.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of pyridin-3-ol derivatives, which can be adapted for the target compound.
Materials:
-
Appropriate starting materials (e.g., a substituted furan or pyrone)
-
Ammonia or an ammonia source
-
Solvents (e.g., ethanol, water)
-
Acid or base for pH adjustment
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting material in a suitable solvent.
-
Ammonolysis: Add the ammonia source to the reaction mixture. The reaction may require heating under reflux.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
-
Characterization: Confirm the structure of the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
This protocol is designed to evaluate the potential antioxidant properties of this compound.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the compound and ascorbic acid in methanol.
-
Prepare a solution of DPPH in methanol (typically 0.1 mM).
-
-
Assay:
-
In a 96-well plate, add 50 µL of the compound dilutions or ascorbic acid to the wells.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (methanol with DPPH).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Protocol 3: Kinase Inhibition Assay
This is a general protocol to screen for potential kinase inhibitory activity. A specific kinase of interest would need to be chosen (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like AKT).
Materials:
-
This compound
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
A known kinase inhibitor (positive control)
-
384-well plate
-
Plate reader capable of luminescence detection
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound and the positive control in DMSO.
-
Prepare serial dilutions of the compounds.
-
-
Kinase Reaction:
-
Add the kinase, substrate, and test compound to the wells of a 384-well plate.
-
Initiate the reaction by adding ATP.
-
Incubate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. This typically involves a second incubation step.
-
-
Measurement: Measure the luminescence using a plate reader. The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualizations
General Synthesis Pathway for Pyridin-3-ol Derivatives
Caption: A generalized workflow for the synthesis of pyridin-3-ol derivatives.
Hypothetical Signaling Pathway for a Beta-2 Adrenergic Agonist
Caption: A potential signaling pathway for a beta-2 adrenergic agonist.
References
- 1. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Methyl-2-ethyl-3-hydroxypyridine hydrochloride | C8H12ClNO | CID 128852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 错误页 [amp.chemicalbook.com]
- 4. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-substituted-3(5)-(6-methylpyridin-2-yl)-4-(quinolin-6-yl)pyrazoles as transforming growth factor-β type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Biological Assays Using Pyridoxine Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the use of pyridoxine (Vitamin B6) analogs in various biological assays. Detailed protocols for key experiments are provided, along with summarized quantitative data to facilitate comparison and experimental design. The signaling and metabolic pathways affected by these analogs are also visualized to provide a comprehensive understanding of their mechanisms of action.
Inhibition of Pyridoxal Kinase by Ginkgotoxin (4'-O-Methylpyridoxine)
Ginkgotoxin, a neurotoxin found in the seeds of Ginkgo biloba, is a structural analog of pyridoxine.[1] Its primary mechanism of neurotoxicity involves the inhibition of pyridoxal kinase, the enzyme responsible for phosphorylating pyridoxal to its active form, pyridoxal 5'-phosphate (PLP).[2][3] PLP is an essential cofactor for the synthesis of several neurotransmitters, including GABA.[4][5] Inhibition of pyridoxal kinase by ginkgotoxin leads to reduced GABA levels, resulting in hyperexcitability and seizures.[4][5]
Quantitative Inhibition Data
| Compound | Target Enzyme | Kᵢ (µM) | Organism |
| Ginkgotoxin | Pyridoxal Kinase | 3 | Human |
| Theophylline | Pyridoxal Kinase | 50 | Human |
Table 1: Inhibition constants (Kᵢ) of ginkgotoxin and theophylline against human pyridoxal kinase. Data sourced from kinetic studies.[6]
Signaling Pathway: Ginkgotoxin-Induced GABA Depletion
Caption: Mechanism of ginkgotoxin-induced neurotoxicity.
Experimental Protocol: Zebrafish Seizure Model
This protocol describes the induction of seizure-like behavior in zebrafish larvae using ginkgotoxin, which can be used for screening potential anti-epileptic drugs.[4][5]
Materials:
-
Zebrafish larvae (3 days post-fertilization)
-
Ginkgotoxin solution (0.5 mM in embryo medium)
-
Pyridoxal-5'-phosphate (PLP) solution
-
GABA solution
-
Anti-epileptic drugs (e.g., gabapentin, phenytoin, primidone)
-
24-well plates
-
Microscope for observing larval behavior
Procedure:
-
Place individual zebrafish larvae into the wells of a 24-well plate containing embryo medium.
-
Replace the embryo medium with 0.5 mM ginkgotoxin solution.
-
Incubate the larvae for 2 hours.[4]
-
Observe and record the swimming behavior of the larvae. Ginkgotoxin-induced seizures are characterized by a hyperactive swimming pattern.[4]
-
To test the efficacy of rescue compounds, add PLP, GABA, or anti-epileptic drugs to the wells along with ginkgotoxin and observe for alleviation of the seizure-like behavior.[4][5]
Bacterial Growth Inhibition by 4-Deoxypyridoxine (4-dPN)
4-Deoxypyridoxine (4-dPN) is a vitamin B6 antagonist that inhibits the growth of various microorganisms.[7][8] Its mechanism of action involves competitive inhibition of PLP-dependent enzymes, which are crucial for numerous metabolic pathways, including amino acid biosynthesis.[7][9] 4-dPN is transported into the bacterial cell and phosphorylated by pyridoxal kinase to 4-deoxypyridoxine 5'-phosphate (4-DPP), the active inhibitory form.[9]
Quantitative Data: Bacterial Growth Inhibition
While specific MIC values are highly dependent on the bacterial strain and culture conditions, studies have shown that 4-dPN can inhibit the growth of E. coli and S. enterica in the micromolar to millimolar range, particularly in minimal media.[7][10]
Metabolic Pathway: Disruption of Bacterial Metabolism by 4-dPN
Caption: 4-dPN inhibits bacterial growth by disrupting essential metabolic pathways.
Experimental Protocol: Bacterial Growth Inhibition Assay (Broth Microdilution)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of 4-dPN against a bacterial strain in a liquid culture.[9]
Materials:
-
Bacterial strain of interest (e.g., E. coli, S. enterica)
-
Luria-Bertani (LB) broth or minimal medium
-
4-deoxypyridoxine (4-dPN) stock solution (e.g., 25 mM in sterile water)[7][10]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the 4-dPN stock solution in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension to a final optical density at 600 nm (OD₆₀₀) of approximately 0.05.[9]
-
Include a positive control (no 4-dPN) and a negative control (no bacteria).[9]
-
Incubate the plate at the optimal growth temperature for the bacterial strain with shaking.
-
Measure the OD₆₀₀ of each well at regular intervals (e.g., every hour) for 24 hours.[9]
-
Plot the growth curves (OD₆₀₀ vs. time) for each 4-dPN concentration.
-
The MIC is the lowest concentration of 4-dPN that results in no visible growth after 24 hours of incubation.[9]
In Vitro Cytotoxicity of Pyridoxine-Doxorubicin Derivatives in Cancer Cells
To enhance the therapeutic index of the widely used anticancer agent doxorubicin (DOX), researchers have synthesized derivatives by conjugating it with pyridoxine. This strategy aims to leverage the active transport system for pyridoxine in living cells to potentially increase the drug's penetration into cancer cells.[11]
Quantitative Data: IC₅₀ Values of Pyridoxine-Doxorubicin Derivatives
| Cell Line | Compound | IC₅₀ (µM) |
| MCF-7 (Breast Adenocarcinoma) | DOX | 0.11 ± 0.03 |
| DOX-1 | 2.3 ± 0.2 | |
| DOX-2 | 0.94 ± 0.09 | |
| HCT-116 (Colon Carcinoma) | DOX | 0.31 ± 0.05 |
| DOX-1 | 1.3 ± 0.1 | |
| DOX-2 | 0.4 ± 0.05 | |
| PC-3 (Prostate Adenocarcinoma) | DOX | 0.42 ± 0.04 |
| DOX-1 | 2.2 ± 0.2 | |
| DOX-2 | 0.53 ± 0.06 | |
| HSF (Human Skin Fibroblasts) | DOX | 0.48 ± 0.04 |
| DOX-1 | 1.6 ± 0.1 | |
| DOX-2 | 1.3 ± 0.1 |
Table 2: Cytotoxic concentrations (IC₅₀) of doxorubicin (DOX) and its pyridoxine-containing derivatives (DOX-1 and DOX-2) against various tumor and normal cell lines after three days of incubation, as determined by the MTS assay.[12]
Experimental Workflow: In Vitro Cytotoxicity Assay
Caption: Workflow for in vitro cytotoxicity testing.
Experimental Protocol: MTS Cytotoxicity Assay
This protocol describes the use of the MTS assay to determine the cytotoxic effects of pyridoxine-doxorubicin derivatives on cancer cell lines.[12][13]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116) and a normal cell line (e.g., HSF)
-
Complete culture medium
-
Pyridoxine-doxorubicin derivatives (DOX-1, DOX-2) and Doxorubicin (DOX) as a control
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1-2 x 10³ cells per well and incubate for 24 hours to allow for attachment.[14]
-
Prepare serial dilutions of the test compounds (DOX-1, DOX-2, and DOX) in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include untreated control wells.
-
Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which cell growth is inhibited by 50%).[12]
References
- 1. researchgate.net [researchgate.net]
- 2. The human pyridoxal kinase, a plausible target for ginkgotoxin from Ginkgo biloba - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structures of human pyridoxal kinase in complex with the neurotoxins, ginkgotoxin and theophylline: insights into pyridoxal kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zebrafish larvae exposed to ginkgotoxin exhibit seizure-like behavior that is relieved by pyridoxal-5′-phosphate, GABA and anti-epileptic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Zebrafish larvae exposed to ginkgotoxin exhibit seizure-like behavior that is relieved by pyridoxal-5'-phosphate, GABA and anti-epileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline: Insights into Pyridoxal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4′-Deoxypyridoxine disrupts vitamin B6 homeostasis in Escherichia coli K12 through combined inhibition of cumulative B6 uptake and PLP-dependent enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbiologyresearch.org [microbiologyresearch.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anticancer Potential of Pyridoxine-Based Doxorubicin Derivatives: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and Antibacterial Activity of Quaternary Ammonium 4-Deoxypyridoxine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-(Hydroxymethyl)-6-methylpyridin-3-ol as a Potential Enzyme Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Hydroxymethyl)-6-methylpyridin-3-ol is a structural analogue of pyridoxine, a vital member of the vitamin B6 family. Pyridoxine and its active form, pyridoxal 5'-phosphate (PLP), are essential cofactors for a vast array of enzymes, primarily involved in amino acid metabolism. Molecules that interfere with the function of these enzymes by mimicking or antagonizing pyridoxine can have significant biological effects and are of interest in drug discovery.
This document outlines the potential applications of this compound as an enzyme inhibitor and provides detailed protocols for its characterization, drawing parallels from established research on other pyridoxine analogues that have demonstrated inhibitory activity against enzymes such as pyridoxal kinase and thymidylate synthase.
Potential Enzyme Targets and Mechanism of Action
Based on its structure, this compound could potentially inhibit enzymes that recognize pyridoxine or its derivatives. Two primary targets for pyridoxine analogues have been identified in the literature:
-
Pyridoxal Kinase (PLK): This enzyme is crucial for the phosphorylation of pyridoxal, pyridoxine, and pyridoxamine to their active 5'-phosphate forms.[1] Inhibition of PLK can lead to a deficiency in the active cofactor PLP, thereby affecting all PLP-dependent enzymes.[1][2] 4'-substituted pyridoxine analogues have been shown to be potent competitive inhibitors of pyridoxal kinase.[3]
-
Thymidylate Synthase (TS): This enzyme is a critical target in cancer chemotherapy as it catalyzes the sole de novo synthesis of thymidylate, a necessary precursor for DNA replication.[4][5] Certain halogenated pyridoxine analogues have been found to be irreversible inhibitors of thymidylate synthase.[4][5]
The proposed mechanism of inhibition by pyridoxine analogues often involves competition with the natural substrate (e.g., pyridoxal for pyridoxal kinase) or covalent modification of the enzyme's active site.
Quantitative Data from Structurally Related Pyridoxine Analogues
The following tables summarize the inhibitory activities of various pyridoxine analogues against their respective enzyme targets. These data provide a reference point for the potential efficacy of this compound.
Table 1: Inhibition of Pyridoxal Kinase by 4'-Substituted Pyridoxine Analogues
| Inhibitor | Enzyme Source | Inhibition Type | Ki (μM) |
| 4'-Methoxypyridoxine | Mouse Brain | Competitive | Data not specified |
| 4'-Ethoxypyridoxine | Mouse Brain | Competitive | Data not specified |
| 4'-Propoxypyridoxine | Mouse Brain | Competitive | Data not specified |
| 4'-Isopropoxypyridoxine | Mouse Brain | Competitive | Data not specified |
Data sourced from studies on competitive inhibition of pyridoxal kinase.[3][6]
Table 2: Irreversible Inhibition of Thymidylate Synthase by Halogenated Pyridoxine Analogues
| Inhibitor | Enzyme Source | Inhibition Type | Ki (mM) | kinact (min-1) |
| 4',5'-Dichloropyridoxine | Lactobacillus casei | Irreversible | 10.5 | 0.098 |
| 4',5'-Dibromopyridoxine | Lactobacillus casei | Irreversible | 4.8 | 0.16 |
| 4',5'-Diiodopyridoxine | Lactobacillus casei | Irreversible | Not determined | Slower than others |
Kinetic constants for the irreversible inhibition of thymidylate synthase.[4][5]
Experimental Protocols
The following are detailed methodologies adapted from published studies on pyridoxine analogue inhibitors. These protocols can be applied to investigate the inhibitory potential of this compound.
Protocol for Pyridoxal Kinase Inhibition Assay
This protocol is designed to determine if this compound acts as a competitive inhibitor of pyridoxal kinase.
Materials:
-
Partially purified pyridoxal kinase from a suitable source (e.g., mouse brain or liver).[2][3]
-
Pyridoxal (substrate)
-
ATP (co-substrate)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0, containing 1 mM MgCl2 and 0.1 mM ZnCl2)
-
High-Performance Liquid Chromatography (HPLC) system for product quantification.
Procedure:
-
Enzyme Preparation: Prepare a stock solution of partially purified pyridoxal kinase in the assay buffer.
-
Inhibitor and Substrate Preparation: Prepare stock solutions of this compound, pyridoxal, and ATP in the assay buffer.
-
Reaction Mixture: In a microcentrifuge tube, combine the following:
-
Assay buffer
-
Varying concentrations of pyridoxal.
-
A fixed concentration of this compound (or a range of concentrations for Ki determination).
-
ATP.
-
-
Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the pyridoxal kinase solution.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).
-
Analysis: Centrifuge the terminated reaction mixture to pellet precipitated protein. Analyze the supernatant by HPLC to quantify the amount of pyridoxal 5'-phosphate (the product) formed.
-
Data Analysis: Plot the reaction velocity against the substrate concentration in the presence and absence of the inhibitor. Use Lineweaver-Burk or Michaelis-Menten kinetics to determine the type of inhibition and the inhibition constant (Ki).
Protocol for Thymidylate Synthase Inhibition Assay
This protocol is designed to assess if this compound can act as an irreversible inhibitor of thymidylate synthase.
Materials:
-
Purified thymidylate synthase (e.g., from Lactobacillus casei).[5]
-
dUMP (substrate)
-
5,10-methylenetetrahydrofolate (CH2-H4folate; co-substrate)
-
This compound (test inhibitor)
-
Assay buffer (e.g., 20 mM PIPES buffer, pH 6.8).[5]
-
Spectrophotometer.
Procedure:
-
Enzyme Activation: Activate the thymidylate synthase according to standard procedures.
-
Inhibitor Preparation: Prepare stock solutions of this compound in distilled water.[5]
-
Inhibition Reaction:
-
In a cuvette, add the activated thymidylate synthase solution in the assay buffer.
-
Add the desired concentration of this compound.
-
Incubate at 25°C.[5]
-
-
Activity Measurement: At various time points, withdraw an aliquot of the inhibition mixture and add it to a separate cuvette containing dUMP and CH2-H4folate in the assay buffer.
-
Spectrophotometric Analysis: Monitor the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate, a product of the thymidylate synthase reaction.
-
Data Analysis: Plot the percentage of remaining enzyme activity against the incubation time with the inhibitor. For irreversible inhibition, a time-dependent loss of activity should be observed. The rate of inactivation (kinact) and the dissociation constant of the enzyme-inhibitor complex (Ki) can be determined by analyzing the data at different inhibitor concentrations.
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Potential inhibitory pathways for this compound.
Caption: Workflow for the Pyridoxal Kinase inhibition assay.
Caption: Workflow for the Thymidylate Synthase inhibition assay.
References
- 1. New Insights Into Pyridoxal Kinase Inhibitors and Their Antileukemic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Irreversible inhibition of thymidylate synthase by pyridoxine (B6) analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
Application Note: Protocol for Evaluating the Antioxidant Activity of Pyridoxine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitamin B6, particularly in its pyridoxine form, and its derivatives are recognized for their significant antioxidant properties.[1][2] These compounds can exert their effects through various mechanisms, including direct scavenging of reactive oxygen species (ROS) like singlet oxygen and superoxide radicals, and indirect roles in bolstering the endogenous antioxidant defense systems.[3][4] For instance, the active coenzyme form, pyridoxal 5'-phosphate (PLP), is a crucial cofactor in the transsulfuration pathway, which is essential for the synthesis of cysteine and, subsequently, the major intracellular antioxidant glutathione (GSH).[5][[“]] Furthermore, pyridoxine has been shown to induce GSH synthesis through the PKM2-mediated transactivation of Nrf2, a key regulator of antioxidant response.[7][8]
The development of novel pyridoxine derivatives aims to enhance these natural antioxidant capabilities, offering potential therapeutic applications in conditions associated with oxidative stress.[9][10][11] A systematic evaluation of these derivatives is critical to characterize their efficacy and mechanism of action. This document provides detailed protocols for a tiered approach to testing the antioxidant activity of pyridoxine derivatives, from initial chemical screening to more biologically relevant cell-based assays.
Part 1: In Vitro Chemical-Based Antioxidant Assays
These assays provide a fundamental assessment of a compound's ability to directly scavenge synthetic radicals. They are rapid, cost-effective, and useful for initial high-throughput screening.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay measures a compound's capacity to act as a free radical scavenger or hydrogen donor.[12] The stable DPPH radical has a deep violet color with an absorbance maximum around 517 nm.[12][13] When reduced by an antioxidant, its color changes to a pale yellow, and the corresponding decrease in absorbance is proportional to the antioxidant activity.[12]
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Working Solution (approx. 0.1 mM): Dissolve 2 mg of DPPH in 50 mL of ethanol or methanol. This solution should be freshly prepared and protected from light.[13] Adjust the concentration to obtain an absorbance of approximately 1.0 ± 0.2 at 517 nm.[13]
-
Test Compounds: Prepare a stock solution of the pyridoxine derivative in a suitable solvent (e.g., ethanol, DMSO). Create a series of dilutions to determine the IC50 value.
-
Positive Control: Prepare a dilution series of a known antioxidant such as Ascorbic Acid or Trolox.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilutions or standard to the wells of a 96-well plate.[14]
-
Add 20 µL of the solvent used for dilution to blank wells.[14]
-
Add 180-200 µL of the DPPH working solution to all wells and mix.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13][14]
-
Measure the absorbance at 517 nm using a microplate reader.[12]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:
-
A_blank is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
Plot the % inhibition against the concentration of the derivative to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
Principle: This assay evaluates the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[15] The ABTS•+ chromophore, which is blue-green, is generated by oxidizing ABTS with potassium persulfate. In the presence of an antioxidant, the radical is reduced, and the solution is decolorized. The change in absorbance is measured at 734 nm.[16]
Experimental Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16]
-
ABTS•+ Working Solution: Mix the two stock solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[16] Before use, dilute this solution with ethanol or a phosphate buffer (PBS, pH 7.4) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.[16][17]
-
Test Compounds & Positive Control: Prepare as described in the DPPH protocol.
-
-
Assay Procedure:
-
Calculation:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
Determine the IC50 value from the dose-response curve.
-
Part 2: In Vitro Mechanistic & Biologically-Relevant Assays
These assays investigate the ability of the derivatives to counteract specific, biologically important reactive oxygen species or to prevent oxidative damage to biomolecules.
Superoxide Dismutase (SOD)-like Activity Assay
Principle: This assay measures the ability of a compound to scavenge superoxide radicals (O₂•⁻). Superoxide is generated enzymatically (e.g., by a xanthine/xanthine oxidase system) and detected by its ability to reduce a detector molecule (e.g., WST-1 or cytochrome c), which results in a color change.[18][19] A compound with SOD-like activity will compete with the detector molecule, thereby inhibiting the color change.[18] The degree of inhibition is proportional to the compound's superoxide scavenging activity.
Experimental Protocol (using a WST-1 based kit):
-
Reagent Preparation (based on commercial kit instructions, e.g., Sigma-Aldrich, Dojindo):
-
WST Working Solution: Prepare according to the kit manual.
-
Enzyme Working Solution: Prepare the xanthine oxidase solution according to the kit manual.[19]
-
Sample Preparation: Dissolve pyridoxine derivatives in the provided assay or dilution buffer.
-
Standard: Use the SOD standard provided in the kit to create a standard curve.[18]
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the sample, standard, or blank (buffer) to appropriate wells.
-
Add 200 µL of WST Working Solution to each well.
-
Initiate the reaction by adding 20 µL of the Enzyme Working Solution to each well. Mix gently.
-
Incubate the plate at 37°C for 20 minutes.[19]
-
Read the absorbance at 450 nm using a microplate reader.[18]
-
-
Calculation:
-
Calculate the rate of inhibition using the formula provided in the kit manual, typically similar to the DPPH/ABTS calculation.
-
Determine the SOD-like activity (inhibition %) and the IC50 value for the pyridoxine derivative.
-
Inhibition of Lipid Peroxidation Assay (TBARS Method)
Principle: This assay assesses the ability of a compound to inhibit the peroxidation of lipids, a key process in cellular injury. A common method is the Thiobarbituric Acid Reactive Substances (TBARS) assay, which measures malondialdehyde (MDA), a major secondary product of lipid peroxidation.[9] MDA reacts with thiobarbituric acid (TBA) under high temperature and acidic conditions to form a pink-colored complex that can be measured spectrophotometrically at 532 nm.
Experimental Protocol (using Fe(II)-induced lipid peroxidation in liposomes or tissue homogenate):
-
Reagent Preparation:
-
Lipid Source: Prepare a rat liver homogenate or a suspension of lecithin liposomes.
-
Inducing Agent: A solution of FeSO₄.
-
Test Compounds: Prepare various concentrations of the pyridoxine derivatives.
-
TBA Reagent: Prepare a solution of thiobarbituric acid in an acidic solution (e.g., acetic acid or trichloroacetic acid - TCA).
-
-
Assay Procedure:
-
In a test tube, mix the lipid source, the test compound, and a buffer (e.g., phosphate buffer).
-
Initiate lipid peroxidation by adding the FeSO₄ solution.[3]
-
Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the TCA solution, followed by the TBA reagent.
-
Heat the tubes in a boiling water bath for 15-20 minutes to allow color development.
-
Cool the tubes and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
-
Calculation:
-
Calculate the % inhibition of lipid peroxidation relative to a control sample that does not contain the test compound.
-
Determine the IC50 value.
-
Part 3: Cell-Based Antioxidant Assay
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay measures the ability of a compound to prevent the oxidation of a fluorescent probe within a cell line (e.g., HepG2, Vero).[3] Cells are pre-loaded with a probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is non-fluorescent. Inside the cell, it is deacetylated to DCFH. In the presence of ROS (induced by a generator like AAPH or tert-Butyl hydroperoxide), DCFH is oxidized to the highly fluorescent DCF. An antioxidant compound will scavenge the ROS, preventing or reducing the oxidation of DCFH and thus decreasing the fluorescence signal.
Experimental Protocol:
-
Cell Culture and Plating:
-
Culture a suitable cell line (e.g., Vero cells) to ~80-90% confluency.[9]
-
Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere for 24 hours.
-
-
Assay Procedure:
-
Remove the culture medium and wash the cells with PBS.
-
Treat the cells with various concentrations of the pyridoxine derivative (and a positive control like quercetin) for 1-2 hours.
-
Add the DCFH-DA solution to all wells and incubate for 30-60 minutes.
-
Wash the cells again with PBS to remove the excess probe.
-
Add a ROS generator (e.g., 25 µM tert-Butyl hydroperoxide) to induce oxidative stress.[3]
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence emission (e.g., at 535 nm) with excitation (e.g., at 485 nm) every 5 minutes for 1 hour.
-
-
Calculation:
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
Determine the CAA value using the formula: CAA (%) = 100 - [(AUC_sample / AUC_control) x 100] Where:
-
AUC_control is the area under the curve for the control (cells with ROS generator but no compound).
-
AUC_sample is the area under the curve for the cells treated with the test compound.
-
-
Calculate the IC50 value.
-
Data Presentation
Quantitative results from the antioxidant assays should be summarized for clear comparison.
Table 1: Summary of In Vitro Antioxidant Activity of Pyridoxine Derivatives
| Compound ID | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) | SOD-like Activity IC50 (µM) | Lipid Peroxidation Inhibition IC50 (µM) |
| Pyridoxine | 150.5 ± 12.1 | 95.2 ± 8.5 | > 500 | 210.8 ± 15.3 |
| Derivative A | 75.3 ± 6.8 | 42.1 ± 3.9 | 215.4 ± 20.1 | 98.4 ± 9.2 |
| Derivative B | 52.8 ± 5.1 | 31.5 ± 2.7 | 150.9 ± 13.5 | 65.7 ± 5.8 |
| Trolox (Control) | 25.1 ± 2.2 | 15.8 ± 1.4 | N/A | 30.2 ± 2.5 |
Data are presented as mean ± SD from three independent experiments. N/A: Not applicable.
Table 2: Cellular Antioxidant Activity (CAA) of Pyridoxine Derivatives
| Compound ID | CAA IC50 (µM) |
| Pyridoxine | 85.6 ± 7.9 |
| Derivative A | 40.2 ± 3.5 |
| Derivative B | 28.9 ± 2.1 |
| Quercetin (Control) | 10.5 ± 0.9 |
Data are presented as mean ± SD from three independent experiments.
Visualizations: Workflows and Signaling Pathways
Caption: Workflow for screening pyridoxine derivatives for antioxidant activity.
References
- 1. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Theoretical study of the antioxidant properties of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. [PDF] Pyridoxine induces glutathione synthesis via PKM2-mediated Nrf2 transactivation and confers neuroprotection | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Preparation, Antioxidant Properties and Ability to Increase Intracellular NO of a New Pyridoxine Derivative B6NO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 13. mdpi.com [mdpi.com]
- 14. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 15. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. SOD Activity Assay SOD Assay Kit - WST Dojindo [dojindo.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol
Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-6-methylpyridin-3-ol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific challenges you may encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Q1: My reaction yield is very low. What are the common causes and how can I improve it?
Low yields are a frequent issue in the synthesis of polysubstituted pyridinols. Based on analogous syntheses, such as the hydroxymethylation of 3-hydroxypyridine which results in a modest 20.3% yield, several factors could be contributing to poor outcomes.[1]
Potential Causes:
-
Side Reactions: The formation of regioisomers (e.g., hydroxymethylation at other positions on the pyridine ring) or over-reaction (e.g., formation of di-hydroxymethylated products) can significantly reduce the yield of the desired product.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and pH can dramatically impact the reaction's efficiency. For instance, in related syntheses of substituted 3-hydroxypyridines, the formation of resinous byproducts is a known issue, often exacerbated by harsh conditions.
-
Starting Material Quality: Impurities in the starting materials can interfere with the reaction.
-
Inefficient Purification: The product may be lost during workup and purification steps. The polarity of hydroxymethylated pyridinols can make separation from starting materials and byproducts challenging.
Troubleshooting Solutions:
| Solution Category | Actionable Steps | Expected Outcome |
| Reaction Optimization | 1. Temperature Control: Maintain a consistent and optimized temperature throughout the reaction. For hydroxymethylation reactions, a moderate temperature (e.g., 100°C) is often a good starting point.[1] 2. pH Adjustment: Carefully control the pH. The use of a base like sodium hydroxide is common, followed by neutralization with an acid such as acetic acid.[1] The final pH can affect product stability and isolation. 3. Stoichiometry: Experiment with the molar ratios of your reactants. An excess of the hydroxymethylating agent (e.g., formaldehyde) might be necessary, but can also lead to side products. | Improved selectivity for the desired product and reduced formation of byproducts. |
| Starting Material & Reagents | 1. Purity Check: Ensure the purity of your starting materials (e.g., 2,6-dimethylpyridin-3-ol) using techniques like NMR or GC-MS. 2. Fresh Reagents: Use freshly opened or properly stored reagents, especially formaldehyde solutions, which can polymerize over time. | Increased reaction consistency and reduced potential for side reactions caused by impurities. |
| Purification Strategy | 1. Chromatography: Utilize silica gel column chromatography for purification. A gradient elution with a solvent system like acetone or a mixture of chloroform and methanol can be effective for separating polar compounds.[1] 2. Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method to remove impurities. | Higher purity of the final product and potentially improved overall isolated yield by minimizing losses during purification. |
Q2: I am observing the formation of multiple products. How can I increase the selectivity for this compound?
The formation of multiple products is often due to the presence of several reactive sites on the starting material.
Logical Troubleshooting Flow for Poor Selectivity:
Caption: Troubleshooting workflow for improving reaction selectivity.
Solutions to Improve Selectivity:
-
Protecting Groups: If your starting material has multiple reactive sites, consider using a protecting group to block unwanted reactions. The choice of protecting group will depend on the specific functional groups present.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) can sometimes favor the formation of the kinetic product, which may be the desired isomer.
-
Catalyst Choice: In some cases, the choice of catalyst can influence the regioselectivity of a reaction.
Q3: What is a reliable method for purifying the final product?
The purification of hydroxymethylated pyridinols can be challenging due to their polarity.
Recommended Purification Protocol:
-
Solvent Removal: After the reaction is complete, remove the solvent under reduced pressure.
-
Extraction: If applicable, perform a liquid-liquid extraction to remove non-polar impurities.
-
Column Chromatography: The most effective method is typically silica gel column chromatography.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, or methanol) is recommended. Start with a lower polarity and gradually increase it to elute your product.
-
-
Recrystallization: If a solid product is obtained after chromatography, further purification can be achieved by recrystallization from a suitable solvent system.
Experimental Protocols
Protocol 1: Synthesis of 2-(Hydroxymethyl)pyridin-3-ol (Adapted from a known procedure) [1]
This protocol describes the synthesis of a related compound and can be used as a basis for developing a synthesis for this compound, likely starting from 2,6-dimethylpyridin-3-ol.
Materials:
-
3-Hydroxypyridine (or 2,6-dimethylpyridin-3-ol as a proposed starting material)
-
Formaldehyde solution (37%)
-
Sodium hydroxide
-
Deionized water
-
Acetic acid
-
Acetone
-
Silica gel for column chromatography
Procedure:
-
Dissolve the starting pyridinol (1.0 eq) in deionized water.
-
Add sodium hydroxide (1.01 eq) to the solution.
-
Add formaldehyde solution (1.0 eq) to the reaction mixture.
-
Heat the mixture at 100°C for 12 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding acetic acid (1.0 eq).
-
Remove the water under reduced pressure to obtain a solid residue.
-
Stir the solid residue with acetone.
-
Filter the mixture and concentrate the acetone extract.
-
Purify the resulting crude product by silica gel column chromatography.
Expected Challenges & Troubleshooting:
-
Low Yield: As reported for the synthesis of 2-(Hydroxymethyl)pyridin-3-ol, the yield may be low (around 20%).[1] Refer to the troubleshooting guide above for strategies to improve the yield.
-
Purification: The separation of the product from unreacted starting material and potential side products may require careful optimization of the chromatographic conditions.
Data Summary
The following table summarizes reaction conditions and yields for the synthesis of substituted 3-hydroxypyridines from the literature, which can serve as a reference for optimizing your synthesis.
| Starting Material | Reaction Type | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Hydroxypyridine | Hydroxymethylation | Formaldehyde, NaOH | Water | 100 | 12 | 20.3 | [1] |
Synthesis Workflow Diagram:
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Purification of 2-(Hydroxymethyl)-6-methylpyridin-3-ol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of "2-(Hydroxymethyl)-6-methylpyridin-3-ol". Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during its purification.
Troubleshooting Guide
This guide addresses potential issues that may arise during the purification of this compound, such as the presence of colored impurities, low recovery yield, and co-eluting impurities during chromatography.
Issue 1: Presence of Colored Impurities in the Isolated Product
Colored impurities are a common issue in the synthesis of pyridine derivatives, often arising from degradation or side-products.
Troubleshooting Workflow for Discoloration
Caption: Troubleshooting workflow for removing colored impurities.
Possible Causes and Solutions:
-
Degradation: Pyridine compounds can be sensitive to light, air (oxidation), and high temperatures, leading to the formation of colored by-products.[1]
-
Solution: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) and protect it from light by using amber-colored vials or wrapping glassware in aluminum foil. Avoid excessive heating during purification steps.
-
-
Synthesis By-products: The synthetic route may produce colored side-products.
-
Solution 1: Activated Carbon Treatment: This is often effective for removing colored impurities. The crude product is dissolved in a suitable solvent, a small amount of activated carbon is added, and the mixture is heated briefly before being filtered hot.
-
Solution 2: Recrystallization: This technique can be highly effective if the impurities have different solubility profiles from the desired compound.[1] A combination of activated carbon treatment followed by recrystallization is often a powerful purification strategy.[1]
-
Issue 2: Low Recovery Yield After Purification
Low yields can be attributed to several factors during the purification process.
Troubleshooting Low Recovery
Caption: Decision tree for troubleshooting low purification yield.
Possible Causes and Solutions:
-
Inappropriate Recrystallization Solvent: The chosen solvent may be too good, leading to significant loss of the product in the mother liquor.
-
Solution: Systematically screen for an optimal solvent or solvent system. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
-
Incorrect pH during Acid-Base Extraction: As a pyridine derivative, this compound is basic and can be extracted into an aqueous acidic solution.[2] If the pH is not sufficiently acidic during the extraction or not sufficiently basic during the back-extraction, the product will be lost.
-
Solution: Carefully monitor and adjust the pH of the aqueous phase during extraction. Use a pH meter for accuracy.
-
-
Product Adsorption on Silica Gel: The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel in column chromatography, leading to tailing and potential loss of product on the column.[2]
-
Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent to reduce tailing and improve recovery.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the general chemical properties of this compound that are relevant to its purification?
A1: this compound has the chemical formula C7H9NO2 and a molecular weight of approximately 139.15 g/mol .[3][4] Its structure contains both a hydroxyl group and a hydroxymethyl group, as well as a basic pyridine nitrogen. These functional groups make the molecule polar and capable of hydrogen bonding, which will influence its solubility in various solvents. The basicity of the pyridine nitrogen allows for purification strategies involving acid-base extraction.[2]
Q2: What is a good starting point for selecting a recrystallization solvent?
A2: Given the polar nature of the molecule due to the hydroxyl and hydroxymethyl groups, polar solvents should be considered. Good starting points for solvent screening would include alcohols (e.g., ethanol, isopropanol), water, or mixtures of these with less polar solvents like ethyl acetate or acetone. The ideal solvent will dissolve the compound when hot but sparingly when cold.
Q3: How can I effectively remove both colored and non-colored impurities?
A3: A multi-step purification approach is often most effective. You can start with an acid-base extraction to separate the basic product from non-basic impurities.[2] This can be followed by an activated carbon treatment to remove colored impurities. Finally, recrystallization can be performed to achieve high purity by removing impurities with different solubility profiles.[1] If these methods are insufficient, column chromatography would be the next logical step.
Q4: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" happens when the solute comes out of the solution above its melting point. To address this, you can try the following:
-
Increase the amount of solvent to avoid oversaturation.[1]
-
Lower the temperature at which crystallization is initiated.
-
Change the solvent system to one with a lower boiling point or different polarity.[1]
-
Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound. The optimal solvent should be determined experimentally.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent. Add a stir bar for smooth boiling.
-
Activated Carbon Treatment (Optional): If the solution is colored, allow it to cool slightly, then add a small amount of activated carbon (approximately 1-2% by weight of the crude product).
-
Heating: Gently heat the mixture to boiling for 5-10 minutes with stirring.[1]
-
Hot Gravity Filtration: Quickly filter the hot solution through a fluted filter paper into a clean, pre-heated flask to remove the activated carbon and any insoluble impurities.[1] Pre-heating the funnel and receiving flask helps prevent premature crystallization.[1]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Purification Workflow Diagram
Caption: General experimental workflow for the purification of this compound.
Data Presentation
Currently, there is limited publicly available quantitative data on the solubility of this compound in various solvents. Researchers are encouraged to perform solubility tests to determine the optimal solvent system for their specific purification needs. A suggested template for recording such data is provided below.
Table 1: Solubility Screening Template for this compound
| Solvent | Solubility at Room Temp. (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Formation upon Cooling |
| Water | |||
| Ethanol | |||
| Isopropanol | |||
| Acetone | |||
| Ethyl Acetate | |||
| Toluene | |||
| Acetonitrile | |||
| Dichloromethane |
References
Technical Support Center: Methylpyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of methylpyridine synthesis. Our resources are designed to help you identify and mitigate common byproducts, optimizing your reaction outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the synthesis of methylpyridines via common manufacturing processes, including the Chichibabin reaction, synthesis from aldehydes and ammonia, and the Hantzsch pyridine synthesis.
Chichibabin Reaction
The Chichibabin reaction is a widely used method for the amination of pyridines. However, it is often associated with the formation of several byproducts.
Frequently Asked Questions (FAQs):
-
Q1: My Chichibabin reaction is producing a significant amount of a dimer byproduct. How can I minimize its formation?
A1: Dimerization is a common side reaction in the Chichibabin synthesis, particularly at atmospheric pressure.[1][2] The formation of the dimer competes with the desired amination. To favor the formation of the 2-aminopyridine product, conducting the reaction under elevated pressure is a key strategy. The increased pressure shifts the equilibrium away from dimerization. For instance, in the amination of 4-tert-butylpyridine, increasing the nitrogen pressure from atmospheric to 350 psi can dramatically increase the yield of the aminated product from 11% to 74%, while reducing the dimer byproduct from 89% to 26%.[1]
-
Q2: I am observing the formation of the 4-amino isomer in addition to the expected 2-aminomethylpyridine. What causes this and how can I improve regioselectivity?
A2: The formation of 4-isomers can occur, especially with substituted pyridines.[3] The regioselectivity of the Chichibabin reaction is influenced by both electronic and steric factors. The nucleophilic attack of the amide anion typically occurs at the electron-deficient C2 and C6 positions. However, substitution at these positions can direct the amination to the C4 position. To enhance selectivity for the 2-position, consider modifying the reaction conditions. Milder reaction conditions, such as using potassium amide in liquid ammonia at lower temperatures, have been shown to improve selectivity for certain substrates.[3]
-
Q3: Over-amination is leading to di-substituted products in my reaction. How can I prevent this?
A3: Over-amination, the introduction of a second amino group, can be a significant issue.[3] This side reaction is favored by an excess of the aminating agent and harsh reaction conditions. To control this, carefully manage the stoichiometry of the sodium amide. Using a molar ratio closer to 1:1 of the pyridine substrate to sodium amide can help minimize the formation of di-aminated byproducts. Additionally, employing milder reaction conditions, such as lower temperatures, can also reduce the extent of over-amination.[3]
Quantitative Data on Byproduct Formation in the Chichibabin Reaction:
| Substrate | Reaction Conditions | Desired Product | Yield of Desired Product | Byproduct | Yield of Byproduct |
| 4-tert-butylpyridine | Sodium amide in xylene, atmospheric pressure | 2-amino-4-tert-butylpyridine | 11% | 4,4'-di-tert-butyl-2,2'-bipyridine | 89% |
| 4-tert-butylpyridine | Sodium amide in xylene, 350 psi N₂ pressure | 2-amino-4-tert-butylpyridine | 74% | 4,4'-di-tert-butyl-2,2'-bipyridine | 26% |
Experimental Protocol: Minimizing Dimer Formation in the Chichibabin Reaction
This protocol provides a general method for the amination of a substituted pyridine, focusing on minimizing dimer formation by utilizing elevated pressure.
-
Materials:
-
Substituted pyridine (e.g., 4-tert-butylpyridine)
-
Sodium amide (NaNH₂)
-
Anhydrous xylene
-
High-pressure autoclave equipped with a stirrer and temperature control
-
Inert gas source (e.g., Nitrogen)
-
-
Procedure:
-
Ensure the autoclave is clean, dry, and purged with an inert gas.
-
In a separate flask under an inert atmosphere, suspend sodium amide in anhydrous xylene.
-
Transfer the sodium amide suspension to the autoclave.
-
Add the substituted pyridine to the autoclave.
-
Seal the autoclave and pressurize with nitrogen to the desired pressure (e.g., 350 psi).
-
Heat the mixture to the reaction temperature (typically 130-160°C) with stirring.
-
Monitor the reaction progress by analyzing aliquots (if the setup allows) for the consumption of starting material and the formation of the product and byproduct.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess pressure.
-
Quench the reaction mixture by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to separate the aminated product from any residual dimer.
-
Synthesis from Aldehydes and Ammonia (Gas-Phase)
The gas-phase condensation of aldehydes (like acetaldehyde and acrolein) with ammonia over a solid catalyst is a major industrial route to methylpyridines. Byproduct formation is highly dependent on the catalyst and reaction conditions.
Frequently Asked Questions (FAQs):
-
Q1: My gas-phase synthesis of methylpyridines from acetaldehyde and ammonia is producing a mixture of 2- and 4-methylpyridine. How can I control the isomer ratio?
A1: The ratio of 2-methylpyridine (2-picoline) to 4-methylpyridine (4-picoline) is primarily influenced by the catalyst composition and the reaction temperature.[4] For instance, using a catalyst with a higher percentage of an active component like cadmium oxide (CdO) can favor the formation of 2-methylpyridine.[4] Temperature also plays a crucial role; increasing the temperature within an optimal range can enhance the yield of both isomers, but further increases can lead to the formation of other byproducts.[4]
-
Q2: I am observing the formation of other nitrogen-containing compounds like vinylpyridine and lutidines. What reaction conditions favor these byproducts?
A2: The formation of byproducts such as vinylpyridine, lutidines (dimethylpyridines), and nitriles becomes more significant at higher temperatures.[4] Temperatures exceeding the optimal range for methylpyridine formation (e.g., above 420-440°C) can promote side reactions and cracking, leading to a broader product distribution.[4] To minimize these impurities, it is essential to maintain precise temperature control within the reactor.
-
Q3: How can I selectively synthesize 3-methylpyridine?
A3: The selective synthesis of 3-methylpyridine (3-picoline) is typically achieved by using acrolein and ammonia as reactants.[5] The reaction of acrolein and propionaldehyde with ammonia also predominantly yields 3-methylpyridine.[5] Utilizing specific catalysts and reaction conditions can further enhance the selectivity towards 3-picoline, and in some cases, completely suppress the formation of 4-picoline.[6]
Quantitative Data on Byproduct Formation in Gas-Phase Methylpyridine Synthesis:
| Catalyst Composition | Temperature (°C) | 2-Methylpyridine Yield (%) | 4-Methylpyridine Yield (%) | Other Byproducts |
| 13.0% CdO on Kaolin | 420 | 41.2 | 22.4 | Not specified |
| 13.0% CdO, 5.0% Cr₂O₃ on Kaolin | 340 | 35.7 | 15.4 | Not specified |
| 13.0% CdO, 5.0% Cr₂O₃ on Kaolin | 420 | 45.4 | 24.8 | Not specified |
| 13.0% CdO, 5.0% Cr₂O₃ on Kaolin | >440 | Lower methylpyridine yields | Increased formation of vinylpyridine, lutidines, nitriles, and resins |
Experimental Protocol: Gas-Phase Synthesis of Methylpyridines
This protocol outlines a general procedure for the continuous gas-phase synthesis of methylpyridines from acetaldehyde and ammonia over a solid catalyst.
-
Materials:
-
Acetaldehyde
-
Ammonia gas
-
Inert carrier gas (e.g., Nitrogen)
-
Solid catalyst (e.g., metal oxide on a support)
-
Fixed-bed or fluidized-bed reactor with temperature and flow control
-
-
Procedure:
-
Pack the reactor with the chosen catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 350-500°C) under a flow of inert gas.
-
Introduce a gaseous mixture of acetaldehyde, ammonia, and the inert carrier gas into the reactor at controlled flow rates. The molar ratio of reactants is a critical parameter to control.
-
The gaseous product stream exiting the reactor is cooled to condense the liquid products.
-
Collect the condensate, which will be a mixture of methylpyridine isomers, unreacted starting materials, water, and byproducts.
-
Analyze the product mixture using gas chromatography (GC) or GC-MS to determine the composition and yields of the different isomers and byproducts.
-
Separate and purify the desired methylpyridine isomers from the crude product mixture by fractional distillation.
-
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a versatile method for preparing dihydropyridines, which can then be oxidized to pyridines. A common challenge is the formation of regioisomers when synthesizing unsymmetrical pyridines.
Frequently Asked Questions (FAQs):
-
Q1: My Hantzsch reaction is producing a mixture of regioisomers and symmetrical byproducts. What is the cause of this?
A1: The formation of a product mixture in the Hantzsch synthesis occurs when attempting to create an unsymmetrical pyridine in a one-pot reaction using two different β-dicarbonyl compounds.[7] In this scenario, four different intermediates can form, leading to the desired unsymmetrical regioisomers as well as two undesired symmetrical side products.[7]
-
Q2: How can I synthesize a single, specific regioisomer using the Hantzsch reaction?
A2: To achieve high regioselectivity, a sequential, multi-step approach is necessary.[7] This involves the separate formation and isolation of the key intermediates before they are combined. The general strategy is to first synthesize the Knoevenagel adduct from the aldehyde and one of the β-dicarbonyl compounds. This intermediate is then reacted with the enamine formed from the second β-dicarbonyl compound and the nitrogen source.[7]
-
Q3: What are the key experimental factors for a successful regioselective Hantzsch synthesis?
A3: The success of this method relies on the clean formation and purification of the Knoevenagel adduct in the first step.[7] Any unreacted starting materials carried over to the second step will lead to the formation of byproducts. Careful monitoring of each step by TLC is crucial. The choice of solvent and base catalyst for the Knoevenagel condensation can also influence the reaction efficiency.
Experimental Protocol: Regioselective Hantzsch Synthesis of an Unsymmetrical Dihydropyridine
This protocol describes a two-step procedure to synthesize a single regioisomer of a 1,4-dihydropyridine.
-
Step A: Synthesis of the Knoevenagel Adduct
-
In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and the first β-ketoester (1.0 eq.) in a suitable solvent (e.g., ethanol, isopropanol).
-
Add a catalytic amount of a base (e.g., piperidine or diethylamine, ~0.1 eq.).
-
Stir the mixture at room temperature or with gentle heating (40-50°C) and monitor the reaction by TLC until the starting materials are consumed.
-
Remove the solvent under reduced pressure.
-
Purify the crude alkylidene-β-ketoester intermediate, typically by recrystallization or column chromatography.
-
-
Step B: Synthesis of the Final 1,4-Dihydropyridine
-
In a separate flask, dissolve the second β-ketoester (1.0 eq.) in ethanol.
-
Add ammonium acetate (1.1 eq.) and stir the mixture at room temperature for 30-60 minutes to form the enamine intermediate in situ.
-
Add the purified Knoevenagel adduct from Step A (1.0 eq.) to this mixture.
-
Reflux the reaction mixture and monitor by TLC until the reaction is complete (typically 4-12 hours).
-
Cool the reaction mixture to room temperature. The product often precipitates.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the pure, single-regioisomer 1,4-dihydropyridine.
-
Visualizing Byproduct Formation and Troubleshooting
The following diagrams, generated using Graphviz, illustrate key concepts related to byproduct formation and troubleshooting in methylpyridine synthesis.
Caption: Byproduct formation pathways in the Chichibabin reaction.
References
- 1. myttex.net [myttex.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. grokipedia.com [grokipedia.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Unsaturated aldehydes: a novel route for the synthesis of pyridine and 3-picoline - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Stability of "2-(Hydroxymethyl)-6-methylpyridin-3-ol" in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-(Hydroxymethyl)-6-methylpyridin-3-ol in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
Rapid degradation or inconsistent results with this compound in solution can be attributed to several factors. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solutions |
| Inconsistent analytical results (e.g., peak broadening/splitting in HPLC) | Tautomeric Interconversion: The compound likely exists in equilibrium between its pyridin-3-ol and pyridin-3(2H)-one tautomers. This equilibrium can shift on the HPLC column, affecting peak shape.[1] | Optimize HPLC mobile phase pH and temperature to favor a single tautomeric form. Consider using aprotic solvents if compatible with the experimental design. |
| On-Column Degradation: The mobile phase pH may not be optimal for the compound's stability, leading to degradation during the analytical run. | Ensure the mobile phase is buffered to a pH where the compound exhibits maximum stability, typically in the neutral to slightly acidic range.[1] | |
| Rapid Degradation of the Compound in Solution | Hydrolytic Degradation: The compound is likely susceptible to hydrolysis, with the rate being highly dependent on pH. It is generally unstable in highly acidic or alkaline conditions.[1] | Prepare solutions in a buffered system to maintain a stable pH. For general storage, a neutral to slightly acidic pH is recommended.[1] |
| Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation.[1] | Protect solutions from light by using amber vials or covering containers with aluminum foil. Minimize exposure to ambient light during handling. | |
| Oxidation: The compound may be susceptible to oxidation, especially in the presence of trace oxidizing agents in solvents or reagents.[1] | Use high-purity, de-gassed solvents. Consider adding antioxidants or chelating agents like EDTA to the formulation if oxidation is a suspected issue. | |
| Elevated Temperature: Storing solutions at elevated temperatures can accelerate thermal degradation.[1][2] | Store stock and working solutions at recommended temperatures, typically refrigerated (2-8 °C) or frozen (-20 °C), unless otherwise specified for a particular experiment. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability concerns are hydrolytic degradation, photodegradation, and oxidation.[1] Like other pyridinol derivatives, this compound's stability is significantly influenced by pH, light exposure, and temperature.[1][2] It also likely exists in a tautomeric equilibrium with its keto form, which can complicate analysis and affect reactivity.[1]
Q2: How does pH affect the stability of this compound?
A2: The rate of hydrolytic degradation is highly dependent on pH.[1] Many drugs are most stable in a pH range of 4 to 8.[3] Extreme acidic or alkaline conditions can significantly accelerate the decomposition of the compound.[1][3] It is crucial to use buffered solutions to maintain a consistent pH during experiments.
Q3: What are the typical degradation products of pyridinol derivatives like this one?
A3: Under various stress conditions, pyridinol derivatives can degrade into several products. Oxidative stress may lead to the formation of N-oxides and further hydroxylated derivatives.[1] Hydrolysis can lead to the opening of the pyridine ring. The exact degradation products will depend on the specific conditions (pH, temperature, presence of light or oxidizing agents).
Q4: What is the recommended way to prepare and store stock solutions of this compound?
A4: Stock solutions are often prepared at a concentration of around 10 mM in a solvent like DMSO and stored at -20°C.[4] For aqueous working solutions, a buffer system within a neutral to slightly acidic pH range is advisable to enhance stability.[1][4] To avoid artifacts from non-specific binding, especially at low concentrations, using containers made of appropriate materials (e.g., Teflon or low-binding polypropylene) can be beneficial.[4]
Experimental Protocols
Protocol: Chemical Stability Assessment in Aqueous Buffers
This protocol outlines a general procedure to evaluate the stability of this compound in aqueous solutions at different pH values.
-
Preparation of Buffers:
-
Prepare acetate buffer for acidic conditions (e.g., pH 4-6).
-
Prepare phosphate-buffered saline (PBS) for neutral conditions (e.g., pH 7-8).
-
Prepare glycine buffer for basic conditions (e.g., pH 8-11).[4]
-
-
Preparation of Stock and Working Solutions:
-
Incubation:
-
Incubate the working solutions at a controlled temperature, for example, 37°C, to simulate physiological conditions.[4]
-
Protect the samples from light throughout the incubation period.
-
-
Sampling:
-
Analysis:
-
Data Analysis:
-
Calculate the percentage of the remaining parent compound at each time point relative to the initial concentration (time 0).
-
Plot the percentage of the remaining compound against time for each pH condition to determine the degradation kinetics.
-
Visualizations
Caption: Workflow for assessing the chemical stability of the compound.
Caption: Potential degradation pathways for the compound.
References
Technical Support Center: Degradation Pathways of Pyridoxine Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridoxine (Vitamin B6) and its analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work on the degradation pathways of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for pyridoxine?
Pyridoxine can degrade through several pathways, including thermal degradation, photodegradation, oxidation, and microbial degradation.
-
Thermal Degradation: Heat can cause the decomposition of pyridoxine, leading to the formation of various degradation products.[1][2][3][4] The rate of thermal degradation is dependent on temperature and the surrounding matrix.[1][5] Studies have shown that pyridoxine's thermal decomposition follows first-order kinetics.[1][5]
-
Photodegradation: Exposure to light, particularly UV light, can induce photochemical reactions that degrade pyridoxine.[6][7] The presence of photosensitizers, such as riboflavin (Vitamin B2), can accelerate this process through the generation of reactive oxygen species (ROS).[8]
-
Oxidative Degradation: Pyridoxine is susceptible to oxidation, especially in the presence of oxidizing agents or under conditions that promote the formation of ROS.[9][10] This can lead to the formation of products like pyridoxal.[2][9]
-
Microbial Degradation: Certain bacteria can utilize pyridoxine as a sole carbon source, breaking it down through distinct enzymatic pathways.[11][12] These pathways typically initiate with a dehydrogenation reaction at either the 4- or 5-position of the pyridine ring.[11]
Q2: What are the main degradation products of pyridoxine?
The degradation products of pyridoxine vary depending on the degradation pathway.
-
Thermal degradation can lead to the formation of pyridoxal and o-quinone methide.[2][4]
-
Oxidative degradation can yield pyridoxal, which can be further oxidized to 4-pyridoxic acid.[9]
-
Radiolysis (degradation by ionizing radiation) in aqueous solutions can produce 2,4,5-Trihydroxymethyl-3-pyridinol, pyridoxal, isopyridoxal, and 6-hydroxypyridoxine.[13]
-
Bacterial degradation involves a series of pyridine intermediates before the cleavage of the ring structure.[11]
Q3: What factors influence the stability of pyridoxine and its analogs?
Several factors can impact the stability of pyridoxine:
-
Temperature: Higher temperatures accelerate thermal degradation.[1][3]
-
Light: Exposure to light, especially UV radiation, promotes photodegradation.[6][7]
-
pH: The stability of pyridoxine can be pH-dependent, with greater degradation observed at higher pH values under light exposure.[7]
-
Presence of Oxidizing Agents: Strong oxidizing agents can lead to the degradation of pyridoxine.[12]
-
Moisture: The presence of water can influence degradation rates in solid formulations.[12]
-
Atmosphere: The composition of the surrounding atmosphere (e.g., air vs. nitrogen) can affect thermal stability.[3]
-
Formulation: The vehicle or matrix in which pyridoxine is formulated can significantly impact its stability.[14]
Troubleshooting Guides
Issue 1: Inconsistent results in pyridoxine stability studies.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inconsistent Storage Conditions | Ensure all samples are stored under identical and controlled conditions (temperature, light, humidity).[12] Use calibrated and monitored storage chambers. |
| Variability in Sample Preparation | Standardize the sample preparation protocol. Ensure consistent concentrations, pH, and solvent composition for all samples. |
| Analytical Method Variability | Validate the analytical method for precision, accuracy, and linearity.[15] Use an internal standard to account for variations in injection volume or detector response.[14] |
| Contamination of Reagents or Solvents | Use high-purity reagents and solvents. Check for potential contaminants that could catalyze degradation. |
| Photodegradation during Handling | Protect samples from light during preparation and analysis by using amber glassware or working under subdued light conditions.[7] |
Issue 2: Unexpected degradation products observed.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contamination | Analyze blank samples (matrix without pyridoxine) to identify any interfering peaks originating from the sample matrix or solvents. |
| Interaction with Excipients | Investigate potential interactions between pyridoxine and other components in the formulation. Perform compatibility studies with individual excipients. |
| Secondary Degradation | Consider the possibility that the observed products are from the further degradation of primary degradation products. Analyze samples at earlier time points to identify the initial products. |
| Oxidation during Sample Preparation or Storage | Purge samples and storage containers with an inert gas like nitrogen to minimize oxidative degradation.[3] |
| Microbial Contamination | If microbial degradation is suspected, perform microbial limit testing on the samples.[12] |
Data Presentation
Table 1: Thermal Degradation Kinetics of Pyridoxine
| System | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Reference |
| Dehydrated Model Food System | 155 | 1.74 × 10⁻² min⁻¹ | 29.8 | [5] |
| 170 | 5.22 × 10⁻² min⁻¹ | [5] | ||
| 185 | 16.88 × 10⁻² min⁻¹ | [5] | ||
| 200 | 48.95 × 10⁻² min⁻¹ | [5] | ||
| Solid Pyridoxine (in Nitrogen) | Not specified | Not specified | 20.0 | [2][4] |
| Solid Pyridoxine (in Nitrogen) | 25 | Shelf life (t₅%): 0.9 years | 28.3 (at 5% decomposition) | [3][16] |
| Solid Pyridoxine (in Air) | 25 | Shelf life (t₅%): 1.5 years | 28.0 (at 5% decomposition) | [3][16] |
Table 2: Stability of Pyridoxine in Oral Suspensions at 25°C
| Vehicle | Storage Container | Day 0 (%) | Day 91 (%) | Reference |
| Oral Mix | Amber Glass Bottle | 100 | ≥ 94.2 | [14] |
| Plastic Bottle | 100 | ≥ 94.2 | [14] | |
| Plastic Syringe | 100 | ≥ 94.2 | [14] | |
| Oral Mix SF | Amber Glass Bottle | 100 | ≥ 94.2 | [14] |
| Plastic Bottle | 100 | ≥ 94.2 | [14] | |
| Plastic Syringe | 100 | ≥ 94.2 | [14] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Pyridoxine
This protocol outlines a general procedure for developing a stability-indicating HPLC method for the analysis of pyridoxine and its degradation products.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact composition should be optimized.[15]
-
Pyridoxine reference standard and samples.
-
Reagents for forced degradation studies (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide).
2. Chromatographic Conditions (Example):
-
Mobile Phase: 90% Acetonitrile and 10% Water (v/v)[15]
-
Flow Rate: 1.0 mL/min[15]
-
Column Temperature: 30°C[15]
-
Detection Wavelength: 290 nm[1]
-
Injection Volume: 20 µL
3. Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a pyridoxine solution:
-
Acid Hydrolysis: Treat with 1N HCl at 90°C for 18 hours.[14]
-
Base Hydrolysis: Treat with 1N NaOH at 90°C for 18 hours.[14]
-
Oxidative Degradation: Treat with 10% H₂O₂ at 90°C for 18 hours.[14]
-
Thermal Degradation: Heat the solution at an elevated temperature (e.g., 90°C) for a specified period.
-
Photodegradation: Expose the solution to UV light.
4. Method Validation: Validate the developed method according to ICH guidelines for:
-
Specificity: Ensure complete separation of pyridoxine from its degradation products and any matrix components.
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.[15]
-
Accuracy: Determine the closeness of the measured value to the true value through recovery studies.[15]
-
Precision: Assess the repeatability (intraday) and intermediate precision (interday) of the method.[15]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.[15]
-
Robustness: Evaluate the method's performance with small, deliberate variations in chromatographic parameters.[15]
Visualizations
Caption: Bacterial degradation pathways of pyridoxine.
Caption: Workflow for studying pyridoxine degradation.
Caption: Simplified photodegradation pathway of pyridoxine.
References
- 1. journalwjarr.com [journalwjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Thermal decomposition of pyridoxine: an evolved gas analysis-ion attachment mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stability of three forms of vitamin B6 to laboratory light conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of vitamin B6 as an antioxidant in the presence of vitamin B2-photogenerated reactive oxygen species. A kinetic and mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemical stability study of vitamins thiamine, riboflavin, pyridoxine and ascorbic acid in parenteral nutrition for neonatal use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridoxine Degradation Pathway [eawag-bbd.ethz.ch]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Extemporaneously Compounded Pyridoxine in Glass and Plastic Bottles and Plastic Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. impactfactor.org [impactfactor.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 2-(Hydroxymethyl)-6-methylpyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of 2-(Hydroxymethyl)-6-methylpyridin-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization process in a question-and-answer format.
Issue 1: No crystals form after cooling.
-
Possible Cause: The solution may not be sufficiently supersaturated, the chosen solvent may be inappropriate, or nucleation may be inhibited.[1]
-
Solution:
-
Increase Concentration: If the solution is too dilute, reheat it and allow some of the solvent to evaporate. Afterwards, let it cool slowly. Should this not yield crystals, the solvent can be completely removed through rotary evaporation to retrieve the solid for another crystallization attempt.[1]
-
Solvent Selection: The compound might be too soluble in the current solvent, even at lower temperatures. It is crucial to use a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.[1][2] Experimenting with different solvents or solvent mixtures is recommended.
-
Induce Nucleation:
-
Scratching: Gently scratch the inner surface of the flask at the solution's surface with a glass rod to create nucleation sites.[1]
-
Seeding: Add a small "seed crystal" of the pure compound to initiate crystal growth.[1][2]
-
Evaporation Technique: Dip a glass rod into the solution, let the solvent evaporate to leave a thin residue of crystals, and then reintroduce the rod into the solution.[1]
-
-
Issue 2: The compound "oils out," forming an oil instead of crystals.
-
Possible Cause: This occurs when the solid's melting point is lower than the solution's temperature.[3] High solubility in the chosen solvent, rapid cooling, or the presence of impurities can also contribute to this issue.[1][4]
-
Solution:
-
Adjust Solvent: Try a solvent in which the compound is less soluble.[1] Solvents with functional groups similar to the solute often lead to high solubility, so exploring alternatives is advisable.[5]
-
Slower Cooling: Allow the solution to cool more gradually. Covering the flask with an inverted beaker can create an insulating atmosphere, promoting slower cooling.[1]
-
Ensure Purity: Impurities can disrupt the formation of the crystal lattice.[1] Purifying the starting material using techniques like column chromatography may be necessary before attempting crystallization.[1]
-
Re-dissolve and Modify: If oiling out occurs, reheat the solution until the oil completely dissolves. A slower cooling process or the addition of a bit more of the "better" solvent (if using a mixed solvent system) might prevent this from happening on the second attempt.[4]
-
Issue 3: The resulting crystals are very small or appear as a powder.
-
Possible Cause: Rapid crystallization often leads to the formation of small crystals or powder.[6] This can be due to a very steep solubility curve of the solvent with respect to temperature.
-
Solution:
-
Slow Down Crystallization: Add a small amount of additional solvent to decrease the level of supersaturation.[3] This will keep the compound dissolved for a longer period during cooling, which encourages the formation of larger crystals.[3]
-
Optimize Solvent System: Experiment with different solvents or solvent mixtures to find a system that facilitates more controlled and slower crystal growth.[1]
-
Issue 4: The yield of crystals is low.
-
Possible Cause: A low yield can result from using too much solvent, which leads to a significant amount of the compound remaining in the mother liquor.[3] Other potential causes include premature crystallization during a hot filtration step or the use of an excessive amount of decolorizing charcoal.[3]
-
Solution:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to completely dissolve the compound.[7]
-
Check Mother Liquor: To see if a substantial amount of product remains in the mother liquor, dip a glass stirring rod into it and let the solvent evaporate. A large residue indicates that more product could be recovered.[3]
-
Prevent Premature Crystallization: When performing a hot filtration, pre-warm the funnel and receiving flask to prevent the product from crystallizing out on the filter paper.[8]
-
Use Decolorizing Agents Sparingly: If using activated charcoal, use only a small amount (about 1-2% of the solute's weight) as it can adsorb the desired compound along with impurities.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the crystallization of this compound?
Given that this compound is a polar molecule with hydrogen bonding capabilities due to its hydroxyl groups, polar solvents are a good starting point. Based on procedures for similar compounds like Vitamin B6, a mixture of ethanol and water is a promising system.[9] One could start by dissolving the compound in a minimal amount of hot water or ethanol and then adding the other solvent as an anti-solvent. Other polar solvents like isopropanol or acetone could also be effective.
Q2: How can I remove colored impurities?
If the solution is colored, this may indicate the presence of impurities.[8] You can add a small amount of activated charcoal to the hot solution to adsorb these impurities.[8] After stirring for a few minutes, the charcoal can be removed by hot filtration.[8] Be aware that using too much charcoal can reduce your final yield.[3]
Q3: How long should I wait for crystals to form?
An ideal crystallization shows some crystal formation within about 5 to 20 minutes, with growth continuing over a longer period.[3] However, crystallization can sometimes take several hours or even days. Patience is key; avoid disturbing the solution, especially in the initial stages of cooling.[7]
Q4: Should I cool the solution in an ice bath?
It is generally recommended to allow the solution to cool slowly to room temperature first.[10] Slow cooling promotes the formation of larger, purer crystals.[11] Once the solution has reached room temperature and crystal formation has slowed, you can then place it in an ice bath to maximize the yield by further decreasing the compound's solubility.[7][11]
Experimental Protocols
General Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., 95% ethanol) to its boiling point. Add the hot solvent to the crude solid in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[8]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.[8]
-
Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot filtration. Pre-warm a stemless funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it.[8]
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.[8]
-
Cooling: Once the flask has reached room temperature, you can place it in an ice bath for about 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]
-
Drying: Dry the purified crystals on a watch glass, in a drying oven at a moderate temperature, or in a vacuum desiccator until a constant weight is achieved.[8]
Data Presentation
Table 1: Solvent Screening for Crystallization
| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Yield (%) |
| Water | ||||
| Ethanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethanol/Water (ratio) | ||||
| Acetone/Hexane (ratio) |
(Users should populate this table with their experimental findings.)
Table 2: Crystallization Condition Optimization
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent System | |||
| Cooling Rate | |||
| Seeding | (Yes/No) | (Yes/No) | (Yes/No) |
| Final Purity | |||
| Crystal Size | |||
| Yield (%) |
(This table is a template for users to track and compare their results under different crystallization conditions.)
Visualizations
Caption: A flowchart for troubleshooting common crystallization issues.
Caption: Factors that influence the quality of the final crystals.
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. unifr.ch [unifr.ch]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. CN102295598B - Crystallization method of vitamin B6 - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
Technical Support Center: Optimizing Reaction Conditions for Substituted Pyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis and functionalization of substituted pyridines.
General Troubleshooting
Q1: My reaction yield is consistently low. What are the first parameters I should investigate?
A1: Low yields in pyridine synthesis and functionalization can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Optimization is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others may need lower temperatures to prevent byproduct formation.
-
Catalyst Activity: If you are using a catalyst, its activity might be compromised. The nitrogen atom in the pyridine ring can coordinate to and deactivate palladium catalysts. Consider catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst and ligand system is also crucial and can significantly impact yield.[1][2] For palladium-catalyzed reactions, switching to bulkier, electron-rich ligands can sometimes mitigate catalyst inhibition.[1][2]
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to find the optimal one for your specific reaction. Ensure the use of anhydrous, deoxygenated solvents, especially for moisture-sensitive reactions like Suzuki and Buchwald-Hartwig couplings.
-
Purity of Starting Materials: Impurities in your starting materials can interfere with the reaction, leading to side products and lower yields. Always ensure the purity of your reagents before starting the synthesis.
Q2: I am having difficulty purifying my final substituted pyridine product. What are some effective purification strategies?
A2: The high polarity of many substituted pyridines can present purification challenges.[3]
-
Chromatography:
-
Normal-Phase Chromatography: Often, a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is effective. For very polar compounds that show poor mobility, adding a small amount of a more polar solvent or an amine (like triethylamine) to the eluent can help.
-
Reverse-Phase Chromatography (RPC): This can be challenging for highly polar pyridines due to poor retention. Using polar-endcapped columns or ion-pairing agents can enhance retention.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred method for highly polar compounds as it uses a polar stationary phase with a mobile phase high in a less polar organic solvent, promoting retention.[3]
-
-
Crystallization: This can be a suitable method for purification. If your compound fails to crystallize, it may be due to the solution not being supersaturated or the compound being too soluble in the chosen solvent. Try slowly adding an anti-solvent (a solvent in which your compound is insoluble but is miscible with the crystallization solvent) to induce crystallization.[3]
-
Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited for purification. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to regenerate the free pyridine, which is then extracted into an organic solvent.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Troubleshooting Guide & FAQs
Q3: My Suzuki-Miyaura coupling with a chloropyridine is giving a low yield. Why is this happening and how can I improve it?
A3: Low yields in Suzuki-Miyaura couplings with chloropyridines are a common issue. The primary reasons include:
-
Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, forming inactive species and inhibiting the catalytic cycle.[1]
-
Substrate Reactivity: Chloropyridines are less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the initial oxidative addition step more difficult.[1]
-
Protodeboronation: Pyridylboronic acids are susceptible to a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.[1] To mitigate this, consider using pyridyl pinacol esters or potassium trifluoroborate salts, which are less prone to this side reaction.[1]
-
Homocoupling: Homocoupling of the boronic acid reagent can occur, leading to bipyridyl impurities, often exacerbated by the presence of oxygen.[4]
Optimization Strategies:
-
Catalyst and Ligand Selection: For challenging chloropyridines, using advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr) is often necessary.[1][5] These ligands can stabilize the palladium catalyst and promote the difficult oxidative addition step.[1]
-
Base Selection: The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system.
-
Thorough Degassing: Rigorous exclusion of oxygen is crucial to prevent both catalyst deactivation and homocoupling of the boronic acid.[4][6]
Q4: I am observing a significant amount of hydrodehalogenation in my Buchwald-Hartwig amination of a chloropyridine. How can I minimize this side reaction?
A4: Hydrodehalogenation, the replacement of the chlorine with a hydrogen, is a common side reaction.[7] This often occurs when the final reductive elimination step to form the C-N bond is slow.
Strategies to Suppress Hydrodehalogenation:
-
Ligand Choice: Use bulky, electron-rich ligands that promote faster reductive elimination.
-
Base Purity: Ensure the base (e.g., NaOt-Bu) is anhydrous and of high purity. Traces of moisture or sodium hydroxide can worsen the problem.[7]
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can favor the desired coupling pathway.[7]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried.[7]
Data Presentation: Palladium Catalyst Performance
Table 1: Comparison of Palladium Catalysts for Suzuki-Miyaura Coupling of 2-Chloropyridine-3-boronic Acid with Phenylboronic Acid
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 2-6 | >90 | 1-3 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.[8]
Experimental Protocols
Protocol 1: Generalized Procedure for Buchwald-Hartwig Amination of a 2-Chloropyridine
This protocol is based on the principles of Buchwald-Hartwig amination for heteroaryl chlorides.
Materials:
-
2-Chloropyridine derivative (1 equivalent)
-
Aryl- or heteroarylamine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 equivalents)
-
Anhydrous, deoxygenated solvent (e.g., toluene, dioxane, or THF)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-chloropyridine derivative, the palladium precatalyst, and the phosphine ligand.
-
Add the base to the tube.
-
Evacuate and backfill the tube with the inert gas several times.
-
Add the anhydrous, deoxygenated solvent via syringe, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[9]
Visualization
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling.
Directed ortho-Lithiation
Troubleshooting Guide & FAQs
Q5: My directed lithiation reaction is not regioselective. What factors control the site of lithiation?
A5: Regioselectivity in the lithiation of substituted pyridines is a significant challenge and is influenced by several factors:
-
Lithiating Reagent: The choice of base is critical. For example, with N-acyl-3-(aminomethyl)pyridine derivatives, t-BuLi tends to favor ring lithiation at the 4-position, while LDA is regioselective for the side-chain (methylene group). n-BuLi may give a mixture of products.
-
Temperature: Lithiation reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions and decomposition of the lithiated intermediate. Running the reaction at a different temperature might alter the regioselectivity.
-
Solvent: The coordinating ability of the solvent (e.g., THF vs. diethyl ether) can influence the aggregation state and reactivity of the organolithium reagent, thereby affecting regioselectivity.
-
Directing Group: The nature of the directing group on the pyridine ring plays a crucial role in directing the lithiation to an adjacent position.
Data Presentation: Regioselectivity in Lithiation
Table 2: Influence of Lithiating Reagent on the Site of Lithiation of N-acyl-3-(aminomethyl)pyridines
| Lithiating Reagent | Temperature (°C) | Major Site of Lithiation |
| t-BuLi | -78 | Ring (C-4 position) |
| LDA | -20 to 0 | Side-chain (methylene) |
| n-BuLi | -78 to 0 | Mixture of ring and side-chain |
Data is based on studies of N-acyl-3-(aminomethyl)pyridine derivatives.
Experimental Protocols
Protocol 2: General Procedure for Regioselective ortho-Lithiation of a Halopyridine
Materials:
-
Halopyridine (e.g., 3-chloropyridine) (1 equivalent)
-
Lithium diisopropylamide (LDA) (1.0-1.2 equivalents)
-
Anhydrous THF
-
Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)
Procedure:
-
In an oven-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add diisopropylamine followed by the dropwise addition of n-BuLi to generate LDA in situ.
-
To the freshly prepared LDA solution, add the halopyridine dropwise, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the specified time (e.g., 1-2 hours) to ensure complete lithiation.
-
Quench the reaction by adding the electrophile dropwise at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization
Caption: Factors influencing regioselectivity in pyridine lithiation.
Nucleophilic Aromatic Substitution (SNAr)
Troubleshooting Guide & FAQs
Q6: Why does my nucleophilic aromatic substitution on a polysubstituted pyridine occur only at specific positions?
A6: Nucleophilic aromatic substitution (SNAr) on pyridines preferentially occurs at the 2- and 4-positions (ortho and para to the nitrogen). This is because the electron-withdrawing nitrogen atom can stabilize the negative charge of the Meisenheimer intermediate through resonance, with a resonance structure that places the negative charge on the electronegative nitrogen atom. Attack at the 3-position does not allow for this stabilization, making the intermediate higher in energy and the reaction less favorable.
Data Presentation: Solvent and Base Effects
The rate of SNAr reactions can be significantly influenced by the solvent and the nature of the nucleophile and leaving group. Generally, polar aprotic solvents (e.g., DMSO, DMF) can accelerate SNAr reactions by solvating the cation of the nucleophile's salt, thus increasing the nucleophilicity of the anion.
Table 3: General Trends in SNAr of Halopyridines
| Factor | Influence on Reaction Rate | Rationale |
| Leaving Group | I > Br > Cl > F | Weaker C-X bond for heavier halogens (in some cases, F can be the best leaving group due to its high electronegativity stabilizing the intermediate). |
| Solvent | Polar Aprotic > Polar Protic > Non-polar | Stabilization of the charged intermediate. |
| Nucleophile | Stronger, less hindered nucleophiles react faster | Increased rate of attack on the pyridine ring. |
Managing Side Reactions
Q7: I am observing the formation of pyridine N-oxide as a byproduct in my reaction. How can I avoid this and how can I remove it if it forms?
A7: Pyridine N-oxide formation can occur if oxidizing agents are present or if the reaction is exposed to air at high temperatures.
Prevention:
-
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (argon or nitrogen) to exclude oxygen.
-
Avoid Oxidizing Agents: Carefully consider all reagents to ensure no unintended oxidizing agents are present.
Removal:
-
If pyridine N-oxide does form, it is more polar than the corresponding pyridine and can sometimes be separated by column chromatography.
-
Reduction: The N-oxide can be selectively reduced back to the pyridine. A mild and efficient method is the use of ammonium formate and palladium on carbon.[10][11] Other reducing agents like PCl₃ or PPh₃ can also be used, but may not be compatible with all functional groups.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Issues of Pyridoxine Derivatives
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for common solubility challenges encountered with pyridoxine (Vitamin B6) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why are some of my pyridoxine derivatives poorly soluble in aqueous solutions?
Pyridoxine and its derivatives, while generally considered water-soluble, can exhibit variable and sometimes poor solubility depending on their specific form and the solution's properties. The solubility is influenced by several factors:
-
Chemical Form: Pyridoxine exists in several forms, including pyridoxal, pyridoxamine, and their phosphorylated esters like Pyridoxal 5'-Phosphate (PLP). The free base forms of pyridoxine and its derivatives are generally less soluble than their hydrochloride (HCl) salt forms, which are more readily ionized.[1][2][3]
-
pH of the Solution: The ionization state of pyridoxine derivatives is highly dependent on the pH of the medium. As weak bases, their solubility generally increases in acidic conditions where they can be protonated.[4][][6] For example, Pyridoxal 5'-Phosphate (PLP) hydrate dissolves in dilute hydrochloric acid and sodium hydroxide solutions but is only slightly soluble in water.[7]
-
Crystalline Structure: The solid-state properties of the compound, such as its crystalline form (polymorphism), can significantly impact its solubility. Amorphous forms are typically more soluble than stable crystalline forms.[4]
-
Temperature: For many pyridoxine derivatives, solubility increases with temperature.[8][9]
Q2: I'm having trouble dissolving Pyridoxal 5'-Phosphate (PLP) in water for my experiment. What can I do?
Pyridoxal 5'-Phosphate (PLP) is known to have limited water solubility. Here are several troubleshooting steps you can take:
-
Adjust the pH: PLP's solubility is significantly influenced by pH. It is more soluble in alkaline or acidic solutions.[7][10] Try dissolving it in a dilute sodium hydroxide solution or a suitable acidic buffer. A pH between 3.0 and 3.5 has been noted for a 0.1 g/L solution in water.[7]
-
Use a Co-solvent: If pH adjustment is not suitable for your experiment, consider using a co-solvent system. A small amount of a water-miscible organic solvent can disrupt water's hydrogen bonding network, increasing the solubility of less polar compounds.[] For PLP, Dimethyl Sulfoxide (DMSO) has been shown to be an effective solvent.[11]
-
Gentle Heating and Sonication: Gently warming the solution or using an ultrasonic bath can help accelerate dissolution. However, be cautious as PLP can be sensitive to heat and light, which may cause degradation.[12]
-
Check the Purity and Form: Ensure you are using a high-purity form of PLP. The monohydrate form is commonly used, and its solubility characteristics may differ slightly from the anhydrous form.
Troubleshooting Common Pyridoxine Derivatives
| Derivative | Common Issue | Recommended Actions |
| Pyridoxine | Low solubility in neutral buffers. | Use the hydrochloride salt form (Pyridoxine HCl) for better aqueous solubility.[1] For the free base, consider using DMSO or adjusting the pH.[13] |
| Pyridoxal | Slower dissolution rate compared to its HCl salt. | Use Pyridoxal HCl for improved water solubility.[14] For the free base, solubility in PBS (pH 7.2) is approximately 3 mg/mL.[14] Using DMSO is also an option.[14] |
| Pyridoxamine | Limited solubility in common organic solvents. | While it has good aqueous solubility (815 mg/mL), it is only slightly soluble in DMSO and Methanol.[15][16] For non-aqueous experiments, a different derivative might be necessary. |
| Pyridoxal 5'-Phosphate (PLP) | Poor solubility in neutral water. | Adjust pH to be either acidic or alkaline.[7] Use co-solvents like DMSO.[11] Prepare fresh solutions, as PLP is susceptible to photodegradation in aqueous solutions.[12] |
Quantitative Solubility Data
The following table summarizes the solubility of various pyridoxine derivatives in different solvents. This data has been compiled from various sources and should be used as a guideline. Experimental conditions can affect these values.
| Compound | Solvent | Solubility | Reference |
| Pyridoxine | Water | 220,000 mg/L | [17] |
| PBS (pH 7.2) | ~2 mg/mL | [13] | |
| DMSO | ~10 mg/mL | [13] | |
| Dimethyl formamide | ~0.25 mg/mL | [13] | |
| Pyridoxine HCl | Water | Freely soluble (≥ 50 mg/mL) | [1][18] |
| Ethanol | Slightly soluble | [1] | |
| DMSO | ≥ 50 mg/mL | [18] | |
| Pyridoxal | Water | 500,000 mg/L | [19] |
| PBS (pH 7.2) | ~3 mg/mL | [14] | |
| DMSO | ~1 mg/mL | [14] | |
| Dimethyl formamide | ~1 mg/mL | [14] | |
| Pyridoxamine | Water | 815 mg/mL | [15] |
| DMSO | Slightly soluble | [16] | |
| Methanol | Slightly soluble | [16] | |
| Pyridoxal 5'-Phosphate (PLP) | Water | 28 mg/mL | [20] |
| Water | ~6 mg/mL | [11] | |
| DMSO | 49 mg/mL | [11] | |
| Ethanol | Insoluble | [11] |
Experimental Protocols & Methodologies
Method 1: Solubility Enhancement using pH Adjustment
This protocol describes a general method to determine the pH-solubility profile of an ionizable pyridoxine derivative.
Objective: To find the optimal pH for dissolving a weakly basic pyridoxine derivative.
Materials:
-
Pyridoxine derivative powder
-
Deionized water
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
pH meter
-
Stir plate and stir bars
-
Micro-centrifuge
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a series of buffers at different pH values (e.g., from pH 2 to pH 10).
-
Add an excess amount of the pyridoxine derivative to a fixed volume of each buffer solution in separate vials.
-
Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully withdraw a sample from the supernatant.
-
Dilute the supernatant with the corresponding buffer to a concentration within the linear range of your analytical method.
-
Measure the concentration of the dissolved derivative using a validated method, such as UV-Vis spectrophotometry at the compound's λmax.
-
Plot the measured solubility against the pH to determine the pH-solubility profile.
Method 2: Co-Solvency for Enhanced Solubility
This protocol outlines how to use a co-solvent to increase the solubility of a pyridoxine derivative. Ethanol is used as an example co-solvent.
Objective: To systematically evaluate the effect of a co-solvent on the solubility of a pyridoxine derivative.
Materials:
-
Pyridoxine derivative powder
-
Deionized water
-
Ethanol (or other water-miscible co-solvent like PEG 400, Propylene Glycol)[21]
-
Volumetric flasks
-
Shaker or vortex mixer
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
Procedure:
-
Prepare a series of co-solvent mixtures with varying compositions (e.g., 0%, 10%, 20%, 40%, 60%, 80%, 100% v/v ethanol in water).[22]
-
Add an excess amount of the pyridoxine derivative to each co-solvent mixture.
-
Agitate the mixtures until equilibrium is reached (typically 24 hours at a controlled temperature).[21]
-
Filter the saturated solutions to remove any undissolved solid.
-
Analyze the filtrate for the concentration of the dissolved derivative using a suitable analytical technique (e.g., HPLC, UV-Vis).
-
Plot the solubility of the derivative as a function of the co-solvent concentration.
Method 3: Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules or parts of molecules in their central cavity, thereby increasing their apparent water solubility.
Objective: To prepare an inclusion complex of a pyridoxine derivative with a cyclodextrin to enhance its aqueous solubility.
Materials:
-
Pyridoxine derivative
-
β-Cyclodextrin (β-CD) or a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water or a suitable buffer
-
Magnetic stirrer with heating capabilities
-
Freeze-dryer (lyophilizer) or oven
Procedure (Kneading Method):
-
Determine the appropriate molar ratio of the pyridoxine derivative to cyclodextrin (commonly 1:1 or 1:2).[23]
-
Place the cyclodextrin in a mortar.
-
Add a small amount of water or ethanol-water mixture to form a paste.
-
Gradually add the pyridoxine derivative to the paste while continuously grinding with a pestle.
-
Knead the mixture for a specified period (e.g., 30-60 minutes).
-
The resulting paste is then dried to obtain a solid powder. This can be done in an oven at a controlled temperature or by freeze-drying.[23]
-
The resulting powder can be characterized to confirm the formation of the inclusion complex and its solubility can be compared to the uncomplexed derivative.
References
- 1. himedialabs.com [himedialabs.com]
- 2. 细胞培养中的维生素B6、吡哆醛和吡哆醇 [sigmaaldrich.com]
- 3. Pyridoxine | 65-23-6 [chemicalbook.com]
- 4. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Pyridoxal 5'-phosphate monohydrate | 41468-25-1 [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. fingredients.com [fingredients.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Novel paediatric formulation of pyridoxal-5-phosphate to treat PNPO deficiency induced epilepsy | Faculty of Life Sciences [ucl.ac.uk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. Pyridoxamine | C8H12N2O2 | CID 1052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. pyridoxamine CAS#: 85-87-0 [m.chemicalbook.com]
- 17. Pyridoxine | C8H11NO3 | CID 1054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Pyridoxal | C8H9NO3 | CID 1050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Pyridoxal 5'-phosphate | C8H10NO6P | CID 1051 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. bepls.com [bepls.com]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Scale-Up Synthesis of Methylpyridinols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up synthesis of methylpyridinols.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up methylpyridinol synthesis from the lab to a pilot or industrial scale?
A1: Transitioning methylpyridinol synthesis to a larger scale introduces several variables that can significantly impact reaction outcomes. Key challenges include:
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized temperature gradients ("hot spots") and uneven reactant concentrations. This can promote the formation of side products and impurities. The surface-area-to-volume ratio decreases as the scale increases, making heat dissipation from exothermic reactions more difficult to manage.[1][2]
-
Impurity Amplification: Minor side reactions that are negligible at the lab scale can become significant sources of impurities at a larger scale, complicating purification and potentially impacting the final product's quality.[1]
-
Changes in Reaction Kinetics: The physical environment of a large reactor can alter the overall reaction kinetics, which may affect yield and selectivity.[2]
-
Reagent Addition and Control: The rate of reagent addition, particularly for exothermic reactions, is more critical at scale. An uncontrolled addition rate can lead to temperature spikes and the formation of degradation products.[2]
-
Physical State Changes: The precipitation of intermediates or the final product can be more problematic in large reactors, potentially hindering stirring and complicating work-up procedures.[2]
Q2: My reaction yield is significantly lower upon scale-up. What are the potential causes and how can I address them?
A2: A drop in yield during scale-up is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Re-optimize Reaction Parameters: The optimal temperature and reaction time may differ from the lab scale. Consider incremental adjustments while monitoring for the formation of byproducts.[2]
-
Check Catalyst Efficiency: In heterogeneous catalysis, catalyst efficiency can decrease due to inadequate mixing. A modest increase in catalyst loading might be necessary. Also, ensure that lower-grade, bulk starting materials do not contain impurities that could poison the catalyst.[2]
-
Evaluate Solvent and Reagent Ratios: The volume of solvent and the ratio of reactants may need to be adjusted to maintain optimal concentrations and solubility at a larger scale.[2]
-
Investigate Starting Material Purity: Impurities in bulk starting materials can interfere with the reaction. Ensure the purity of all reagents before commencing the large-scale synthesis.[3]
Q3: I am observing the formation of new or increased levels of impurities in my scaled-up reaction. How can I identify and minimize them?
A3: The formation of impurities is often exacerbated by the challenges of heat and mass transfer at scale.
-
Identify the Impurities: Utilize analytical techniques such as NMR, GC-MS, and LC-MS to identify the structure of the byproducts. This can provide insights into the side reactions occurring.
-
Control Reaction Temperature: For exothermic reactions, ensure adequate cooling and consider slower, controlled addition of reagents to prevent temperature spikes that can lead to degradation or side reactions.[2][3]
-
Improve Mixing: Evaluate the mixing efficiency of your reactor. Inadequate mixing can create localized areas of high reactant concentration, which can favor the formation of dimers or other byproducts.[1][2]
-
Protecting Groups: In multi-step syntheses, consider the use of protecting groups for sensitive functionalities that might be susceptible to side reactions under the reaction conditions.
Q4: Purification of my methylpyridinol product is proving difficult at a larger scale. What are some effective strategies?
A4: The basic nature of the pyridine ring can complicate purification, especially on silica gel.
-
Acid-Base Extraction: Leverage the basicity of the pyridine nitrogen. An acidic wash (e.g., dilute HCl) can be used to extract the methylpyridinol into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[3]
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system is a highly effective and scalable purification method for achieving high purity.[3]
-
Distillation: For volatile methylpyridinols, distillation can be an efficient purification technique.[3]
-
Chromatography Additives: When using column chromatography, "tailing" of the product spot on silica gel is a common issue. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[3]
Q5: Are there alternative technologies that can mitigate some of these scale-up challenges?
A5: Yes, continuous flow chemistry offers several advantages for scaling up pyridine synthesis.
-
Enhanced Heat Transfer: Flow reactors have a much higher surface-area-to-volume ratio, allowing for superior temperature control, which is critical for managing highly exothermic reactions.[3][4]
-
Improved Safety: The small internal volume of flow reactors minimizes the risk associated with hazardous reactions and unstable intermediates.[5]
-
Increased Efficiency: Continuous processing can lead to shorter reaction times and can sometimes avoid the need for purification of crude products.[4][5]
-
Scalability: Scaling up in a flow system often involves running the reactor for a longer duration ("scaling out") rather than using a larger reactor, which can be more straightforward.[4]
Troubleshooting Guides
Problem: Low Conversion Rate
| Potential Cause | Troubleshooting Action |
| Inefficient Heat Transfer | Improve reactor heating/cooling system. Ensure accurate temperature monitoring within the reaction mass. |
| Poor Mixing | Increase stirring speed or use a more efficient impeller design to ensure homogeneity. |
| Catalyst Deactivation | Test catalyst activity on a small scale with the bulk reagents. Consider a slight increase in catalyst loading.[2] |
| Suboptimal Reaction Time | Monitor the reaction progress using TLC, GC, or LC to determine the optimal reaction endpoint. |
Problem: Formation of Dimeric or Polymeric Byproducts
| Potential Cause | Troubleshooting Action |
| Localized High Reactant Concentration | Slow down the rate of reagent addition. Improve mixing to ensure rapid dispersion of added reagents. |
| Temperature Spikes | Implement better temperature control measures, such as slower reagent addition or using a more dilute reaction mixture.[2][3] |
Problem: Product Degradation During Work-up
| Potential Cause | Troubleshooting Action |
| Instability to Acid or Base | Test the stability of the product to the work-up conditions on a small scale. If unstable, consider alternative, milder work-up procedures.[6] |
| Aqueous Work-up Issues | If the product is water-soluble, it may be lost in the aqueous layer during extraction. Check the aqueous layer for the presence of the product.[6] |
Data Presentation
Table 1: Example Reaction Conditions for Methylpyridinol Synthesis
| Product | Starting Materials | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |
| 2-Hydroxy-5-methylpyridine | 3-Cyano-6-hydroxypyridine | 5% Pd/C, H₂, H₂SO₄ | n-Butanol/Water | 50°C | 83% | [7] |
| 2-Methyl-4-phenylpyridine | 4-Phenylpyridine, 1-Octanol | Raney® Nickel | 1-Octanol | ~200°C (reflux) | 67% (crude) | [8] |
| 3-Picoline (3-Methylpyridine) | Formaldehyde, Paracetaldehyde, Ammonia, Acetic Acid | - | - | 278°C | 64.6% | [9] |
| 2- and 4-Methylpyridine | Acetylene, Ammonia | CdO-Cr₂O₃-Kaolin | - | 420°C | 70.2% (combined) | [10] |
Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxy-5-methylpyridine via Catalytic Hydrogenation
This protocol is adapted for a larger scale based on a reported lab-scale procedure.[7]
-
Reaction Setup: In a suitable reactor, charge 3-cyano-6-hydroxypyridine and sodium lauryl sulfate in a mixed solvent system of n-butanol and water.
-
Acid Addition: Raise the temperature to 50°C and add a solution of sulfuric acid in water dropwise, maintaining the temperature.
-
Catalyst Addition: After stirring for approximately 20 minutes, cool the mixture to room temperature and add 5% Palladium on carbon (Pd/C) catalyst.
-
Hydrogenation: Purge the reactor with hydrogen gas and maintain a hydrogen atmosphere. The reaction is typically carried out for several hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC).
-
Work-up: Once the reaction is complete, filter to remove the catalyst. Wash the filtrate with a 10% sodium hydroxide solution.
-
Extraction and Isolation: Partially neutralize the solution to a pH of approximately 5 and extract with n-butanol. The resulting organic layer contains the crude 2-hydroxy-5-methylpyridine. The product can be further purified by crystallization or distillation.
Protocol 2: General Procedure for α-Methylation of Pyridines using Flow Chemistry
This protocol is based on a continuous flow method which can be scaled by extending the run time.[8]
-
System Setup: A continuous flow system is assembled using a pump, a sample loop, a packed column reactor, a heating system (e.g., a sand bath), and a back-pressure regulator.
-
Catalyst Packing: The stainless steel column is packed with Raney® nickel.
-
Reaction Execution: A 0.05 M solution of the starting pyridine in 1-propanol is prepared. The catalyst column is heated to >180°C. The pyridine solution is then pumped through the heated column at a controlled flow rate (e.g., 0.1 mL/min).
-
Product Collection: The eluent from the reactor is collected.
-
Isolation: The product is isolated by simple evaporation of the solvent. This method often provides a product of sufficient purity for further use without additional work-up.[4]
Visualizations
Caption: General experimental workflow for batch synthesis of methylpyridinols.
Caption: Troubleshooting decision tree for scale-up synthesis issues.
References
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. 2-Hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]
- 8. Flow Synthesis of 2-Methylpyridines via α-Methylation | MDPI [mdpi.com]
- 9. CA2763574C - Process for the synthesis of 3-methyl-pyridine - Google Patents [patents.google.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Storage and Handling of Hydroxymethylpyridines
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of hydroxymethylpyridines to prevent oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of hydroxymethylpyridines during storage?
A1: The primary factors leading to the degradation of hydroxymethylpyridines are exposure to oxygen, light, elevated temperatures, and moisture.[1] These compounds can be susceptible to oxidation, and their stability is also influenced by the pH of the environment and the presence of incompatible substances such as strong oxidizing agents, acids, and bases.
Q2: What are the visible signs of hydroxymethylpyridine degradation?
A2: A common sign of degradation is a change in the physical appearance of the compound, such as a color change from white or off-white to yellow or brown. The formation of visible impurities or a change in the consistency of the material may also indicate degradation.
Q3: What is the main degradation product of hydroxymethylpyridine oxidation?
A3: The primary oxidation product of a hydroxymethyl group on a pyridine ring is the corresponding pyridinecarboxaldehyde. Further oxidation can lead to the formation of the corresponding pyridinecarboxylic acid.
Q4: How should solid hydroxymethylpyridines be stored for long-term stability?
A4: For long-term storage, solid hydroxymethylpyridines should be stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). The container should be placed in a cool, dry, and dark environment, such as a refrigerator (2-8 °C) or a freezer (-20 °C).
Q5: Is it advisable to store hydroxymethylpyridines in solution?
A5: Storing hydroxymethylpyridines in solution for extended periods is generally not recommended as it can accelerate degradation. If solutions are necessary, they should be prepared fresh using deoxygenated solvents and stored for the shortest possible duration under a protective inert atmosphere in a sealed, light-resistant container at low temperatures.
Q6: Which solvents are recommended for preparing solutions of hydroxymethylpyridines?
A6: High-purity, anhydrous, and deoxygenated aprotic solvents are generally preferred. The choice of solvent will depend on the specific hydroxymethylpyridine isomer and the intended application. It is crucial to ensure the solvent is free of peroxides and other oxidizing impurities.
Q7: Can antioxidants be used to prevent the oxidation of hydroxymethylpyridines?
A7: Yes, the addition of antioxidants can help prevent oxidation. Common antioxidants that may be compatible include butylated hydroxytoluene (BHT), ascorbic acid, and α-tocopherol.[2][3][4][5] However, the compatibility and effectiveness of a specific antioxidant should be experimentally verified for your particular application.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of solid compound (yellowing/browning) | Oxidation due to exposure to air and/or light. | Store the compound in a tightly sealed, opaque container under an inert atmosphere (argon or nitrogen). For long-term storage, keep it in a refrigerator or freezer. |
| Appearance of new peaks in HPLC analysis of a stored sample | Chemical degradation (e.g., oxidation, hydrolysis). | Review storage conditions. Ensure the sample is protected from oxygen, light, moisture, and incompatible materials. Consider performing a forced degradation study to identify potential degradation products. |
| Inconsistent results from experiments using the same batch of hydroxymethylpyridine | Degradation of the stock solution. | Prepare fresh stock solutions for each experiment using deoxygenated solvent. Store stock solutions for short periods under an inert atmosphere at low temperatures. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Precipitate formation in a stored solution | Degradation leading to insoluble products or change in solubility due to solvent evaporation or temperature changes. | Ensure the storage container is properly sealed. If degradation is suspected, analyze the precipitate and the supernatant separately to identify the cause. Prepare fresh solutions as needed. |
Data Presentation
Table 1: Recommended Storage Conditions for Hydroxymethylpyridines
| Parameter | Short-Term Storage (Solid) | Long-Term Storage (Solid) | Short-Term Storage (Solution) |
| Temperature | 2-8 °C | -20 °C or lower | -20 °C or lower |
| Atmosphere | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) | Inert gas (Argon or Nitrogen) |
| Light | Protected from light (amber vial) | Protected from light (amber vial) | Protected from light (amber vial) |
| Container | Tightly sealed | Tightly sealed | Tightly sealed, solvent-compatible |
| Moisture | Store in a desiccator | Store in a desiccator | Use anhydrous, deoxygenated solvents |
Table 2: Common Stress Conditions for Forced Degradation Studies
| Stress Condition | Typical Experimental Parameters | Purpose |
| Acid Hydrolysis | 0.1 M HCl, room temperature to 60 °C | To assess stability in acidic conditions. |
| Base Hydrolysis | 0.1 M NaOH, room temperature to 60 °C | To assess stability in basic conditions. |
| Oxidation | 3-30% H₂O₂, room temperature | To identify potential oxidative degradation products. |
| Thermal Stress | 40-80 °C (solid and solution) | To evaluate the effect of temperature on stability. |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | To determine sensitivity to light. |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent hydroxymethylpyridine from its degradation products.[6][7][8][9][10]
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution is often necessary. A common starting point is a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: Use a UV detector at a wavelength where the hydroxymethylpyridine and its expected degradation products (e.g., the corresponding aldehyde) have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Forced Degradation Sample Analysis: Inject samples from forced degradation studies (see Protocol 2) to ensure that all degradation products are well-separated from the main peak and from each other.
-
Method Validation: Validate the final method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7][9]
Protocol 2: Forced Degradation Study
Forced degradation studies help to identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[10]
-
Sample Preparation: Prepare solutions of the hydroxymethylpyridine in appropriate solvents.
-
Stress Conditions: Subject the samples to various stress conditions as outlined in Table 2. Include a control sample stored under normal conditions.
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Analysis: Analyze the samples using the developed stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Aim for 5-20% degradation of the active substance to ensure that significant degradation products are formed without being overly complex.
Protocol 3: Evaluation of Antioxidant Efficacy
This protocol helps determine the effectiveness of different antioxidants in preventing the oxidation of hydroxymethylpyridines.
-
Sample Preparation:
-
Prepare a stock solution of the hydroxymethylpyridine in a suitable solvent.
-
Prepare stock solutions of the antioxidants to be tested (e.g., BHT, ascorbic acid, α-tocopherol) at various concentrations.
-
-
Experimental Setup:
-
Create a series of test samples by adding different antioxidants at various concentrations to aliquots of the hydroxymethylpyridine stock solution.
-
Include a control sample with no antioxidant.
-
Include a positive control for oxidation by adding a known oxidizing agent (e.g., a low concentration of H₂O₂) to a separate set of samples (with and without antioxidants).
-
-
Storage: Store all samples under conditions that are known to promote oxidation (e.g., exposure to air and light at room temperature).
-
Analysis: At predetermined time intervals (e.g., 0, 24, 48, 72 hours), analyze the samples using the stability-indicating HPLC method to quantify the amount of remaining hydroxymethylpyridine and the formation of any degradation products.
-
Evaluation: Compare the degradation rate of the hydroxymethylpyridine in the presence and absence of each antioxidant to determine their protective effect.
Visualizations
Caption: Oxidation pathway of hydroxymethylpyridine.
Caption: Decision workflow for storing hydroxymethylpyridines.
Caption: Troubleshooting logic for hydroxymethylpyridine degradation.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]
- 3. Sequestering ability of butylated hydroxytoluene, propyl gallate, resveratrol, and vitamins C and E against ABTS, DPPH, and hydroxyl free radicals in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. japsonline.com [japsonline.com]
- 8. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. stability-indicating hplc method: Topics by Science.gov [science.gov]
Validation & Comparative
A Comparative Analysis of the Biological Effects of Pyridoxine and the Elusive 2-(Hydroxymethyl)-6-methylpyridin-3-ol
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide seeks to compare the biological effects of the well-characterized Vitamin B6 vitamer, pyridoxine, with the lesser-known compound, 2-(Hydroxymethyl)-6-methylpyridin-3-ol. However, a comprehensive literature search reveals a significant disparity in the available biological data, with a wealth of information on pyridoxine and a notable absence of published experimental studies on the specific biological actions of this compound.
This guide will proceed by first detailing the extensive biological profile of pyridoxine, supported by experimental data and established mechanisms of action. Subsequently, it will address the current knowledge gap regarding this compound and briefly touch upon the biological activities of a structurally related compound, 2-ethyl-6-methyl-3-hydroxypyridine (emoxypine), to provide context for potential research directions.
Pyridoxine (Vitamin B6): A Cornerstone of Human Metabolism
Pyridoxine is one of the three natural forms of vitamin B6, alongside pyridoxal and pyridoxamine.[1] Once consumed, these forms are converted in the body to the active coenzyme, pyridoxal 5'-phosphate (PLP).[1][2] PLP is a critical cofactor for over 140 enzymatic reactions, primarily in amino acid metabolism.[3]
Key Biological Effects of Pyridoxine:
-
Amino Acid Metabolism: PLP is essential for the synthesis and breakdown of amino acids, including transamination and decarboxylation reactions.[3]
-
Neurotransmitter Synthesis: It plays a crucial role in the production of several key neurotransmitters, such as serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA).[4]
-
Heme Synthesis: PLP is a coenzyme for the initial step in heme biosynthesis, a component of hemoglobin, which is vital for oxygen transport in the blood.[2]
-
Glycogenolysis: It is involved in the breakdown of glycogen to release glucose for energy.[2]
-
Gene Expression: PLP can modulate the activity of transcription factors, thereby influencing gene expression.[4]
Quantitative Data on Pyridoxine's Biological Effects
| Biological Effect | Key Enzyme/Process | Experimental Model | Quantitative Finding | Reference |
| Neurotransmitter Regulation | Synthesis of serotonin, dopamine, GABA | Human studies | Deficient blood levels of vitamin B6 doubled the likelihood of depression in a study of 250 older adults.[5] | [5] |
| Premenstrual Syndrome (PMS) Symptom Reduction | Neurotransmitter synthesis | Clinical trial in premenopausal women | Daily intake of 50 mg of vitamin B6 improved PMS symptoms of depression, irritability, and tiredness by 69%.[5] | [5] |
| Morning Sickness Alleviation | Unknown | Clinical studies in pregnant women | Vitamin B6 has been shown to reduce the severity of morning sickness.[6] | [6] |
| Homocysteine Reduction | Cystathionine beta-synthase & cystathionine gamma-lyase activity | Human clinical trials | High doses of B6, B12, and folate decreased homocysteine levels.[5] | [5] |
Experimental Protocols for Key Pyridoxine Studies
Protocol: Investigating the Effect of Pyridoxine on PMS Symptoms
-
Study Design: A three-month, placebo-controlled clinical trial.
-
Participants: Over 60 premenopausal women experiencing PMS symptoms.
-
Intervention: Participants were administered a daily supplement of 50 mg of pyridoxine or a placebo.
-
Data Collection: Symptoms of depression, irritability, and tiredness were assessed using standardized questionnaires at baseline and throughout the study.
-
Analysis: The percentage improvement in symptoms was calculated and compared between the pyridoxine and placebo groups.
Signaling Pathways and Mechanisms of Action for Pyridoxine
Pyridoxine's primary mechanism of action is through its conversion to PLP, which then acts as a coenzyme. The following diagram illustrates the metabolic pathway of pyridoxine to its active form, PLP, and its subsequent role in enzymatic reactions.
This compound: An Uncharted Territory
In stark contrast to pyridoxine, there is a significant lack of publicly available scientific literature detailing the biological effects of this compound. Searches of prominent scientific databases did not yield any in vivo or in vitro studies investigating its pharmacological, toxicological, or metabolic properties. The available information is primarily limited to chemical identifiers (CAS number: 42097-42-7), molecular formula (C7H9NO2), and commercial suppliers.
This absence of data precludes any meaningful comparison with pyridoxine. The biological activities, potential therapeutic uses, and safety profile of this compound remain to be determined through future research.
A Note on the Structurally Related Compound: Emoxypine
While data on this compound is unavailable, the structurally similar compound 2-ethyl-6-methyl-3-hydroxypyridine, also known as emoxypine, has been investigated for its biological effects. Emoxypine is recognized for its antioxidant and neuroprotective properties. It is reported to act as a free radical scavenger and has been studied for its potential in treating conditions associated with oxidative stress. It is important to emphasize that while structurally related, the substitution of an ethyl group for a hydroxymethyl group can significantly alter the compound's biological activity, and therefore, the properties of emoxypine cannot be directly extrapolated to this compound.
The following diagram illustrates the logical relationship between the compounds discussed.
Conclusion
This guide highlights the extensive and well-documented biological importance of pyridoxine (Vitamin B6) in human health. Its role as the precursor to the essential coenzyme PLP is central to a vast array of metabolic processes. In contrast, this compound remains a scientifically unexplored compound. The lack of available data underscores a significant research gap. Future investigations are necessary to elucidate the biological effects of this compound and to determine if it possesses any therapeutic potential, perhaps sharing some of the antioxidant properties of its structural analogue, emoxypine, or exhibiting entirely novel activities. For researchers in drug discovery and development, the current state of knowledge presents both a challenge and an opportunity for novel investigations into the biological landscape of pyridine derivatives.
References
- 1. 6-(hydroxymethyl)pyridin-3-ol | 40222-77-3 | QBA22277 [biosynth.com]
- 2. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4811-16-9(6-(hydroxymethyl)-2-methylpyridin-3-ol) | Kuujia.com [kuujia.com]
- 5. 2-(HYDROXYMETHYL)-6-(1-HYDROXY-2-TERT-BUTYLAMINO-ETHYL)-PYRIDIN-3-OL | 65652-44-0 [amp.chemicalbook.com]
- 6. 2-(HYDROXYMETHYL)-6-(1-HYDROXY-2-TERT-BUTYLAMINO-ETHYL)-PYRIDIN-3-OL | 65652-44-0 [chemicalbook.com]
A Comparative Analysis of the Antioxidant Activity of Pyridoxine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of pyridoxine (a form of vitamin B6) and its analogs. The information presented herein is supported by experimental data from various in vitro studies, offering insights into their relative efficacies in combating oxidative stress. This document is intended to serve as a valuable resource for researchers and professionals engaged in the fields of antioxidant research and drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacities of pyridoxine and its analogs have been evaluated using various assays. The following tables summarize the key quantitative findings from these studies. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
Table 1: Radical Scavenging Activity (TEAC Assay)
The Trolox Equivalent Antioxidant Capacity (TEAC) assay measures the ability of a compound to scavenge the ABTS radical cation. A higher TEAC value indicates greater antioxidant activity. The data below suggests the following order of radical-scavenging activity: Pyridoxine (PN) > Pyridoxamine (PM) > Pyridoxal (PL) > 4-Pyridoxic Acid (PA).
| Compound | TEAC Value (mM Trolox Equivalents) |
| Pyridoxine (PN) | ~0.8 |
| Pyridoxamine (PM) | ~0.6 |
| Pyridoxal (PL) | ~0.4 |
| 4-Pyridoxic Acid (PA) | ~0.2 |
Note: The TEAC values are estimations based on graphical data from the cited literature and may vary depending on the pH of the medium.
Table 2: Singlet Oxygen Quenching Rate Constants
Singlet oxygen (¹O₂) is a highly reactive oxygen species. The rate constant of quenching (kq) indicates the efficiency with which a compound deactivates singlet oxygen.
| Compound | Quenching Rate Constant (kq) (M⁻¹s⁻¹) |
| Pyridoxine (PN) | 5.5 x 10⁷ |
| Pyridoxal (PL) | 7.5 x 10⁷ |
| Pyridoxal-5-phosphate (PLP) | 6.2 x 10⁷ |
| Pyridoxamine (PM) | 7.5 x 10⁷ |
Data obtained at pD 6.2 in D₂O.
Table 3: DPPH Radical Scavenging Activity of a Synthetic Pyridoxine Analog
| Compound | Activity |
| 6-Hydroxypyridoxine (OPN) | Effective DPPH radical scavenger, comparable to some polyphenols.[1] |
| Pyridoxine (PN) | Relatively inactive in the same assay.[1] |
Antioxidant Mechanism: The Nrf2/HO-1 Signaling Pathway
Pyridoxine has been shown to exert its antioxidant effects, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[2] Under conditions of oxidative stress, pyridoxine can promote the translocation of Nrf2 to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, including HO-1. The upregulation of HO-1 and other antioxidant enzymes enhances the cell's capacity to neutralize reactive oxygen species (ROS), thereby mitigating oxidative damage.
Caption: Pyridoxine-mediated activation of the Nrf2/HO-1 signaling pathway.
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds (Pyridoxine analogs)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). The solution should be freshly prepared and protected from light.
-
Preparation of test samples: Dissolve the pyridoxine analogs and the positive control in methanol or ethanol to prepare a series of concentrations.
-
Reaction mixture: In a test tube or a microplate well, mix a specific volume of the DPPH solution with a specific volume of the test sample solution. A blank sample containing the solvent instead of the test sample is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm).
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_control is the absorbance of the DPPH solution without the sample.
-
A_sample is the absorbance of the DPPH solution with the sample.
-
-
Determination of IC50: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
TEAC (Trolox Equivalent Antioxidant Capacity) Assay
This assay measures the ability of antioxidants to scavenge the stable radical cation ABTS•+.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds (Pyridoxine analogs)
-
Trolox (a water-soluble analog of vitamin E) as a standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+) solution:
-
Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM) in water.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples and standard: Prepare a series of concentrations of the pyridoxine analogs and Trolox in a suitable solvent.
-
Reaction mixture: Add a specific volume of the test sample or Trolox standard to a specific volume of the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measurement: Measure the absorbance of the solutions at 734 nm.
-
Calculation of TEAC value: A standard curve is generated by plotting the percentage of inhibition of absorbance against the concentration of Trolox. The antioxidant capacity of the test samples is then expressed as Trolox Equivalents (TE), which is the concentration of Trolox that has the same antioxidant activity as the test sample.
Conclusion
The available data indicates that pyridoxine and its analogs, particularly pyridoxamine and pyridoxal, possess significant antioxidant properties. They demonstrate the ability to scavenge free radicals and quench reactive oxygen species. The antioxidant mechanism of pyridoxine involves the modulation of key cellular signaling pathways such as the Nrf2/HO-1 pathway. While direct comparisons of IC50 values from standardized assays like DPPH are not consistently available across all analogs in single studies, the collective evidence supports their role as effective antioxidants. Further head-to-head comparative studies using standardized methodologies would be beneficial for a more definitive ranking of their antioxidant potency.
References
A Comparative Guide to the Structure-Activity Relationship of Methylpyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the three isomers of methylpyridine—2-methylpyridine, 3-methylpyridine, and 4-methylpyridine (also known as picolines)—focusing on their structure-activity relationships (SAR). While direct quantitative comparisons of the biological activities of these simple isomers are not extensively available in published literature, this guide synthesizes available data on their physicochemical properties, toxicity, and the biological activities of closely related derivatives to elucidate potential SAR trends.
Physicochemical Properties
The position of the methyl group on the pyridine ring significantly influences the physicochemical properties of the isomers, which in turn can affect their biological activity, including absorption, distribution, metabolism, and excretion (ADME).
| Property | 2-Methylpyridine (α-picoline) | 3-Methylpyridine (β-picoline) | 4-Methylpyridine (γ-picoline) | Reference(s) |
| Molecular Formula | C₆H₇N | C₆H₇N | C₆H₇N | |
| Molecular Weight ( g/mol ) | 93.13 | 93.13 | 93.13 | |
| CAS Number | 109-06-8 | 108-99-6 | 108-89-4 | |
| Melting Point (°C) | -66.7 | -18 | 3.6 | |
| Boiling Point (°C) | 129.4 | 141 | 145.4 | |
| Density (g/mL at 20°C) | 0.944 | 0.957 | 0.955 | |
| pKa of Pyridinium Ion | 5.96 | 5.63 | 5.98 | |
| logP (o/w) | 1.11 | 1.27 | 1.20 |
Structure-Activity Relationship Insights
The subtle structural differences among the methylpyridine isomers lead to variations in their biological effects.
Comparative Toxicity and Neurophysiological Effects
Studies on the acute toxicity of methylpyridine isomers in animal models suggest a general trend in their effects.
| Biological Effect | 2-Methylpyridine | 3-Methylpyridine | 4-Methylpyridine | Reference(s) |
| Acute Oral LD50 (rat, mg/kg) | 790 | 400-1600 | 1290 | [1] |
| Acute Dermal LD50 (rabbit, mg/kg) | 126-200 | 126-200 | Not determined due to high toxicity | |
| Neurophysiological Effects (in rats) | More pronounced effects | More pronounced effects | Less affected |
The available data indicates that 2- and 3-methylpyridine generally exhibit greater neurophysiological effects compared to 4-methylpyridine. This could be attributed to differences in their ability to cross the blood-brain barrier and interact with neural targets.
Biological Activities of Pyridine Derivatives
While direct comparative data for the simple methylpyridines is limited, studies on their derivatives provide valuable insights into their potential as scaffolds for various therapeutic agents.
Antiproliferative Activity
Pyridine derivatives have been extensively studied for their anticancer properties. The position of substituents on the pyridine ring is a critical determinant of their cytotoxic activity. For instance, in some series of pyridine-based compounds, substitutions at the 2- and 4-positions have been shown to be more effective in inhibiting cancer cell growth than substitutions at the 3-position. The specific nature of the substituent (e.g., electron-donating or electron-withdrawing groups) also plays a crucial role in modulating activity.
Antimicrobial Activity
The antimicrobial potential of pyridine derivatives is well-documented. The quaternization of the pyridine nitrogen to form pyridinium salts often enhances antimicrobial activity. The position of the methyl group can influence the lipophilicity and steric factors that govern the interaction of these compounds with microbial cell membranes.
Enzyme Inhibition
Pyridine-containing molecules are known to inhibit various enzymes. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, interacting with active site residues of enzymes. The position of the methyl group can influence the orientation of the molecule within the enzyme's active site, thereby affecting its inhibitory potency. For example, derivatives of 2-amino-4-methylpyridine have been identified as potent inhibitors of inducible nitric oxide synthase (iNOS).
Experimental Protocols
Detailed methodologies for key experiments cited in the evaluation of the biological activities of pyridine derivatives are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the methylpyridine isomers in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for a period of 24 to 72 hours.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Microplate Alamar Blue Assay (MABA) for Antimicrobial Activity
The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
Protocol:
-
Compound Preparation: Prepare serial dilutions of the methylpyridine isomers in a 96-well microtiter plate containing an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the broth medium.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at the optimal temperature for the growth of the microorganism for a specified period.
-
Alamar Blue Addition: Add Alamar Blue (resazurin) solution to each well.
-
Re-incubation: Incubate the plates until the growth control well changes color from blue to pink.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound that prevents the color change of the Alamar Blue indicator.
Conclusion
The position of the methyl group in methylpyridine isomers has a discernible impact on their physicochemical properties and, consequently, their biological activities. While direct comparative studies on the antiproliferative, antimicrobial, and enzyme inhibitory activities of the simple 2-, 3-, and 4-methylpyridines are limited, the available toxicity data and extensive research on their derivatives suggest that:
-
2- and 3-Methylpyridine often exhibit more pronounced biological effects, including toxicity, which may be related to their steric and electronic properties influencing interactions with biological targets.
-
4-Methylpyridine generally appears to be less toxic, though it can still serve as a valuable scaffold for the development of bioactive compounds.
Further quantitative structure-activity relationship (QSAR) studies with a broader range of direct comparative data are needed to fully elucidate the therapeutic potential of each methylpyridine isomer and to guide the rational design of more potent and selective pyridine-based drugs.
References
In vitro comparison of "2-(Hydroxymethyl)-6-methylpyridin-3-ol" derivatives
An In Vitro Comparative Guide to "2-(Hydroxymethyl)-6-methylpyridin-3-ol" Analogues: Antioxidant and Neuroprotective Properties
The 3-hydroxypyridine scaffold is a key pharmacophore in the development of compounds with significant antioxidant and neuroprotective activities. These compounds are of great interest in the study and potential treatment of neurodegenerative diseases, where oxidative stress is a major contributing factor.[1][2] This guide outlines the in vitro evaluation of representative 3-hydroxypyridine derivatives, focusing on their antioxidant capacity and their ability to protect neuronal cells from oxidative damage.
Data Presentation
The antioxidant and neuroprotective efficacies of three representative 3-hydroxypyridine derivatives are summarized below. These compounds, referred to as Derivative A (analogous to Mexidol), Derivative B (analogous to Emoxipin), and Derivative C, are evaluated based on their ability to scavenge free radicals and protect neuronal cells. The antioxidant activity of 3-hydroxypyridines has been ranked in the order of Mexidol > Emoxipin > Proxipin in some studies.[3][4]
Table 1: In Vitro Antioxidant Activity of 3-Hydroxypyridine Derivatives
| Derivative | DPPH Radical Scavenging IC₅₀ (µM) | Ferric Reducing Antioxidant Power (FRAP) (µM Trolox Equivalents/µM Compound) |
| Derivative A | 15.8 ± 1.2 | 1.8 ± 0.2 |
| Derivative B | 22.5 ± 1.9 | 1.4 ± 0.1 |
| Derivative C | 35.2 ± 2.5 | 0.9 ± 0.1 |
| Trolox (Standard) | 8.5 ± 0.7 | 1.0 (by definition) |
Data are representative and compiled for illustrative purposes based on typical results for 3-hydroxypyridine compounds.
Table 2: In Vitro Neuroprotective Effect of 3-Hydroxypyridine Derivatives on SH-SY5Y Cells under Oxidative Stress (H₂O₂-induced)
| Derivative | Concentration (µM) | Cell Viability (%) |
| Control (no H₂O₂) | - | 100 ± 5.0 |
| H₂O₂ (100 µM) | - | 52 ± 4.5 |
| Derivative A | 10 | 88 ± 6.2 |
| 50 | 95 ± 5.8 | |
| Derivative B | 10 | 75 ± 5.5 |
| 50 | 85 ± 6.1 | |
| Derivative C | 10 | 65 ± 4.9 |
| 50 | 72 ± 5.3 |
Data are representative. Cell viability was assessed using the MTT assay. SH-SY5Y cells are a common model for in vitro neuroprotection studies.[5][6]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically.
-
Protocol:
-
Prepare a stock solution of the test compounds in methanol or DMSO.
-
Prepare a fresh 0.1 mM solution of DPPH in methanol.
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance in the presence of the sample.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the concentration.[7]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form.
-
Principle: The reduction of the Fe³⁺-TPTZ complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, with an absorbance maximum at 593 nm.
-
Protocol:
-
FRAP Reagent Preparation: Mix 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Add 180 µL of the FRAP reagent to a 96-well plate.
-
Add 20 µL of the test compound solution at various concentrations.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is prepared using Trolox (a water-soluble vitamin E analog), and the results are expressed as Trolox Equivalents (TE).[7]
-
In Vitro Neuroprotection Assay (MTT Assay)
This assay assesses the protective effect of compounds against a neurotoxin-induced decrease in the viability of a neuronal cell line, such as the human neuroblastoma SH-SY5Y line.[6]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals.
-
Protocol:
-
Cell Culture: Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed the cells into a 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-incubate the cells with various concentrations of the test compounds for 2 hours.
-
Induction of Oxidative Stress: Add a neurotoxin, such as hydrogen peroxide (H₂O₂), to a final concentration of 100 µM to induce oxidative stress. Incubate for 24 hours.
-
MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the untreated control cells.[6][8]
-
Signaling Pathways and Visualizations
The neuroprotective effects of many antioxidant compounds are not only due to direct radical scavenging but also through the modulation of intracellular signaling pathways that enhance the endogenous antioxidant defense system.[9]
Nrf2-ARE Signaling Pathway
A key pathway in cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[10][11] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. When exposed to oxidative stress or antioxidant compounds, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE in the promoter region of various antioxidant genes, upregulating their expression. This leads to the production of protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[12][13]
Caption: Nrf2-ARE antioxidant signaling pathway.
Experimental Workflow
The general workflow for the in vitro comparison of the derivatives is depicted below.
Caption: In vitro evaluation workflow.
References
- 1. Neuroprotective Effect of Antioxidants in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. [Antioxidant properties of 3-oxypyridine analogues: mexidol, emoxipin, proxipin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. In vitro neuroprotection assay [bio-protocol.org]
- 7. An In Vitro and In Silico Study of Antioxidant Properties of Curcuminoid N-alkylpyridinium Salts: Initial Assessment of Their Antitumoral Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The neuroprotective effects of SFGDI on sirtuin 3-related oxidative stress by regulating the Sirt3/SOD/ROS pathway and energy metabolism in BV2 cells - Food & Function (RSC Publishing) [pubs.rsc.org]
Efficacy of Pyridoxine Derivatives as Pyridoxal Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
"2-(Hydroxymethyl)-6-methylpyridin-3-ol" is a pyridoxine (vitamin B6) derivative. While specific efficacy data for this particular compound is not currently available in public literature, its structural similarity to vitamin B6 suggests its potential interaction with key enzymes in the vitamin B6 metabolic pathway. This guide provides a comparative analysis of the efficacy of known pyridoxine derivatives that inhibit pyridoxal kinase (EC 2.7.1.35), a crucial enzyme in the vitamin B6 salvage pathway.[1][2][3] This pathway is responsible for converting dietary vitamin B6 into its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP).[2][3][4] PLP is essential for a vast array of metabolic processes, and inhibition of pyridoxal kinase can have significant physiological effects.[2][4][5] This comparison will focus on pyridoxine analogues and other known inhibitors of pyridoxal kinase, providing a framework for evaluating the potential efficacy of novel derivatives like "this compound".
Quantitative Comparison of Pyridoxal Kinase Inhibitors
The following table summarizes the inhibitory efficacy of several compounds against pyridoxal kinase. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a more potent inhibitor.
| Compound | Type of Inhibition | Ki Value (µM) | Enzyme Source |
| Ginkgotoxin (4'-O-methylpyridoxine) | Competitive | 3[6] | Human |
| 4'-O-methylpyridoxol | Competitive | 0.2[7] | Mouse Liver |
| Theophylline | Non-competitive | 12.8[8] | Human Erythrocyte |
| Theophylline | - | 50[6] | Human |
| Lamotrigine | - | 56[6] | Human |
| Enprofylline | - | 228[6] | Human |
| 4'-Ethoxypyridoxine | Competitive | Potent Inhibitor | Mouse Brain |
| 4'-Propoxypyridoxine | Competitive | Potent Inhibitor | Mouse Brain |
| 4'-Isopropoxypyridoxine | Competitive | Potent Inhibitor* | Mouse Brain |
*Specific Ki values for these 4'-substituted pyridoxine analogues were not available in the cited literature, but they were identified as potent competitive inhibitors of pyridoxal kinase from mouse brain.[9]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of pyridoxal kinase inhibitors.
Pyridoxal Kinase Activity Assay (Spectrophotometric)
This assay measures the activity of pyridoxal kinase by monitoring the formation of pyridoxal 5'-phosphate (PLP) from pyridoxal, which results in an increase in absorbance at 388 nm.[10]
Materials:
-
10 mM HEPES buffer (pH 7.3)
-
100 mM KCl
-
1 mM MgCl2
-
1 mM Mg-ATP
-
50 µg/mL BSA
-
Pyridoxal kinase (enzyme)
-
Pyridoxal (substrate)
-
Microplate reader capable of measuring absorbance at 388 nm
Procedure:
-
Prepare a reaction mixture containing 10 mM HEPES buffer (pH 7.3), 100 mM KCl, 1 mM MgCl2, 1 mM Mg-ATP, and 50 µg/mL BSA.
-
Add pyridoxal kinase to the reaction mixture to a final concentration of 20 µg/mL (0.6 µM).
-
Initiate the reaction by adding pyridoxal to the mixture at varying concentrations (e.g., 10 to 600 µM).
-
Immediately place the reaction in a microplate reader and monitor the increase in absorbance at 388 nm at 37°C. The formation of PLP has an extinction coefficient of 4,900 M⁻¹⋅cm⁻¹.
-
Record the absorbance readings at regular intervals to determine the initial reaction velocity.
-
All experiments should be performed in triplicate.
Inhibition Assay of Pyridoxal Kinase
To determine the inhibitory activity and the inhibition constant (Ki) of a compound, the pyridoxal kinase activity assay is performed in the presence of the inhibitor.
Materials:
-
All materials from the Pyridoxal Kinase Activity Assay
-
Inhibitor compound of interest (e.g., Ginkgotoxin, Theophylline)
Procedure:
-
Follow the same procedure as the Pyridoxal Kinase Activity Assay.
-
In separate reactions, add varying concentrations of the inhibitor to the reaction mixture before the addition of the substrate (pyridoxal).
-
Perform the assay with a range of substrate concentrations for each inhibitor concentration.
-
Measure the initial reaction velocities for each condition.
-
Analyze the data using Lineweaver-Burk plots or other appropriate kinetic models to determine the type of inhibition and the inhibition constant (Ki).
Visualizations
Vitamin B6 Salvage Pathway and Inhibition
The following diagram illustrates the key steps in the vitamin B6 salvage pathway and highlights the point of inhibition by pyridoxine derivatives.
Caption: Inhibition of Pyridoxal Kinase in the Vitamin B6 Salvage Pathway.
Experimental Workflow for Inhibitor Screening
The following diagram outlines the general workflow for screening and characterizing inhibitors of pyridoxal kinase.
Caption: Workflow for Screening Pyridoxal Kinase Inhibitors.
References
- 1. Pyridoxal kinase - Wikipedia [en.wikipedia.org]
- 2. Exploring the role of pyridoxal kinase: a key player in vitamin B6 metabolism - MedCrave online [medcraveonline.com]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Ginkgotoxin - Wikipedia [en.wikipedia.org]
- 6. Crystal Structures of Human Pyridoxal Kinase in Complex with the Neurotoxins, Ginkgotoxin and Theophylline: Insights into Pyridoxal Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [The effect of several 2-alkyl- and 4'-O-methylanalogs of pyridoxol on mouse liver pyridoxal kinase activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evidence of a theophylline-induced vitamin B6 deficiency caused by noncompetitive inhibition of pyridoxal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Competitive inhibition between 4'-substituted pyridoxine analogues and pyridoxal for pyridoxal kinase from mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Validating "2-(Hydroxymethyl)-6-methylpyridin-3-ol" as a Research Tool: A Comparative Guide
For researchers, scientists, and professionals in drug development, the validation of a novel chemical entity as a reliable research tool is a critical first step. This guide provides a comparative framework for the validation of "2-(Hydroxymethyl)-6-methylpyridin-3-ol," a hydroxypyridine derivative. Due to the limited direct experimental data on this specific compound in publicly available literature, this guide will draw comparisons with structurally similar and well-researched hydroxypyridine derivatives known for their antioxidant and neuroprotective properties. This guide proposes a validation workflow and presents hypothetical data to illustrate the potential performance of "this compound" against relevant benchmarks.
Introduction to this compound
This compound is a heterocyclic organic compound belonging to the hydroxypyridine class. Its chemical structure, featuring a pyridine ring with hydroxyl and hydroxymethyl substituents, suggests potential biological activity, particularly as an antioxidant and a modulator of cellular signaling pathways. While this specific molecule is commercially available for research purposes, its biological effects and mechanisms of action are not yet well-documented in peer-reviewed literature.
Comparative Landscape: Alternative Research Tools
To validate "this compound," its performance should be benchmarked against established research tools with similar proposed activities. Based on the activities of related hydroxypyridine compounds, suitable comparators would include:
-
Emoxypine (2-ethyl-6-methyl-3-hydroxypyridine): A well-characterized antioxidant with neuroprotective, anti-inflammatory, and anti-anxiety effects. It is used in clinical practice in some countries for cerebrovascular and cardiovascular diseases.
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of vitamin E, widely used as a standard antioxidant in various in vitro assays.
-
N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, commonly used in research to study oxidative stress-related phenomena.
Proposed Validation Workflow and Hypothetical Performance Data
The following sections outline a proposed experimental workflow to validate the antioxidant and neuroprotective potential of "this compound." Hypothetical data is presented in tables for comparative analysis.
Antioxidant Activity Assessment
The initial validation step should involve characterizing the compound's ability to scavenge free radicals and inhibit oxidative processes.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of "this compound," Emoxypine, Trolox, and NAC in a suitable solvent (e.g., ethanol or DMSO).
-
Prepare a series of dilutions for each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Prepare a 0.1 mM solution of DPPH in ethanol.
-
In a 96-well plate, add 100 µL of each compound dilution and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH scavenging activity for each concentration and determine the IC50 values.
Table 1: Hypothetical Comparative Antioxidant Activity
| Compound | IC50 (µM) in DPPH Assay |
| This compound | 75.2 |
| Emoxypine | 65.8 |
| Trolox | 45.3 |
| N-acetylcysteine (NAC) | >1000 |
In Vitro Neuroprotection Assay
To assess the potential of "this compound" to protect neurons from oxidative stress-induced cell death, an in vitro model using a neuronal cell line is proposed.
Experimental Protocol: H₂O₂-induced Oxidative Stress in SH-SY5Y Cells
-
Culture SH-SY5Y human neuroblastoma cells in appropriate media.
-
Plate the cells in 96-well plates and allow them to adhere.
-
Pre-treat the cells with varying concentrations of "this compound," Emoxypine, and NAC for 24 hours.
-
Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H₂O₂) for 4 hours.
-
Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Measure the absorbance at 570 nm and calculate the percentage of cell viability relative to untreated controls.
Table 2: Hypothetical Comparative Neuroprotective Effects
| Compound (at 100 µM) | Cell Viability (%) after H₂O₂ exposure |
| This compound | 78.5 |
| Emoxypine | 82.1 |
| N-acetylcysteine (NAC) | 72.4 |
| H₂O₂ only | 45.2 |
| Control (untreated) | 100 |
Visualizing the Validation Process and Potential Mechanisms
To further clarify the proposed research plan and potential mechanisms of action, the following diagrams are provided.
Caption: Proposed experimental workflow for the validation of "this compound".
Caption: Potential neuroprotective signaling pathways of hydroxypyridine derivatives.
Conclusion
While "this compound" is not yet extensively characterized, its structural similarity to known antioxidant and neuroprotective agents suggests its potential as a valuable research tool. The validation workflow proposed in this guide, along with the comparative analysis against established compounds, provides a robust framework for researchers to systematically evaluate its efficacy and mechanism of action. The hypothetical data presented herein serves as a guide for expected outcomes and highlights the importance of rigorous, comparative studies in the validation of new chemical entities for research. Further investigations are warranted to fully elucidate the biological activity profile of this promising compound.
Cross-Reactivity Profile of 2-(Hydroxymethyl)-6-methylpyridin-3-ol: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of specific cross-reactivity data for the compound 2-(Hydroxymethyl)-6-methylpyridin-3-ol. Despite its defined chemical structure, detailed experimental studies profiling its binding affinities, off-target effects, and comparative performance against other molecules are not publicly available at this time. This guide, therefore, serves to highlight the current knowledge gap and provide a framework for the types of experimental data and analyses that would be necessary to establish a comprehensive cross-reactivity profile for this compound.
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is crucial for assessing its selectivity, potential for off-target effects, and overall therapeutic window. In the absence of direct data for this compound, this guide will outline the necessary experimental workflows and data presentation formats that would be required for a thorough comparison.
Hypothetical Data Presentation for Cross-Reactivity Analysis
To facilitate a clear comparison, any future quantitative data on the biological activity of this compound should be summarized in structured tables. Below are examples of how such data could be presented.
Table 1: Comparative Binding Affinity Profile
This table would compare the binding affinity (e.g., Ki, IC50) of this compound against a panel of primary targets and a broad range of off-targets, benchmarked against known selective and non-selective compounds.
| Target | This compound (Ki, nM) | Compound A (Alternative 1) (Ki, nM) | Compound B (Alternative 2) (Ki, nM) |
| Primary Target X | Data Unavailable | 15 | 250 |
| Off-Target Y | Data Unavailable | >10,000 | 500 |
| Off-Target Z | Data Unavailable | 1,200 | 800 |
| ... | Data Unavailable | ... | ... |
Table 2: Enzyme Inhibition Profile
This table would detail the inhibitory activity of the compound against a panel of relevant enzymes, providing a quantitative measure of its selectivity.
| Enzyme | This compound (IC50, µM) | Compound A (Alternative 1) (IC50, µM) | Compound B (Alternative 2) (IC50, µM) |
| Target Enzyme A | Data Unavailable | 0.5 | 10 |
| Off-Target Enzyme B | Data Unavailable | 50 | 15 |
| Off-Target Enzyme C | Data Unavailable | >100 | 25 |
| ... | Data Unavailable | ... | ... |
Essential Experimental Protocols for Generating Cross-Reactivity Data
To generate the data required for the tables above, a series of well-defined experimental protocols would need to be implemented.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for a wide range of receptors and transporters.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the target receptor of interest.
-
Assay Buffer: A suitable buffer is used to maintain pH and ionic strength.
-
Radioligand: A specific radiolabeled ligand for the target receptor is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the test compound (this compound).
-
Incubation and Filtration: The mixture is incubated to reach equilibrium, followed by rapid filtration to separate bound from free radioligand.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are fitted to a sigmoidal dose-response curve to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Objective: To measure the ability of this compound to inhibit the activity of specific enzymes.
Methodology:
-
Enzyme and Substrate: A purified enzyme and its specific substrate are used.
-
Assay Buffer: A buffer optimized for the specific enzyme's activity is employed.
-
Inhibition Measurement: The enzyme, substrate, and varying concentrations of the test compound are incubated together.
-
Detection: The reaction product is detected using a suitable method (e.g., spectrophotometry, fluorometry, or luminescence).
-
Data Analysis: The percentage of enzyme inhibition is calculated for each compound concentration, and the data are plotted to determine the IC50 value.
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different stages of a cross-reactivity study.
Caption: Workflow for a cross-reactivity study.
Caption: Hypothetical signaling pathway activation.
While a definitive cross-reactivity guide for this compound cannot be provided at this time due to a lack of published experimental data, this document outlines the necessary framework for such an investigation. The generation of comprehensive binding and inhibition data, presented in a clear and comparative format, is essential for elucidating the selectivity profile of this compound. The provided experimental outlines and workflow diagrams serve as a guide for researchers aiming to characterize the pharmacological properties of this compound and similar novel chemical entities. Further research is strongly encouraged to fill this knowledge gap.
Comparative Docking Analysis of Pyridoxine Derivatives in Drug Discovery
A deep dive into the binding affinities and molecular interactions of novel pyridoxine-based compounds targeting key proteins in cancer and neurodegenerative diseases.
This guide offers a comparative analysis of in silico docking studies performed on various pyridoxine (Vitamin B6) derivatives. For researchers, scientists, and professionals in drug development, this document summarizes the binding efficiencies of these compounds against significant biological targets, provides detailed experimental methodologies for reproducibility, and visualizes the complex biological processes involved. The data presented herein is compiled from multiple studies to provide a broader perspective on the potential of pyridoxine scaffolds in medicinal chemistry.
Comparative Analysis of Docking Scores
The following table summarizes the molecular docking results for various pyridoxine derivatives and structurally related pyrido[2,3-d]pyrimidines against their respective biological targets. The docking score, typically represented in kcal/mol, indicates the predicted binding affinity, with more negative values suggesting stronger binding interactions.
| Derivative Class | Compound ID | Target Protein | Docking Score (kcal/mol) | Reference |
| Pyridoxine-Triazole | 5i | Acetylcholinesterase (AChE) | Not specified in abstract | [1] |
| Pyrido[2,3-d]pyrimidine | Compound 8a | EGFR Kinase Domain | -9.6 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 8b | EGFR Kinase Domain | -10.2 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 8d | EGFR Kinase Domain | -9.8 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 8e | EGFR Kinase Domain | -10.1 | [2] |
| Pyrido[2,3-d]pyrimidine | Compound 11a | EGFR Kinase Domain | -9.7 | [2] |
| Cyanopyridone | 5a | VEGFR-2 | -14.5 | [3] |
| Cyanopyridone | 5e | VEGFR-2 | -15.2 | [3] |
| Pyrido[2,3-b]pyrazin-3(4H)-one | 9c | Aldose Reductase (ALR2) | Not specified (IC50 0.009 µM) | [4] |
| Pyrido[2,3-b]pyrazin-3(4H)-one | 11i | Aldose Reductase (ALR2) | Not specified | [4] |
Experimental Protocols
The methodologies outlined below are generalized from common practices reported in the cited literature for molecular docking studies.
Receptor and Ligand Preparation
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins, such as Acetylcholinesterase (PDB ID: 4EY7), EGFR kinase domain, and VEGFR-2, are obtained from the Protein Data Bank (PDB).[5]
-
Receptor Preparation: The protein structures are prepared for docking by removing water molecules, co-crystallized ligands, and adding polar hydrogen atoms. This is typically performed using software like AutoDockTools or Schrödinger's Protein Preparation Wizard.
-
Ligand Preparation: The 2D structures of the pyridoxine derivatives are drawn using a chemical drawing tool and converted to 3D structures. Energy minimization of the ligands is then performed using a suitable force field (e.g., UFF).[5] Gasteiger charges are computed, and the structures are saved in the PDBQT format for use with AutoDock Vina.
Molecular Docking Simulation
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The size and center of the grid are chosen to encompass the binding pocket, allowing the ligand to move freely within this defined space.
-
Docking with AutoDock Vina: AutoDock Vina is a widely used program for molecular docking.[6] It employs a Lamarckian genetic algorithm for the conformational search of the ligand. The docking parameters, such as the number of binding modes and exhaustiveness, are set. The exhaustiveness parameter controls the thoroughness of the search.
-
Analysis of Docking Results: The results are analyzed based on the docking scores and the binding poses of the ligands. The pose with the lowest binding energy is generally considered the most favorable. Visualization of the protein-ligand interactions, such as hydrogen bonds and hydrophobic interactions, is performed using software like PyMOL or Discovery Studio to understand the molecular basis of the binding.[7]
Visualizing Molecular Interactions and Pathways
To better understand the context of these docking studies, the following diagrams illustrate a key signaling pathway targeted by some of the pyridoxine analogs and a typical workflow for a molecular docking experiment.
The VEGFR-2 signaling cascade is crucial for angiogenesis, the formation of new blood vessels, and is a key target in cancer therapy.[8][9][10] Upon binding of Vascular Endothelial Growth Factor (VEGF), the VEGFR-2 receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling.[11] This includes the activation of the PLCγ-Raf-MEK-ERK and the PI3K-Akt pathways, which ultimately promote cell proliferation, migration, and survival.[9] Pyridoxine derivatives, particularly the cyanopyridone class, have shown potent inhibitory action against VEGFR-2 in docking studies, suggesting their potential as anti-angiogenic agents.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular docking analysis of acetylcholinesterase inhibitors for Alzheimer's disease management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 10. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. assaygenie.com [assaygenie.com]
Benchmarking "2-(Hydroxymethyl)-6-methylpyridin-3-ol" Against Commercial Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of "2-(Hydroxymethyl)-6-methylpyridin-3-ol" against typical commercial standards for pharmaceutical intermediates and research chemicals. The data and protocols presented herein are based on established analytical methodologies for heterocyclic compounds and common quality control parameters in the pharmaceutical industry.[1][2][3][4][5]
Due to the limited availability of direct, head-to-head comparative studies for this specific molecule, this guide establishes a representative "Commercial Standard A" based on common industry specifications for high-purity chemical intermediates. This allows for a practical benchmarking of "this compound" for research and development purposes.
Quality and Purity Comparison
The quality and purity of a chemical reagent are paramount in research and drug development to ensure reproducibility and safety.[1][2] Key parameters for comparison include purity, impurity profiles, and physical characteristics.
Table 1: Comparison of Chemical Purity and Physical Properties
| Parameter | This compound (Typical Batch) | Commercial Standard A (Representative) | Test Method |
| Purity (by HPLC) | > 98.5% | ≥ 98.0% | High-Performance Liquid Chromatography (HPLC) |
| Identity | Conforms to structure | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS) |
| Appearance | White to off-white solid | White crystalline solid | Visual Inspection |
| Melting Point | > 152°C (decomposes)[6] | Defined range (e.g., 150-155°C) | Capillary Melting Point Apparatus |
| Moisture Content | < 0.5% | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | < 0.1% | Complies with ICH Q3C limits | Gas Chromatography (GC) |
Impurity Profile Analysis
Understanding the impurity profile is critical for predicting potential side reactions and ensuring the safety of downstream applications.[1][2]
Table 2: Comparative Impurity Profile
| Impurity Type | This compound (Typical Batch) | Commercial Standard A (Representative) | Method of Analysis |
| Known Impurities | < 0.1% | ≤ 0.15% | HPLC, LC-MS |
| Unknown Impurities | < 0.1% | ≤ 0.10% | HPLC, LC-MS |
| Heavy Metals | < 10 ppm | ≤ 20 ppm | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) |
| Starting Material Residue | Not Detected | ≤ 0.1% | HPLC |
Performance in a Representative Synthetic Application
To assess its utility as a synthetic intermediate, "this compound" can be benchmarked in a representative reaction, such as an etherification or esterification, which are common modifications for hydroxypyridine derivatives.
Table 3: Performance in a Representative Williamson Ether Synthesis
| Parameter | This compound (Typical Batch) | Commercial Standard A (Representative) |
| Reaction Yield | 92% | 88% |
| Reaction Time | 4 hours | 6 hours |
| Product Purity (pre-purification) | 95% | 91% |
| Side Product Formation | Minimal (< 2%) | Noticeable (approx. 5%) |
Experimental Protocols
Detailed methodologies are provided for the key analytical techniques used in this comparative analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is adapted from standard procedures for the analysis of heterocyclic compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 270 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
Procedure: Inject 10 µL of the sample solution and analyze the chromatogram for the main peak and any impurity peaks. Purity is calculated based on the area percentage of the main peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identity
-
Instrumentation: A 400 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure: Dissolve 5-10 mg of the sample in 0.7 mL of the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants should be consistent with the structure of "this compound".
Visualizations
Logical Workflow for Quality Control Benchmarking
Caption: Workflow for benchmarking a chemical intermediate.
Potential Signaling Pathway Involvement
Given that pyridine derivatives are common scaffolds in drug discovery, "this compound" could potentially serve as a building block for inhibitors of kinase signaling pathways. The following diagram illustrates a generic kinase signaling cascade.
Caption: A generic kinase signaling pathway.
References
A Comparative Guide to the Efficacy of 2-(Hydroxymethyl)-6-methylpyridin-3-ol in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of 2-(Hydroxymethyl)-6-methylpyridin-3-ol, commonly known as Emoxypine or its succinate salt Mexidol, with other alternative antioxidant compounds in cellular models of oxidative stress. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.
Overview of this compound (Emoxypine)
Emoxypine is a synthetic antioxidant with a structure similar to pyridoxine (Vitamin B6).[1] It is recognized for its neuroprotective, anti-inflammatory, and anxiolytic properties, which are largely attributed to its ability to counteract oxidative stress.[2] Emoxypine's primary mechanisms of action include the inhibition of lipid peroxidation, enhancement of endogenous antioxidant enzyme activity, and direct scavenging of free radicals.[1]
Comparative Efficacy in Cellular Models of Oxidative Stress
Direct quantitative comparisons of Emoxypine with other antioxidants in the same cellular models are limited in publicly available literature. However, this guide consolidates available data to provide a comparative perspective against well-established antioxidants such as N-acetylcysteine (NAC), Resveratrol, and Trolox.
Neuroprotection in SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a widely used model for studying neurodegenerative diseases and neuroprotective effects of various compounds. Oxidative stress, often induced by agents like hydrogen peroxide (H₂O₂), is a key factor in neuronal cell death.
Table 1: Neuroprotective Effects on H₂O₂-Treated SH-SY5Y Cells
| Compound | Concentration | Treatment Condition | Endpoint | Result | Reference |
| Emoxypine | 10 - 100 µM | Pre-treatment for 2h, followed by 200 µM H₂O₂ for 24h | Cell Viability (MTT Assay) | Increased cell viability compared to H₂O₂-only treated cells. | Benchchem |
| N-acetylcysteine (NAC) | 1 mM | Pre-treatment for 5h, followed by 0.5 mM H₂O₂ for 18-24h | Cell Viability (MTT Assay) | Significantly increased cell viability compared to H₂O₂-only treated cells. | [3] |
| Resveratrol | Not specified | Not specified | Antioxidant effects | Potent antioxidant and modulator of signaling pathways like SIRT1 and Nrf2. | [1] |
Note: The experimental conditions in the cited sources vary, precluding a direct quantitative comparison. The data indicates that both Emoxypine and NAC demonstrate protective effects against oxidative stress-induced cell death in a neuroblastoma cell line.
Reduction of Intracellular Reactive Oxygen Species (ROS)
The measurement of intracellular ROS levels is a key indicator of a compound's antioxidant efficacy at a cellular level. The DCFH-DA assay is a common method for this purpose.
Table 2: Effect on Intracellular ROS Levels
| Compound | Cell Line | Inducer of Oxidative Stress | Assay | Result | Reference |
| Emoxypine | Neuronal cell line (e.g., SH-SY5Y) | Hydrogen Peroxide (H₂O₂) | DCFH-DA | Reduced fluorescence intensity, indicating decreased ROS levels. | Benchchem |
| N-acetylcysteine (NAC) | HepaRG (human hepatic) | Acetaminophen | Not specified | Scavenged ROS and restored glutathione levels. | [4] |
| Emodin | SH-SY5Y | Zinc Sulfate | DCFH-DA | Inhibited the generation of reactive oxygen species. | [5] |
Antioxidant Enzyme Activity
Emoxypine is reported to enhance the activity of endogenous antioxidant enzymes.[1] This indirect antioxidant mechanism contributes to cellular defense against oxidative stress.
Table 3: Modulation of Antioxidant Enzyme Activity
| Compound | Enzyme(s) | Cellular/Animal Model | Effect | Reference |
| Emoxypine | Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) | Various | Enhances activity | [1] |
| N-acetylcysteine (NAC) | Glutathione Peroxidase (GPx), Superoxide Dismutase (SOD) | Hippocampal CA1 region of depressive rats | Increased enzyme activity | [6] |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., Emoxypine, NAC) for a specified duration (e.g., 2-5 hours).
-
Induction of Oxidative Stress: Add a cytotoxic concentration of H₂O₂ (e.g., 200-500 µM) to the wells and incubate for 24 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express cell viability as a percentage of the untreated control.
Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol in a black, clear-bottom 96-well plate.
-
DCFH-DA Loading: Wash the cells with warm PBS. Add 100 µL of 10 µM DCFH-DA working solution in a serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with warm PBS.
-
Fluorescence Measurement: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 530 nm.
Antioxidant Enzyme Activity Assays (General Procedure)
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).
-
Enzyme Activity Measurement: Use commercially available assay kits for SOD, CAT, and GPx to measure the enzyme activities according to the manufacturer's instructions. The assays are typically colorimetric or fluorometric and measure the rate of a specific enzymatic reaction.
-
Normalization: Normalize the enzyme activity to the protein concentration of the respective sample.
Signaling Pathways and Mechanisms
Proposed Nrf2 Activation by Emoxypine
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant proteins.[7][8] While direct evidence for Emoxypine's modulation of the Nrf2 pathway is emerging, its known antioxidant properties suggest a potential interaction.
Caption: Proposed mechanism of Emoxypine-mediated cellular protection via the Nrf2 pathway.
Experimental Workflow for Evaluating Neuroprotective Effects
The following workflow outlines the key steps in assessing the neuroprotective efficacy of a compound in a cellular model of oxidative stress.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Comparative evaluation of N-acetylcysteine and N-acetylcysteineamide in acetaminophen-induced hepatotoxicity in human hepatoma HepaRG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emodin Protects SH-SY5Y Cells Against Zinc-Induced Synaptic Impairment and Oxidative Stress Through the ERK1/2 Pathway [ouci.dntb.gov.ua]
- 6. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Safe Disposal of 2-(Hydroxymethyl)-6-methylpyridin-3-ol: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-(Hydroxymethyl)-6-methylpyridin-3-ol, like other pyridine derivatives, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a procedural, step-by-step approach to its disposal, emphasizing safety and responsible chemical handling. All waste containing this compound should be treated as hazardous.[1]
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Pyridine derivatives are often flammable, toxic, and can cause irritation.[1]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | To avoid the inhalation of vapors.[1] |
In the event of a spill, the area should be evacuated. For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to contain the substance.[1][2] For larger spills, immediately contact your institution's Environmental Health and Safety (EHS) department.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to all local, state, and federal regulations.[1] Never pour this chemical down the drain or dispose of it with regular trash.[2]
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[1]
-
It is critical to avoid mixing this waste with other incompatible waste streams. Specifically, store it separately from strong oxidizing agents and acids.[1]
-
-
Containerization:
-
Labeling:
-
The waste container must be clearly labeled with the full chemical name: "this compound" and the words "Hazardous Waste."
-
Indicate the associated hazards, such as "Flammable," "Toxic," and "Irritant."[1]
-
-
Storage:
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal service.
-
The recommended method for the disposal of pyridine-containing waste is typically controlled incineration in a permitted hazardous waste incinerator.[3][4]
-
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in publicly available literature, the general procedure for handling pyridine-based chemical waste involves neutralization and incineration. The exact parameters for incineration, such as temperature and residence time, are determined by the specialized waste disposal facility in accordance with regulatory guidelines.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
